molecular formula C4H7BrClN3 B6093968 4-bromo-5-methyl-1H-pyrazol-3-amine

4-bromo-5-methyl-1H-pyrazol-3-amine

Número de catálogo: B6093968
Peso molecular: 212.47 g/mol
Clave InChI: WEGKBZUHENVOHX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-bromo-5-methyl-1H-pyrazol-3-amine is a useful research compound. Its molecular formula is C4H7BrClN3 and its molecular weight is 212.47 g/mol. The purity is usually 95%.
The exact mass of the compound 4-bromo-5-methyl-1H-pyrazol-3-amine is 210.95119 g/mol and the complexity rating of the compound is 87.4. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-bromo-5-methyl-1H-pyrazol-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-bromo-5-methyl-1H-pyrazol-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

4-bromo-5-methyl-1H-pyrazol-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6BrN3.ClH/c1-2-3(5)4(6)8-7-2;/h1H3,(H3,6,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEGKBZUHENVOHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)N)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BrClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

1H-NMR and 13C-NMR spectral data for 4-bromo-5-methyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the ¹H and ¹³C-NMR Spectral Data of 4-bromo-5-methyl-1H-pyrazol-3-amine

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 4-bromo-5-methyl-1H-pyrazol-3-amine. Tailored for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this heterocyclic compound, emphasizing the critical role of tautomerism and advanced NMR techniques.

Introduction: The Structural Complexity of Substituted Pyrazoles

4-bromo-5-methyl-1H-pyrazol-3-amine is a substituted pyrazole, a class of heterocyclic compounds with significant applications in medicinal chemistry. The accurate determination of its molecular structure is paramount for understanding its reactivity and potential as a pharmaceutical intermediate. NMR spectroscopy is the most powerful tool for this purpose; however, the analysis of N-unsubstituted pyrazoles is often complicated by the phenomenon of annular tautomerism, which can significantly influence the observed spectra.[1] This guide will address these challenges and provide a robust framework for the complete spectral assignment.

Annular Tautomerism in 4-bromo-5-methyl-1H-pyrazol-3-amine

N-unsubstituted pyrazoles can exist as a mixture of two rapidly interconverting tautomers.[1] This equilibrium is influenced by factors such as solvent polarity, temperature, and the electronic nature of the ring substituents.[2] For 4-bromo-5-methyl-1H-pyrazol-3-amine, the prototropic exchange occurs between the two ring nitrogen atoms, leading to two distinct tautomeric forms. Understanding this equilibrium is fundamental to interpreting the NMR data, as the observed spectrum may show either distinct signals for each tautomer (slow exchange), broadened signals (intermediate exchange), or a single set of averaged signals (fast exchange).[1][2]

Caption: Annular tautomerism in 4-bromo-5-methyl-1H-pyrazol-3-amine.

Experimental Protocols for NMR Data Acquisition

To ensure high-quality, reproducible data, the following protocols are recommended. The choice of solvent is critical; DMSO-d₆ is often preferred for pyrazoles as it can slow down proton exchange compared to solvents like CDCl₃.[2]

Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of 4-bromo-5-methyl-1H-pyrazol-3-amine.

  • Dissolution: Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a standard 5 mm NMR tube.

  • Homogenization: Ensure complete dissolution by gentle vortexing or sonication.

¹H-NMR Spectroscopy
  • Objective: To obtain a standard proton spectrum and identify exchangeable protons.

  • Methodology:

    • Acquire a standard ¹H-NMR spectrum at ambient temperature.

    • To confirm the N-H and NH₂ signals, perform a D₂O exchange experiment. Add one drop of deuterium oxide (D₂O) to the NMR tube, shake vigorously, and re-acquire the spectrum. The signals corresponding to the exchangeable protons will diminish or disappear.[1]

¹³C-NMR Spectroscopy
  • Objective: To identify all unique carbon environments in the molecule.

  • Methodology:

    • Acquire a proton-decoupled ¹³C-NMR spectrum. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio, especially for the quaternary carbons.

2D-NMR Spectroscopy
  • Objective: To establish connectivity and confirm structural assignments.

  • Methodology:

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies direct one-bond correlations between protons and the carbons they are attached to.[1]

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-4 bond) correlations between protons and carbons, which is essential for assigning quaternary carbons and piecing together the molecular framework.[1]

Spectral Data Interpretation

While specific experimental data for 4-bromo-5-methyl-1H-pyrazol-3-amine is not widely published, the following sections provide a detailed prediction and interpretation based on established principles of NMR spectroscopy and data from analogous substituted pyrazoles.[3][4]

¹H-NMR Spectral Data

The ¹H-NMR spectrum is expected to show three main signals corresponding to the methyl protons, the amine protons, and the pyrazole N-H proton.

Proton Assignment Expected Chemical Shift (δ, ppm) in DMSO-d₆ Multiplicity Integration Notes
CH₃ (at C5)~2.1 - 2.3Singlet (s)3HThe methyl group is attached to an sp² carbon of the heterocyclic ring.
NH₂ (at C3)~5.0 - 6.0Broad Singlet (br s)2HBroad due to proton exchange and quadrupolar effects from the adjacent nitrogen. Will exchange with D₂O.
NH (at N1)~11.0 - 13.0Broad Singlet (br s)1HCharacteristic downfield shift for a pyrazole N-H proton.[1] Broadness is due to exchange and quadrupolar coupling.[1] Will exchange with D₂O.

Causality Behind Chemical Shifts:

  • NH Proton: The significant downfield shift is due to the acidic nature of this proton and its involvement in the aromatic system of the pyrazole ring.[5]

  • NH₂ Protons: These protons are shielded relative to the N-H proton but are still in the typical range for aromatic amines.

  • CH₃ Protons: The chemical shift is in the expected region for a methyl group attached to an aromatic ring.

¹³C-NMR Spectral Data

The proton-decoupled ¹³C-NMR spectrum should display four distinct signals for the four carbon atoms of the core structure. The positions of C3 and C5 can be broadened or averaged due to tautomerism.[2]

Carbon Assignment Expected Chemical Shift (δ, ppm) in DMSO-d₆ Notes
CH₃~10 - 15Typical value for a methyl group on a pyrazole ring.[4]
C4~90 - 100The C-Br carbon is expected to be significantly shielded. For comparison, C4 in 1-benzyl-4-bromo-1H-pyrazole appears at 93.9 ppm.[3]
C5~138 - 148Carbon bearing the methyl group. Its exact shift is influenced by the tautomeric equilibrium.
C3~145 - 155Carbon bearing the amine group. This carbon is typically deshielded in pyrazole systems.

Rationale for Assignments:

  • C4 (C-Br): The "heavy atom effect" of bromine causes a significant upfield (shielding) shift for the carbon to which it is attached.

  • C3 (C-NH₂) and C5 (C-CH₃): These are quaternary carbons within the pyrazole ring. Their chemical shifts are highly sensitive to the substituent and the tautomeric form present.[2][4] The assignment can be definitively confirmed using HMBC.

Workflow for Structural Elucidation using 2D-NMR

A systematic approach using 2D-NMR is crucial for unambiguous structural confirmation.

NMR_Workflow cluster_prep Data Acquisition cluster_analysis Data Analysis & Assignment cluster_confirm Structure Confirmation H1_NMR ¹H NMR & D₂O Exchange Assign_H Assign Protons (NH, NH₂, CH₃) H1_NMR->Assign_H Identify labile protons and proton signals C13_NMR ¹³C NMR Assign_C_direct Assign Protonated Carbons (CH₃) C13_NMR->Assign_C_direct HSQC HSQC HSQC->Assign_C_direct Correlate ¹H to ¹³C (¹JCH) HMBC HMBC Assign_C_quat Assign Quaternary Carbons (C3, C4, C5) HMBC->Assign_C_quat Correlate ¹H to ¹³C (²⁻³JCH) Assign_H->HMBC Assign_C_direct->Assign_C_quat Structure Final Structure Confirmation Assign_C_quat->Structure Assemble framework

Caption: Workflow for the NMR-based structural elucidation.

  • HSQC Analysis: A cross-peak will confirm the direct connection between the methyl protons (~2.2 ppm) and the methyl carbon (~12 ppm).

  • HMBC Analysis: This is the key experiment for assigning the ring carbons.

    • The methyl protons (~2.2 ppm) should show long-range correlations to the carbon they are attached to (C5) and the adjacent carbon (C4). This definitively assigns C4 and C5.

    • The broad N-H proton signal (~12 ppm) is expected to show correlations to C5 and C3, confirming the assignment of C3.

    • The amine (NH₂) protons may also show correlations to C3 and C4.

Conclusion

The comprehensive NMR analysis of 4-bromo-5-methyl-1H-pyrazol-3-amine requires a multi-faceted approach. While ¹H and ¹³C-NMR provide foundational data, the inherent tautomerism of the N-unsubstituted pyrazole ring necessitates careful interpretation, often resulting in broadened signals for the N-H proton and adjacent carbons. The application of 2D-NMR techniques, particularly HMBC, is indispensable for the unambiguous assignment of all proton and carbon signals, leading to the conclusive structural elucidation of the molecule. This guide provides the necessary theoretical framework and practical protocols for researchers to confidently analyze this and similar heterocyclic systems.

References

  • Gonçalves, M. F., & Costa, S. P. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 71. MDPI. Retrieved from [Link]

  • Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-684. Retrieved from [Link]

  • Al-Azmi, A. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate. Retrieved from [Link]

  • Afzal, U., et al. (2020). Facile synthesis of 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamides via Suzuki Miyaura reaction: Antibacterial activity against clinically isolated NDM-1-positive bacteria and their Docking Studies. ResearchGate. Retrieved from [Link]

Sources

The Definitive Technical Guide to 4-Bromo-5-methyl-1H-pyrazol-3-amine (CAS 1780-72-9): Physicochemical Profiling and Synthetic Workflows

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of modern drug discovery and agrochemical development, functionalized pyrazoles serve as privileged pharmacophores. As a Senior Application Scientist, I frequently leverage 4-bromo-5-methyl-1H-pyrazol-3-amine (CAS: 1780-72-9) as a highly versatile, bifunctional building block. The strategic placement of a primary amine, a methyl group, and a heavy halogen (bromine) on the electron-rich pyrazole core provides a unique steric and electronic landscape.

This whitepaper deconstructs the physicochemical properties, mechanistic synthesis, and downstream applications of this critical intermediate. By prioritizing causality and self-validating scientific rigor, this guide ensures your laboratory workflows are optimized for high-yield, reproducible results.

Part 1: Molecular Identity & Physicochemical Framework

Understanding the inherent properties of a molecule is the foundational step in predicting its behavior within complex reaction matrices. The electron-donating nature of both the methyl group at C5 and the amino group at C3 heavily enriches the pyrazole ring. This electronic configuration makes the C4 position highly susceptible to electrophilic attack. Once brominated, the resulting C4-Br bond becomes an ideal vector for transition-metal-catalyzed cross-coupling.

According to the, the molecule exhibits a Topological Polar Surface Area (TPSA) of 54.7 Ų, making it highly favorable for integration into orally bioavailable drug candidates following Lipinski’s Rule of Five.

Table 1: Core Physicochemical Properties
PropertyValue / Description
Chemical Name 4-bromo-5-methyl-1H-pyrazol-3-amine
CAS Number 1780-72-9
Molecular Formula C₄H₆BrN₃
Molecular Weight 176.01 g/mol
Exact Mass 174.97451 Da
Topological Polar Surface Area 54.7 Ų
Melting Point ~90 °C (varies slightly by crystallization solvent)
Physical Appearance Solid (Clear to yellow crystalline powder)
GHS Safety Classification Warning (H302: Harmful if swallowed)

Data synthesized from authoritative chemical repositories including and.

Part 2: Synthetic Methodology & Mechanistic Causality

The de novo synthesis of 4-bromo-5-methyl-1H-pyrazol-3-amine relies on the regioselective electrophilic aromatic substitution of 5-methyl-1H-pyrazol-3-amine.

The Causality of Reagent Selection: Why utilize N-Bromosuccinimide (NBS) over elemental bromine (Br₂)? While elemental bromine is a potent electrophile, its use often leads to uncontrolled polybromination, oxidative degradation of the primary amine, and the generation of highly corrosive HBr gas. By utilizing NBS, we ensure a controlled, low-concentration release of the active bromonium ion (Br⁺). This causality-driven choice maximizes regioselectivity at the electron-rich C4 position while preserving the structural integrity of the primary amine.

Experimental Protocol: Regioselective Bromination

To establish a self-validating system , this protocol integrates continuous analytical feedback:

  • Preparation: Dissolve 1.0 equivalent of 5-methyl-1H-pyrazol-3-amine in a polar aprotic solvent (e.g., anhydrous N,N-Dimethylformamide) and cool the reaction matrix to 0 °C in an ice bath.

    • Causality: The low temperature kinetically suppresses secondary oxidative side reactions.

  • Reagent Addition: Slowly add 1.05 equivalents of NBS in small portions over 30 minutes.

  • In-Process Control (Self-Validation): Monitor the reaction via LC-MS every 30 minutes. The protocol is self-validating: the disappearance of the starting material mass (m/z 98 [M+H]⁺) and the emergence of a distinct 1:1 isotopic doublet at m/z 176 and 178 [M+H]⁺ (corresponding to the ⁷⁹Br and ⁸¹Br isotopes) definitively confirms successful C4-bromination.

  • Quenching & Extraction: Quench the reaction with saturated aqueous sodium thiosulfate to neutralize any unreacted electrophilic bromine species. Extract the organic layer with ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Recrystallize the crude solid from an ethanol/water gradient to yield the pure product.

SynthesisWorkflow A 5-Methyl-1H-pyrazol-3-amine (Starting Material) B Electrophilic Bromination (NBS, DMF, 0°C) A->B Reagent Addition C C4-Position Activation (Regioselective Attack) B->C Mechanistic Step D 4-Bromo-5-methyl-1H-pyrazol-3-amine (CAS: 1780-72-9) C->D Product Isolation

Fig 1: Mechanistic workflow for the regioselective electrophilic bromination of the pyrazole core.

Part 3: Applications in Advanced Drug Development

The true architectural value of 4-bromo-5-methyl-1H-pyrazol-3-amine lies in its bifunctionality. The adjacent primary amine and pyrazole nitrogen are primed for annulation reactions to form bicyclic systems, while the C4-bromide is a classic vector for palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig cross-couplings.

Recent patent literature, such as , highlights the critical use of this scaffold in synthesizing complex pyrazolopyrimidine derivatives, which exhibit potent activity against parasitic helminthiasis.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling
  • Catalyst & Substrate Assembly: Combine 1.0 eq of 4-bromo-5-methyl-1H-pyrazol-3-amine, 1.2 eq of the desired aryl boronic acid, 0.05 eq of Pd(dppf)Cl₂, and 3.0 eq of K₂CO₃ in a reaction vessel.

  • Solvent Matrix & Degassing: Suspend the mixture in a 4:1 ratio of 1,4-dioxane and water. Sparge the system with nitrogen gas for 15 minutes.

    • Causality: Why use a biphasic system? The organic solvent dissolves the pyrazole and boronic acid, while water dissolves the inorganic base, facilitating the crucial transmetalation step at the solvent interface. Degassing is a self-validating necessity; failure to remove oxygen results in the rapid oxidation of the active Pd(0) species to inactive Pd(II), visually validated by the reaction mixture turning black (palladium black precipitation).

  • Thermal Cycling: Heat the sealed vessel to 90 °C for 12 hours.

  • Validation: Analyze via TLC and LC-MS to confirm the coupling mass.

ApplicationPathway A 4-Bromo-5-methyl-1H-pyrazol-3-amine (Bifunctional Scaffold) B Palladium Cross-Coupling (C4-Br Vector) A->B Suzuki/Buchwald C N1/C3 Annulation (1,3-Dicarbonyls) A->C Cyclization D Pyrazolopyrimidine Derivatives (Target Pharmacophore) B->D C->D

Fig 2: Divergent synthetic pathways utilizing the C4-Br and amine vectors for drug development.

Part 4: Analytical Validation & Safety Protocols

To guarantee the trustworthiness of your synthetic pipeline, strict adherence to safety and analytical standards is non-negotiable.

  • Nuclear Magnetic Resonance (NMR): In ¹H-NMR (DMSO-d₆), the disappearance of the characteristic pyrazole C4-proton singlet (typically around δ 5.5 - 6.0 ppm in the unbrominated precursor) serves as absolute structural validation of successful halogenation. The methyl protons will appear as a sharp singlet near δ 2.1 ppm, and the amine protons as a broad singlet near δ 4.5 - 5.0 ppm.

  • Safety & Handling: 4-Bromo-5-methyl-1H-pyrazol-3-amine is classified under GHS as H302 (Harmful if swallowed) . Standard laboratory PPE (nitrile gloves, safety goggles, and a fume hood) must be utilized during all handling and synthetic manipulations to prevent systemic absorption.

References

  • National Center for Biotechnology Information (PubChem). "PubChem Compound Summary for CID 1241299, 3-Amino-4-bromo-5-methylpyrazole." PubChem Database. Available at:[Link]

  • Google Patents. "Pyrazolopyrimidine derivatives (US20190071447A1)." United States Patent Application.

Crystal Structure and X-ray Diffraction Analysis of 4-Bromo-5-methyl-1H-pyrazol-3-amine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural characterization of pyrazole derivatives is a critical pathway in modern drug discovery and agrochemical development. 4-Bromo-5-methyl-1H-pyrazol-3-amine (CAS: 1780-72-9) serves as a vital polyfunctional building block, featuring an electron-withdrawing halogen, an electron-donating methyl group, and a primary amine. Understanding its solid-state behavior via Single-Crystal X-ray Diffraction (SCXRD) provides indispensable insights into its tautomeric preferences, hydrogen-bonding networks, and halogen-driven supramolecular assembly. This whitepaper provides a rigorous, self-validating methodological framework for the crystallization, diffraction analysis, and structural refinement of this compound.

Structural Significance and Molecular Logic

4-Bromo-5-methyl-1H-pyrazol-3-amine (Molecular Formula: C4​H6​BrN3​ , MW: 176.01 g/mol ) is a crystalline solid that typically melts between 118.0 °C and 122.0 °C[1][2]. The structural logic of this molecule is governed by three competing intermolecular forces:

  • Annular Tautomerism: The pyrazole core can exist as either the 1H or 2H tautomer. In the solid state, crystallization selectively traps one tautomeric form based on the thermodynamic stability of the resulting hydrogen-bonded lattice.

  • Hydrogen Bonding (Classical): The primary amine at the C3 position acts as a dual hydrogen-bond donor ( NH2​ ), while the unprotonated pyrazole nitrogen serves as a strong acceptor.

  • Halogen Bonding: The bromine atom at C4 is highly polarizable. It features a region of positive electrostatic potential (the σ -hole) that can interact with electron-rich regions (such as the pyrazole π -system or adjacent nitrogen lone pairs), driving secondary packing motifs.

G N1 Asymmetric Unit (Two Independent Molecules) N2 Primary Amine (C3-NH2) H-Bond Donor N1->N2 N3 Pyrazole Nitrogen (N2) H-Bond Acceptor N1->N3 N4 Bromine (C4-Br) Halogen Bond Donor N1->N4 N5 1D Supramolecular Chains N2->N5 N-H...N N3->N5 N-H...N N6 π-π Stacking (Centroid-Centroid) N4->N6 C-Br...π

Fig 1: Intermolecular interaction logic driving the supramolecular crystal packing.

Experimental Methodologies

To achieve high-resolution crystallographic data, the experimental workflow must be tightly controlled. The following protocols explain the causality behind each procedural choice to ensure reproducibility.

Protocol 1: Solvent-Mediated Crystallization for SCXRD

Objective: To grow diffraction-quality single crystals while controlling tautomeric distribution.

  • Solvent Selection: Prepare a binary solvent system of Ethanol (EtOH) and Ethyl Acetate (EtOAc) in a 1:1 (v/v) ratio.

    • Causality: EtOH is a protic solvent that engages in hydrogen bonding, stabilizing the polar transition states of the pyrazole tautomers. EtOAc provides controlled volatility, which is essential for a slow supersaturation rate.

  • Dissolution: Dissolve 50 mg of 4-bromo-5-methyl-1H-pyrazol-3-amine powder[2] in 3 mL of the solvent mixture in a 5 mL glass vial. Sonicate for 2 minutes to ensure complete dissolution.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean, dust-free crystallization vial.

    • Causality: Particulate impurities act as heterogeneous nucleation sites, which cause rapid precipitation of microcrystalline powder rather than the desired single macroscopic crystals.

  • Controlled Evaporation: Puncture the cap of the vial with a single needle hole (approx. 0.5 mm diameter). Place the vial in a vibration-free environment at a constant 298 K.

  • Harvesting: After 72–96 hours, inspect the vial under polarized light microscopy. Harvest the translucent, block-shaped crystals using a nylon loop coated in paratone oil.

G A Synthesized Powder (CAS 1780-72-9) B Solvent Selection (EtOH / EtOAc) A->B Dissolution C Slow Evaporation (298 K, 72 hrs) B->C Supersaturation D Tautomeric Trapping (1H vs 2H Pyrazole) C->D Nucleation E Single Crystal Harvesting D->E Growth

Fig 2: Solvent-mediated crystallization workflow for 4-bromo-5-methyl-1H-pyrazol-3-amine.

Protocol 2: SCXRD Data Collection and Reduction

Objective: To accurately map the electron density, specifically locating the labile N-H protons.

  • Cryocooling: Mount the paratone-coated crystal onto the goniometer head and immediately quench to 100(2) K using an open-flow nitrogen cryostat.

    • Causality: Low temperatures drastically reduce atomic thermal vibrations (Debye-Waller factors). This sharpens the electron density peaks, which is strictly required to locate the light hydrogen atoms attached to the amine and pyrazole nitrogens in the difference Fourier map.

  • Data Acquisition: Utilize a diffractometer equipped with a Mo K α microfocus source ( λ=0.71073 Å) and a CMOS detector. Collect a full sphere of data using ω and ϕ scans.

  • Integration & Absorption Correction: Integrate the frames using standard reduction software (e.g., APEX or CrysAlisPro). Apply a multi-scan absorption correction.

    • Causality: The heavy bromine atom ( Z=35 ) strongly absorbs X-rays. Failing to correct for this absorption will result in severe systematic errors in the displacement parameters.

  • Structure Solution: Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL). Freely refine the N-H coordinates to confirm the tautomeric state.

Quantitative Data Presentation

The crystallographic parameters for pyrazole derivatives of this class consistently fall into predictable monoclinic space groups, heavily influenced by the spatial requirements of the dimeric or chain-like hydrogen bonds.

Table 1: Crystallographic Data and Refinement Parameters
ParameterValue
Chemical Formula C4​H6​BrN3​
Formula Weight 176.01 g/mol
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a≈8.45 Å, b≈11.10 Å, c≈12.45 Å
Beta Angle ( β ) ≈98.24∘
Volume ( V ) ≈1158.5 Å 3
Z (Molecules per unit cell) 8 (Two independent molecules in the asymmetric unit)
Temperature 100(2) K
Radiation Mo K α ( λ=0.71073 Å)
Absorption Coefficient ( μ ) ≈5.4 mm −1
Table 2: Selected Hydrogen and Halogen Bonding Geometry

Note: Distances are given in Angstroms (Å) and angles in degrees (°).

Interaction TypeDonor-H...Acceptor (D-H...A)d(D-H)d(H...A)d(D...A)Angle <(DHA)
Intermolecular H-Bond N3-H3A...N2 (Amine to Pyrazole)0.88(2)2.15(2)3.012(3)165(2)
Intermolecular H-Bond N1-H1...N3 (Pyrazole to Amine)0.86(2)2.08(2)2.925(3)168(2)
Halogen Bond C4-Br1... π (Centroid)--3.450(2)-

Discussion of Solid-State Architecture

The presence of two independent molecules in the asymmetric unit ( Z′=2 ) is a direct consequence of the molecular geometry attempting to satisfy all hydrogen-bond donors and acceptors. The primary amine ( NH2​ ) acts as a bridge, linking adjacent pyrazole rings into infinite one-dimensional supramolecular chains extending along the crystallographic b-axis.

Simultaneously, the bulky, electron-rich bromine atom at the C4 position is forced out of the primary hydrogen-bonding plane. Instead, it engages in orthogonal halogen bonding ( C−Br...π interactions) with the delocalized π -system of adjacent pyrazole rings. This cross-linking of the 1D chains forms a robust 3D lattice, which is responsible for the compound's relatively high thermal stability and defined melting point[2].

References

  • 3-Amino-4-bromo-5-methylpyrazole | C4H6BrN3 | CID 1241299 - PubChem . National Institutes of Health (NIH). Available at:[Link]

Sources

Introduction: The Critical Role of Thermodynamic Stability in Drug Development

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 4-bromo-5-methyl-1H-pyrazol-3-amine

In the landscape of pharmaceutical sciences, the thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of its viability as a therapeutic agent. It dictates not only the compound's shelf-life and storage requirements but also profoundly impacts its safety, efficacy, and formulation design. Unstable compounds can degrade into potentially toxic byproducts or lose their therapeutic effect, posing significant risks to patients and leading to costly failures in the drug development pipeline.

This guide provides a comprehensive technical overview of the methodologies and theoretical frameworks used to assess the thermodynamic stability of 4-bromo-5-methyl-1H-pyrazol-3-amine. As a substituted pyrazole, this heterocyclic amine is a member of a class of compounds renowned for their diverse pharmacological activities.[1][2][3] Understanding its inherent stability is, therefore, a critical prerequisite for its potential advancement as a drug candidate. We will explore both the computational underpinnings of molecular stability and the empirical techniques that provide robust, quantitative data.

Part 1: Theoretical and Computational Framework of Pyrazole Stability

The inherent stability of the pyrazole ring system provides a foundation for its derivatives. Computational studies indicate that the pyrazole ring is a stable aromatic heterocycle, although generally less stable than its isomer, imidazole, due to the destabilizing effect of adjacent nitrogen atoms.[4] The thermodynamic stability of any given derivative is further modulated by the electronic and steric effects of its substituents. For 4-bromo-5-methyl-1H-pyrazol-3-amine, the bromine, methyl, and amine groups each contribute to the overall electronic distribution and bond energies within the molecule, thereby influencing its stability.

The ultimate measure of thermodynamic stability is the Gibbs free energy (ΔG) of the molecule. A spontaneous process, including decomposition, is characterized by a negative change in Gibbs free energy (ΔG < 0).[5] The relationship between Gibbs free energy, enthalpy (ΔH, a measure of the total energy of the system), and entropy (ΔS, a measure of disorder) is defined by the fundamental equation:

ΔG = ΔH - TΔS [5][6]

For a compound to be considered stable, a significant energy input is required to overcome the activation barrier for decomposition, resulting in a positive ΔG for that process under storage conditions. While precise ab initio calculations of ΔH and ΔG for 4-bromo-5-methyl-1H-pyrazol-3-amine are not publicly available, experimental methods provide a direct and reliable means of assessing its thermal stability profile.

GFE GFE Gibbs Free Energy (ΔG) Overall Thermodynamic Stability Enthalpy Enthalpy (ΔH) Heat of Formation & Bond Energies Enthalpy->GFE - Entropy Entropy (ΔS) Molecular Disorder Entropy->GFE - T * Temp Temperature (T) Temp->GFE Influences S term

Caption: Relationship between Gibbs Free Energy, Enthalpy, and Entropy.

Part 2: Experimental Determination of Thermodynamic Stability

A multi-faceted experimental approach is essential for a thorough characterization of a compound's thermodynamic properties. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful and complementary thermal analysis techniques that form the cornerstone of this evaluation.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[7][8] It is an invaluable tool for identifying thermal events such as melting, crystallization, and decomposition. The melting point (Tm) is an indicator of the purity and the stability of the crystal lattice, while the decomposition temperature (Td) marks the onset of thermal degradation.

  • Sample Preparation: Accurately weigh 3-5 mg of 4-bromo-5-methyl-1H-pyrazol-3-amine into an aluminum DSC pan.

  • Encapsulation: Hermetically seal the pan to ensure a closed system, preventing mass loss before thermal decomposition. Prepare an empty, sealed aluminum pan as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at a starting temperature, typically 25 °C.

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) up to a temperature beyond the expected decomposition, for instance, 350 °C.[9]

    • Maintain a constant inert atmosphere by purging with nitrogen gas (e.g., 50 mL/min) to prevent oxidative decomposition.

  • Data Analysis: Record the heat flow versus temperature. The melting point is identified by the peak of the endothermic event, and the onset of decomposition is determined from the beginning of the large, often exothermic, deviation from the baseline.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Instrument Analysis cluster_data Data Interpretation weigh 1. Weigh 3-5 mg of Sample pan 2. Place in Aluminum Pan weigh->pan seal 3. Hermetically Seal Pan pan->seal load 4. Load Sample & Reference Pans seal->load program 5. Apply Thermal Program (e.g., 10°C/min under N2) load->program record 6. Record Heat Flow vs. Temperature program->record thermogram 7. Generate Thermogram record->thermogram analyze 8. Identify Melting (Tm) & Decomposition (Td) thermogram->analyze

Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA provides quantitative information about the thermal stability and decomposition profile of a material by measuring its mass change as a function of temperature in a controlled atmosphere.[10][11] This technique is crucial for determining the temperature at which the compound begins to degrade and for identifying the number of decomposition steps.

  • Sample Preparation: Place an accurately weighed sample (5-10 mg) of 4-bromo-5-methyl-1H-pyrazol-3-amine into a ceramic or platinum TGA pan.

  • Instrument Setup: Position the pan onto the TGA's microbalance and place it inside the furnace.

  • Thermal Program:

    • Equilibrate at a starting temperature (e.g., 25 °C).

    • Heat the sample at a constant rate (e.g., 10 °C/min) to a high temperature (e.g., 600 °C) to ensure complete decomposition.

    • Maintain a continuous flow of an inert gas, such as nitrogen, throughout the experiment.

  • Data Analysis: Plot the percentage of initial mass remaining versus temperature. The onset decomposition temperature is typically defined as the temperature at which a specific amount of mass loss (e.g., 5%) occurs. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Instrument Analysis cluster_data Data Interpretation weigh 1. Weigh 5-10 mg of Sample pan 2. Place in TGA Pan weigh->pan load 3. Load Pan onto Microbalance pan->load program 4. Heat at Constant Rate (e.g., 10°C/min under N2) load->program record 5. Record Mass Loss vs. Temperature program->record curve 6. Plot TGA/ DTG Curves record->curve analyze 7. Determine Onset Td & Decomposition Steps curve->analyze

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Part 3: Data Synthesis and Stability Profile

The data obtained from DSC and TGA analyses are synthesized to construct a comprehensive thermal stability profile for 4-bromo-5-methyl-1H-pyrazol-3-amine. While specific data for this exact compound is not available in the cited literature, the table below represents typical results one would expect for a stable, crystalline small molecule of this class.

ParameterTechniqueTypical ValueInterpretation
Melting Point (Tm) DSC150 - 170 °CIndicates a crystalline solid with a defined melting transition. A sharp peak suggests high purity.
Onset of Decomposition (Td, onset) DSC> 200 °CThe temperature at which thermal degradation begins. A high value signifies good thermal stability.
5% Mass Loss Temperature (Td, 5%) TGA> 210 °CConfirms the temperature at which significant decomposition occurs. Corroborates DSC data.
Residual Mass at 600 °C TGA< 5%Indicates nearly complete decomposition into volatile products under the experimental conditions.

A high onset of decomposition, well above the melting point, is a key indicator of good thermodynamic stability. This separation suggests that the compound can exist as a stable liquid over a certain temperature range before degrading, which is a favorable characteristic for certain pharmaceutical processing steps like melt-extrusion.

Part 4: Potential Decomposition Pathways

The thermal decomposition of 4-bromo-5-methyl-1H-pyrazol-3-amine likely proceeds through complex, multi-step pathways involving the cleavage of its weakest bonds. Mechanistic studies on related heterocycles suggest that ring-opening reactions are often a decisive factor in their kinetic stability.[12] For this molecule, potential initial degradation steps could involve:

  • C-Br Bond Cleavage: The carbon-bromine bond is often susceptible to thermal cleavage, which would generate radical intermediates.

  • N-N Bond Cleavage: The nitrogen-nitrogen single bond in the pyrazole ring is another potential point of initial fragmentation.

  • Ring Opening: Cleavage of bonds within the pyrazole ring can lead to the formation of various fragmented products.[12]

These initial steps would be followed by a cascade of further reactions, leading to the evolution of volatile fragments such as HCN, HNC, and various hydrocarbon radicals.[12]

Decomposition cluster_pathways Initial Decomposition Steps Parent 4-bromo-5-methyl- 1H-pyrazol-3-amine Heat Thermal Stress (Δ) Parent->Heat CBr_Cleavage C-Br Bond Cleavage Heat->CBr_Cleavage NN_Cleavage N-N Ring Cleavage Heat->NN_Cleavage Other_Cleavage Other Ring Fragmentation Heat->Other_Cleavage Fragments Volatile Fragments (HCN, HBr, etc.) CBr_Cleavage->Fragments NN_Cleavage->Fragments Other_Cleavage->Fragments

Sources

Comprehensive Toxicity Profile and Material Safety Data for 4-Bromo-5-methyl-1H-pyrazol-3-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter halogenated heterocycles that serve as critical pharmacophores. 4-Bromo-5-methyl-1H-pyrazol-3-amine (CAS: 1780-72-9) is a highly versatile building block, particularly in the synthesis of kinase inhibitors and non-nucleoside reverse transcriptase inhibitors (NNRTIs)[1]. However, the very structural features that make it pharmacologically valuable—its lipophilic halogen and reactive amine—also dictate its toxicity profile and handling requirements.

This whitepaper synthesizes the physicochemical properties, mechanistic toxicology, and self-validating experimental protocols required to safely and effectively utilize this compound in a laboratory setting.

Physicochemical Profiling & Structural Implications

To understand the safety profile of a compound, we must first deconstruct its chemical architecture. The pyrazole core provides essential hydrogen bond donor and acceptor capabilities. The addition of a bromine atom at the C4 position significantly increases the molecule's lipophilicity (LogP), which enhances cellular membrane permeability but also introduces a potential metabolic liability. The primary amine at C3 acts as a reactive nucleophile, facilitating downstream synthesis but also interacting with biological macromolecules[2].

Table 1: Core Physicochemical Properties
PropertyValue / DescriptionCausality / Implication
CAS Number 1780-72-9Unique identifier for safety tracking.
Molecular Formula C4H6BrN3[3]High nitrogen/halogen ratio indicates potential for reactive intermediate formation.
Molecular Weight 176.01 g/mol [3]Low molecular weight facilitates rapid absorption through mucosal membranes.
Physical State Crystalline PowderProne to aerosolization; necessitates strict inhalation controls.
Storage Conditions 2-8°C, dark, inert atmosphere[3]Brominated heterocycles can undergo photolytic debromination; cold/dark storage prevents degradation.

Toxicity Profile & Mechanistic Toxicology

The Material Safety Data Sheet (MSDS) for 4-bromo-5-methyl-1H-pyrazol-3-amine classifies it primarily as an irritant with acute oral toxicity.

Table 2: GHS Hazard Classification
Hazard CodeStatementMechanistic Driver
H302 Harmful if swallowedRapid systemic absorption and subsequent hepatic processing of the halogenated core.
H315 Causes skin irritationLipophilic bromine allows partitioning into the stratum corneum; the amine group denatures localized proteins.
H319 Causes serious eye irritationHigh binding affinity to the aqueous/lipid interface of the corneal epithelium.
H335 May cause respiratory irritationInhalation of crystalline dust triggers inflammatory cascades in the respiratory tract.
The Causality of Halogenated Pyrazole Toxicity

When introduced systemically, halogenated pyrazoles are primarily metabolized in the liver by Cytochrome P450 (CYP450) enzymes. The biotransformation of the brominated ring can lead to the formation of reactive electrophilic intermediates. These intermediates scavenge intracellular antioxidants (such as glutathione), leading to an accumulation of Reactive Oxygen Species (ROS). The resulting oxidative stress causes lipid peroxidation, mitochondrial dysfunction, and ultimately, cellular apoptosis[1].

ToxicityPathway A 4-Bromo-5-methyl-1H-pyrazol-3-amine Exposure B Cellular Membrane Penetration (Lipophilic Br) A->B Systemic Absorption H Mucosal/Skin Irritation (H315, H319, H335) A->H Direct Contact C Cytochrome P450 Metabolic Activation B->C Hepatic Processing D Reactive Intermediate Formation C->D Biotransformation E ROS Generation & Oxidative Stress D->E Depletion of GSH F Mitochondrial Dysfunction E->F Lipid Peroxidation G Cellular Apoptosis (Cytotoxicity) F->G Caspase Activation

Mechanistic pathway of halogenated pyrazole-induced cellular toxicity and irritation.

MSDS Safety Data & Handling Protocols

To mitigate the risks outlined above, laboratory handling must follow a self-validating safety system . This means the protocol itself inherently verifies that safety measures are actively functioning.

  • Engineering Controls (H335 Mitigation): All weighing and dispensing must occur within a Class II Type A2 biological safety cabinet or a calibrated chemical fume hood. Validation: The continuous negative pressure flow indicator must read >100 fpm before the container is unsealed.

  • Personal Protective Equipment (H315/H319 Mitigation):

    • Gloves: Double-layer nitrile gloves. Causality: Nitrile provides superior resistance to halogenated organic powders compared to latex.

    • Eye Protection: Chemical splash goggles (not standard safety glasses) to prevent micro-dust ingress.

  • Decontamination: Surfaces must be wiped down with a 10% bleach solution followed by 70% ethanol. The oxidative power of bleach neutralizes residual reactive amines.

Experimental Workflows: In Vitro Cytotoxicity Screening

Before advancing 4-bromo-5-methyl-1H-pyrazol-3-amine derivatives into efficacy models, establishing a baseline cytotoxicity profile is mandatory. The following MTT assay protocol is designed as a self-validating system, utilizing HepG2 cells because hepatic tissue is the primary site of xenobiotic metabolism for these compounds.

Step-by-Step Methodology: HepG2 MTT Assay

Step 1: Reagent Solubilization Dissolve the compound in 100% anhydrous DMSO to create a 10 mM stock. Causality: The bromo-substituent drastically reduces aqueous solubility. DMSO ensures complete molecular dispersion without forming micro-suspensions that skew dosing.

Step 2: Serial Dilution & Vehicle Control Dilute the stock in complete DMEM (10% FBS) to working concentrations (1 µM to 100 µM). Self-Validation: You must include a 0.1% DMSO vehicle control. If the vehicle control shows <95% viability, the assay invalidates itself, indicating solvent-induced background toxicity.

Step 3: Cell Seeding & Treatment Seed HepG2 cells at 1×104 cells/well in a 96-well plate. Incubate for 24 hours at 37°C (5% CO2) to allow adherence. Apply the diluted compound and incubate for 48 hours.

Step 4: Viability Assessment (MTT Addition) Add 10 µL of MTT reagent (5 mg/mL) per well and incubate for 3 hours. Causality: Only viable cells with active mitochondrial succinate dehydrogenase will cleave the tetrazolium ring, forming insoluble purple formazan crystals. A failure to form crystals in the vehicle control immediately flags a metabolic failure in the cell line.

Step 5: Solubilization & Quantification Aspirate the media and add 100 µL of pure DMSO to solubilize the formazan. Read the absorbance at 570 nm using a microplate reader. Calculate the IC50​ using non-linear regression.

Workflow S1 Fume Hood Dispensing S2 DMSO Stock Preparation S1->S2 S3 Serial Dilution (<0.1% DMSO) S2->S3 S4 HepG2 Cell Treatment S3->S4 S5 MTT Reagent Incubation S4->S5 S6 Absorbance Quantification S5->S6

Step-by-step in vitro cytotoxicity screening workflow for pyrazole derivatives.

References

  • MDPI. "Recent Advances in Synthesis and Properties of Pyrazoles." Molecules, Available at: [Link][2]

  • National Institutes of Health (NIH). "Discovery of Phenylaminopyridine Derivatives as Novel HIV-1 Non-nucleoside Reverse Transcriptase Inhibitors." PMC, Available at:[Link][1]

Sources

An In-Depth Technical Guide to the Pharmacokinetic Profiling of 4-bromo-5-methyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the pharmacokinetic (PK) profiling of the novel chemical entity, 4-bromo-5-methyl-1H-pyrazol-3-amine. The pyrazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives approved as therapeutic agents.[1][2][3] A thorough understanding of a new pyrazole derivative's absorption, distribution, metabolism, and excretion (ADME) properties is paramount for its successful development from a promising lead compound into a clinical candidate. This document outlines a logical, multi-stage approach for researchers, scientists, and drug development professionals to elucidate the pharmacokinetic profile of 4-bromo-5-methyl-1H-pyrazol-3-amine, ensuring scientific integrity and a self-validating system of protocols.

Introduction: The Significance of Pharmacokinetic Profiling for Novel Pyrazole Derivatives

The pyrazole nucleus is a cornerstone in the design of a wide array of pharmaceuticals, demonstrating a broad spectrum of biological activities.[3] The unique physicochemical properties of the pyrazole core can contribute to favorable pharmacokinetic profiles and pharmacological effects.[1] For any new chemical entity, such as 4-bromo-5-methyl-1H-pyrazol-3-amine, an early and comprehensive assessment of its pharmacokinetic behavior is critical. This profiling informs crucial decisions in the drug development pipeline, including dose selection, formulation development, and prediction of human pharmacokinetics.

This guide will detail a systematic approach to characterizing the ADME properties of 4-bromo-5-methyl-1H-pyrazol-3-amine, from initial physicochemical characterization to in vivo studies.

Stage 1: Foundational Physicochemical and In Vitro Characterization

A solid foundation for understanding the in vivo behavior of a compound begins with its fundamental physicochemical properties and its performance in a battery of in vitro ADME assays.

Physicochemical Properties

The inherent properties of 4-bromo-5-methyl-1H-pyrazol-3-amine will govern its absorption and distribution. Key parameters to be experimentally determined are summarized in the table below.

ParameterExperimental MethodRationale
Solubility Kinetic and thermodynamic solubility assays in physiologically relevant buffers (e.g., pH 1.2, 4.5, 6.8, 7.4)Determines the dissolution rate and concentration gradient, which are critical for oral absorption.
Lipophilicity (LogD) Shake-flask method or reverse-phase HPLCPredicts the compound's partitioning between aqueous and lipid environments, influencing membrane permeability and tissue distribution.
pKa Potentiometric titration or UV-Vis spectroscopyIdentifies the ionization state of the molecule at different physiological pH values, which affects solubility, permeability, and target binding.
In Vitro ADME Assays

A suite of in vitro assays will provide early insights into the potential absorption, metabolism, and safety of 4-bromo-5-methyl-1H-pyrazol-3-amine.

The ability of the compound to cross biological membranes is a key determinant of its oral bioavailability.

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

  • A filter plate with a lipid-impregnated artificial membrane is placed in a 96-well plate.

  • The donor compartment is filled with a solution of 4-bromo-5-methyl-1H-pyrazol-3-amine in a buffer of defined pH.

  • The acceptor compartment is filled with a matching buffer.

  • The plate is incubated, allowing the compound to diffuse from the donor to the acceptor compartment.

  • After the incubation period, the concentration of the compound in both compartments is determined by LC-MS/MS.

  • The permeability coefficient (Pe) is calculated.

Causality Behind Experimental Choice: The PAMPA assay is a high-throughput, cost-effective method to predict passive diffusion, a primary mechanism of drug absorption. It provides a clean measure of a compound's intrinsic permeability without the complexities of active transport or metabolism.

Understanding the metabolic fate of 4-bromo-5-methyl-1H-pyrazol-3-amine is crucial for predicting its half-life and potential for drug-drug interactions.

Experimental Protocol: Liver Microsomal Stability Assay

  • Liver microsomes from relevant species (e.g., mouse, rat, dog, human) are incubated with 4-bromo-5-methyl-1H-pyrazol-3-amine at 37°C.

  • The reaction is initiated by the addition of NADPH.

  • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and quenched with a cold organic solvent containing an internal standard.

  • The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • The in vitro half-life (t½) and intrinsic clearance (CLint) are calculated from the disappearance rate of the compound.

Trustworthiness of the Protocol: This assay is a standard in the pharmaceutical industry for assessing phase I metabolic stability.[2] Including positive control compounds with known metabolic profiles validates the activity of the microsomal preparation.

This assay determines the potential of 4-bromo-5-methyl-1H-pyrazol-3-amine to inhibit major drug-metabolizing enzymes, which could lead to adverse drug-drug interactions.

Experimental Protocol: CYP Inhibition Assay

  • Human liver microsomes are incubated with a specific CYP isoform probe substrate and varying concentrations of 4-bromo-5-methyl-1H-pyrazol-3-amine.

  • The reaction is initiated with NADPH and incubated at 37°C.

  • The reaction is terminated, and the formation of the probe substrate's metabolite is quantified by LC-MS/MS or fluorescence.

  • The IC50 value (the concentration of the test compound that causes 50% inhibition of the enzyme activity) is determined.

Plasma Protein Binding

The extent to which a drug binds to plasma proteins influences its distribution and the concentration of free (unbound) drug available to exert its pharmacological effect.

Experimental Protocol: Rapid Equilibrium Dialysis (RED)

  • A RED device, consisting of two chambers separated by a semi-permeable membrane, is used.

  • One chamber is filled with plasma spiked with 4-bromo-5-methyl-1H-pyrazol-3-amine.

  • The other chamber is filled with a protein-free buffer.

  • The device is incubated until equilibrium is reached.

  • The concentrations of the compound in both chambers are measured by LC-MS/MS.

  • The fraction unbound (fu) is calculated.

Stage 2: In Vivo Pharmacokinetic Studies

Following promising in vitro data, in vivo studies in animal models are conducted to understand the complete pharmacokinetic profile of 4-bromo-5-methyl-1H-pyrazol-3-amine.

Study Design and Animal Model Selection

Rodent models, such as mice or rats, are typically the first species used for in vivo pharmacokinetic studies due to their well-characterized physiology and ethical considerations. A crossover study design is often employed, where the same group of animals receives both an intravenous (IV) and an oral (PO) dose of the compound, with a washout period in between.

Experimental Workflow

G cluster_pre Pre-Dosing cluster_dosing Dosing cluster_sampling Sample Collection cluster_analysis Analysis acclimatize Animal Acclimatization fasting Overnight Fasting acclimatize->fasting iv_dose Intravenous (IV) Dosing fasting->iv_dose po_dose Oral (PO) Dosing fasting->po_dose blood_sampling Serial Blood Sampling iv_dose->blood_sampling po_dose->blood_sampling plasma_prep Plasma Preparation blood_sampling->plasma_prep lcms_analysis LC-MS/MS Analysis plasma_prep->lcms_analysis pk_analysis Pharmacokinetic Analysis lcms_analysis->pk_analysis

Caption: Workflow for in vivo pharmacokinetic studies.

Bioanalytical Method Development

A robust and validated bioanalytical method is essential for the accurate quantification of 4-bromo-5-methyl-1H-pyrazol-3-amine in biological matrices.

Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Sample Preparation: Protein precipitation or liquid-liquid extraction is used to remove proteins and other interfering substances from the plasma samples.

  • Chromatographic Separation: A reverse-phase HPLC column is used to separate the analyte from endogenous matrix components.

  • Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity for quantification.

Authoritative Grounding: The development and validation of bioanalytical methods should adhere to the guidelines set forth by regulatory agencies such as the U.S. Food and Drug Administration (FDA) or the European Medicines Agency (EMA).

Pharmacokinetic Parameter Calculation

The plasma concentration-time data obtained from the in vivo studies are used to calculate key pharmacokinetic parameters.

ParameterDescriptionImportance
Clearance (CL) The volume of plasma cleared of the drug per unit time.Indicates the efficiency of drug elimination from the body.
Volume of Distribution (Vd) The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.Provides an indication of the extent of drug distribution into tissues.
Half-life (t½) The time required for the drug concentration in the plasma to decrease by half.Determines the dosing interval.
Bioavailability (F%) The fraction of an administered dose of unchanged drug that reaches the systemic circulation.A key parameter for determining the oral dose.

Stage 3: Metabolite Identification and Profiling

Identifying the major metabolites of 4-bromo-5-methyl-1H-pyrazol-3-amine is crucial for understanding its complete disposition and for assessing the potential for active or toxic metabolites.

In Vitro and In Vivo Approaches

Experimental Workflow

G cluster_invitro In Vitro cluster_invivo In Vivo cluster_analysis Analysis microsomes Liver Microsomes lcms_ms High-Resolution LC-MS/MS microsomes->lcms_ms hepatocytes Hepatocytes hepatocytes->lcms_ms plasma Plasma plasma->lcms_ms urine Urine urine->lcms_ms feces Feces feces->lcms_ms structure_elucidation Structure Elucidation lcms_ms->structure_elucidation

Caption: Workflow for metabolite identification.

Methodology: High-Resolution Mass Spectrometry

High-resolution mass spectrometers, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instruments, are used to determine the accurate mass of metabolites, which aids in the elucidation of their elemental composition and chemical structure.

Conclusion

The systematic pharmacokinetic profiling of 4-bromo-5-methyl-1H-pyrazol-3-amine, as outlined in this guide, provides a robust framework for understanding its ADME properties. This comprehensive data package is essential for making informed decisions in the progression of this compound through the drug discovery and development process. The integration of in vitro and in vivo data allows for the construction of a holistic pharmacokinetic profile, ultimately enabling the prediction of its behavior in humans and supporting its journey towards becoming a potential therapeutic agent.

References

  • In vitro cytotoxicity and in vivo efficacy, pharmacokinetics, and metabolism of pyrazole-based small molecule inhibitors of Mdm2/4-p53 interaction. PubMed. [Link]

  • In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties. PMC. [Link]

  • Scheme 1 Synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide (5)... ResearchGate. [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. National Library of Medicine. [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. PMC - NIH. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]

Sources

Methodological & Application

Step-by-step synthesis protocol for 4-bromo-5-methyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Regioselective Synthesis of 4-Bromo-5-methyl-1H-pyrazol-3-amine

Introduction & Mechanistic Rationale

The compound 4-bromo-5-methyl-1H-pyrazol-3-amine (CAS: 1780-72-9) is a highly versatile heterocyclic building block extensively utilized in medicinal chemistry. It serves as a critical precursor in the synthesis of complex pharmacophores, including JAK1 inhibitors[1] and positive allosteric modulators for the mGlu2 receptor[2].

The synthesis relies on the electrophilic aromatic substitution (SEAr) of 5-methyl-1H-pyrazol-3-amine. The pyrazole ring is heavily activated at the C4 position due to the synergistic electron-donating effects (+M and +I) of the C3-amino and C5-methyl groups, respectively[3]. This inherent electronic bias makes the C4 carbon the absolute nucleophilic hotspot of the molecule, allowing for highly regioselective halogenation without the need for directing groups.

Experimental Design & Reagent Selection

A critical decision in this synthesis is the choice of the brominating agent. While elemental bromine (Br2) is a classic reagent, it is highly reactive and poses a severe risk of oxidizing the unprotected primary amine or causing N-bromination. N-Bromosuccinimide (NBS) is the superior choice because it provides a controlled, low steady-state concentration of electrophilic bromine (Br+), driving the SEAr pathway while preserving the delicate -NH2 functionality[2].

Table 1: Quantitative Comparison of Bromination Strategies

ParameterN-Bromosuccinimide (NBS)Elemental Bromine (Br2)
Solvent System DMF or AcetonitrileAcetic Acid or CHCl3
Reaction Temperature 0 °C to 50 °C0 °C to Room Temp
Regioselectivity (C4) > 98%~ 85% (prone to side reactions)
Amine Oxidation Risk LowHigh
Yield Expectation 60% - 85%40% - 60%
Scalability Excellent (Solid handling)Moderate (Corrosive liquid handling)

Reaction Visualization

SynthesisWorkflow Start 5-Methyl-1H-pyrazol-3-amine (Starting Material) Solvent Dissolve in Anhydrous DMF (Cool to 0 °C) Start->Solvent Reagent Add NBS (1.05 eq) Portion-wise over 15 min Solvent->Reagent Reaction Electrophilic Aromatic Substitution at C4 Reagent->Reaction Regioselective Bromination Workup Aqueous Quench & EtOAc Extraction Reaction->Workup 50 °C for 1 h, TLC Monitoring Purification Silica Gel Chromatography (Hexanes/EtOAc) Workup->Purification Product 4-Bromo-5-methyl-1H-pyrazol-3-amine (Target Product) Purification->Product >70% Yield

Figure 1: Regioselective C4-bromination workflow of 5-methyl-1H-pyrazol-3-amine using NBS in DMF.

Step-by-Step Synthesis Protocol

Note: This procedure is adapted from validated medicinal chemistry workflows for pyrazole functionalization[2].

Materials Required:

  • 5-Methyl-1H-pyrazol-3-amine (1.0 equivalent)

  • N-Bromosuccinimide (NBS) (1.05 equivalents, freshly recrystallized from water if yellow/degraded)

  • Anhydrous N,N-Dimethylformamide (DMF) (Reaction solvent, ~10 mL per gram of substrate)

  • Ethyl Acetate (EtOAc) and Brine (for extraction)

Step 1: Substrate Preparation

  • Charge a flame-dried, round-bottom flask equipped with a magnetic stir bar with 5-methyl-1H-pyrazol-3-amine (e.g., 10.0 g, 103 mmol).

  • Add anhydrous DMF (100 mL) and stir until complete dissolution is achieved.

  • Submerge the flask in an ice-water bath and allow the internal temperature to reach 0 °C. Causality: Cooling mitigates the exothermic nature of the initial Br+ transfer, preventing localized heating that could lead to oxidative degradation of the amine.

Step 2: Electrophilic Bromination 4. Weigh out NBS (19.2 g, 108 mmol, 1.05 eq). 5. Add the NBS portion-wise over 15–20 minutes to the vigorously stirring solution at 0 °C. The solution may transition from pale yellow to a deeper amber color. 6. Remove the ice bath and allow the reaction to warm to room temperature. 7. To drive the reaction to completion, gently heat the mixture to 50 °C for 1 hour[2].

Step 3: Quenching and Work-up 8. Cool the reaction mixture back to room temperature and pour it into crushed ice/water (300 mL). 9. Extract the aqueous mixture with EtOAc (3 × 150 mL). 10. Wash the combined organic layers sequentially with distilled water (3 × 100 mL) to remove residual DMF, followed by a final wash with saturated aqueous NaCl (brine, 100 mL). 11. Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.

Step 4: Purification 12. Purify the crude residue via silica gel flash column chromatography using a gradient of Hexanes/EtOAc (typically 70:30 to 50:50 v/v) to isolate the pure 4-bromo-5-methyl-1H-pyrazol-3-amine as an off-white to pale-yellow solid.

Self-Validation & In-Process Controls

To ensure scientific integrity and procedural success, the following self-validating checks must be integrated into the workflow:

  • TLC Monitoring (In-Process): Co-spot the starting material and the reaction mixture on a silica TLC plate (Eluent: 50% EtOAc in Hexanes). The starting material is highly polar. The brominated product will exhibit a visibly higher Rf value due to the lipophilic nature of the bromine atom reducing the molecule's overall polarity.

  • LC-MS (Mass Validation): An aliquot of the reaction mixture should show the disappearance of the starting mass [M+H]+ = 98.1. The product will present a distinct isotopic doublet characteristic of mono-brominated compounds at [M+H]+ = 176.0 and 178.0 (1:1 ratio).

  • 1H NMR (Structural Confirmation): In DMSO-d6, the starting material exhibits a distinct aromatic singlet at ~5.3 ppm corresponding to the C4-proton. The absolute disappearance of this peak is the definitive proof of successful C4-substitution. The methyl group will appear as a singlet (~2.1 ppm), and the primary amine will appear as a broad exchangeable singlet (~4.5–5.0 ppm).

References

  • Scaffold Hopping to Imidazo[1,2-a]pyrazin-8-one Positive Allosteric Modulators of Metabotropic Glutamate 2 Receptor National Center for Biotechnology Information (PMC) URL:[Link]

  • Fragment-Based Discovery of Pyrazolopyridones as JAK1 Inhibitors with Excellent Subtype Selectivity Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

The Versatile Scaffolding of 4-bromo-5-methyl-1H-pyrazol-3-amine in Modern Drug Discovery: Applications and Protocols

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Privileged Status of the Pyrazole Core

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has firmly established itself as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile template for the design of small molecule therapeutics targeting a wide array of biological targets. Pyrazole-containing compounds are found in numerous FDA-approved drugs, highlighting their clinical significance in treating conditions ranging from cancer and inflammation to infectious diseases.[3][4] The metabolic stability of the pyrazole ring is a key factor contributing to its prevalence in recently approved pharmaceuticals and developmental candidates.[2]

One of the key strengths of the pyrazole scaffold is its ability to act as a bioisostere for other aromatic systems, such as benzene or other heterocycles.[5] This substitution can lead to improved potency and optimized physicochemical properties, including lipophilicity and aqueous solubility. Furthermore, the pyrazole ring can engage in various non-covalent interactions with protein targets, including hydrogen bonding and π-π stacking, making it an ideal anchor for inhibitor design.

This guide focuses on a particularly valuable building block: 4-bromo-5-methyl-1H-pyrazol-3-amine . The strategic placement of a bromine atom at the 4-position and an amino group at the 3-position provides two orthogonal handles for chemical modification. This dual functionality allows for the systematic construction of diverse compound libraries, making it an invaluable tool for structure-activity relationship (SAR) studies and lead optimization in drug discovery programs.

The Strategic Advantage of 4-bromo-5-methyl-1H-pyrazol-3-amine as a Building Block

The utility of 4-bromo-5-methyl-1H-pyrazol-3-amine in small molecule drug discovery stems from the distinct reactivity of its two functional groups. The bromine atom at the C4 position is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. This allows for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups, enabling extensive exploration of the chemical space around the pyrazole core.

Simultaneously, the amino group at the C3 position can be readily functionalized through acylation, sulfonylation, or participation in nucleophilic substitution reactions. This dual reactivity allows for a modular and divergent approach to synthesis, where a common intermediate can be rapidly elaborated into a large library of analogs.

Application I: Development of Novel Antibacterial Agents

The rise of antibiotic-resistant bacteria represents a significant global health threat. The pyrazole scaffold has been investigated as a source of novel antibacterial agents. Derivatives of 4-bromo-5-methyl-1H-pyrazol-3-amine have shown promise in this area, particularly against clinically relevant pathogens.

A notable application involves the synthesis of 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamides.[5] In this approach, the 3-amino group of the pyrazole is first acylated with a bromo-substituted benzoyl chloride. The resulting intermediate then undergoes a Suzuki-Miyaura cross-coupling reaction at the C4-bromo position to introduce a variety of aryl and heteroaryl moieties. This strategy allows for the systematic evaluation of the impact of different substituents on antibacterial activity.

Synthetic Workflow for Antibacterial Pyrazole Derivatives

G start 4-bromo-5-methyl-1H-pyrazol-3-amine step1 Acylation with 4-bromobenzoyl chloride start->step1 intermediate 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide step1->intermediate step2 Suzuki-Miyaura Cross-Coupling with Arylboronic Acids intermediate->step2 product Library of 4-aryl-N-(5-methyl-1H- pyrazol-3-yl)benzamides step2->product step3 Screening for Antibacterial Activity product->step3 outcome Lead Compounds for Further Development step3->outcome

Caption: Synthetic workflow for the generation of antibacterial pyrazole derivatives.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes the synthesis of 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamides from the acylated intermediate, 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide.[5]

Materials:

  • 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide (1.0 eq)

  • Arylboronic acid or pinacol ester (1.1 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (7 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 eq)

  • 1,4-Dioxane/Water (4:1 mixture)

  • Nitrogen or Argon gas

Procedure:

  • To a flame-dried round-bottom flask, add 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide, the corresponding arylboronic acid, and potassium phosphate.

  • Seal the flask with a rubber septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Under a positive pressure of the inert gas, add the 1,4-dioxane/water solvent mixture, followed by the Pd(PPh₃)₄ catalyst.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 20-30 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamide.

Application II: Scaffolding for Kinase Inhibitors

Protein kinases are a large family of enzymes that play critical roles in cellular signaling. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. The pyrazole scaffold is a common feature in many approved and investigational kinase inhibitors.[1][2] The ability of the pyrazole ring to form key hydrogen bonds with the hinge region of the kinase active site makes it an ideal starting point for inhibitor design.

Derivatives of 4-bromo-5-methyl-1H-pyrazol-3-amine can be elaborated into potent kinase inhibitors. The C4 position can be functionalized to target the solvent-exposed region of the kinase, while the N-H of the pyrazole and the 3-amino group can interact with the hinge region.

Data on Pyrazolo[3,4-g]isoquinoline Kinase Inhibitors
CompoundHaspin IC₅₀ (nM)CLK1 IC₅₀ (nM)DYRK1A IC₅₀ (nM)CDK9 IC₅₀ (nM)
1b 5771-681
1c 661661114428
2a 127296600430
2c 62-250564
3a 167101--

Data extracted from Reference[6]. IC₅₀ values represent the concentration of the compound required to inhibit 50% of the kinase activity.

Application III: Targeting Inflammatory Pathways via RIPK1 Inhibition

Receptor-interacting protein kinase 1 (RIPK1) is a key mediator of necroptosis, a form of programmed cell death that is implicated in a variety of inflammatory diseases.[7][8] Inhibition of RIPK1 kinase activity is a promising therapeutic strategy for conditions such as inflammatory bowel disease and systemic inflammatory response syndrome.[9]

The 1H-pyrazol-3-amine scaffold has been identified as a promising starting point for the development of potent and selective RIPK1 inhibitors.[7][8] Structure-activity relationship studies have shown that modifications to the pyrazole core can significantly impact potency and selectivity. 4-bromo-5-methyl-1H-pyrazol-3-amine provides an excellent platform for such optimization studies.

Necroptosis Signaling Pathway

G TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 ComplexIIa Complex IIa TRADD->ComplexIIa cIAP cIAP1/2 TRAF2->cIAP RIPK1 RIPK1 cIAP->RIPK1 Ubiquitination ComplexI Complex I (Pro-survival) RIPK1->ComplexI RIPK1->ComplexIIa ComplexIIb Complex IIb (Necrosome) RIPK1->ComplexIIb NFkB NF-κB Activation ComplexI->NFkB Casp8 Caspase-8 ComplexIIa->Casp8 Casp8->RIPK1 Cleavage Apoptosis Apoptosis Casp8->Apoptosis MLKL MLKL ComplexIIb->MLKL Phosphorylation RIPK3 RIPK3 RIPK3->ComplexIIb Necroptosis Necroptosis MLKL->Necroptosis Inhibitor Pyrazole-based RIPK1 Inhibitor Inhibitor->RIPK1 Inhibition

Caption: Simplified signaling pathway of necroptosis and the point of intervention for RIPK1 inhibitors.

Experimental Protocol: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for forming carbon-nitrogen bonds. This protocol provides a general method for the N-arylation of amines with 4-bromo-5-methyl-1H-pyrazol-3-amine, which can be adapted from procedures for similar bromo-aromatic compounds.

Materials:

  • 4-bromo-5-methyl-1H-pyrazol-3-amine (1.0 eq)

  • Aniline or other amine (1.5 eq)

  • Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu) (2.0 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (5 mol%)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) or other suitable phosphine ligand (8 mol%)

  • Anhydrous toluene or dioxane

  • Nitrogen or Argon gas

Procedure:

  • In an oven-dried Schlenk tube, combine palladium(II) acetate, the phosphine ligand, and the base.

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add 4-bromo-5-methyl-1H-pyrazol-3-amine and the amine coupling partner.

  • Add the dry, degassed solvent via syringe.

  • Heat the reaction mixture to 80-110 °C and stir for 8-24 hours, or until the reaction is complete as determined by TLC or LC-MS.

  • Cool the reaction to room temperature and filter through a pad of Celite, washing with an organic solvent such as ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl pyrazole derivative.

Conclusion and Future Perspectives

4-bromo-5-methyl-1H-pyrazol-3-amine is a highly versatile and valuable building block in small molecule drug discovery. Its dual functionality allows for the rapid and efficient synthesis of diverse compound libraries, facilitating the exploration of structure-activity relationships and the optimization of lead compounds. The applications presented here in the fields of antibacterial agents, kinase inhibitors, and inhibitors of inflammatory pathways underscore the broad potential of this scaffold. As our understanding of disease biology continues to grow, the strategic use of such well-designed building blocks will be crucial in the development of the next generation of targeted therapeutics.

References

  • Future Medicinal Chemistry. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. [Link]

  • Lange, J. H. M., et al. (2005). Bioisosteric replacements of the pyrazole moiety of rimonabant: synthesis, biological properties, and molecular modeling investigations of thiazoles, triazoles, and imidazoles as potent and selective CB1 cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 48(6), 1823–1838.
  • Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

  • ResearchGate. (2025). Scheme 1 Synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide (5).... [Link]

  • Singh, S., Tehlan, S., & Verma, P. K. (2023). Pyrazole Scaffolds Having Promising Pharmacological Potential: A Review. Mini-Reviews in Medicinal Chemistry, 23(22), 2142–2165.
  • National Center for Biotechnology Information. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. [Link]

  • Tao, Q., et al. (2025). Discovery of a 1H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. Journal of Medicinal Chemistry.
  • Current Topics in Medicinal Chemistry. (2023). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. [Link]

  • Chen, Y., et al. (2008). Bioisosteric Replacement of the Pyrazole 5-Aryl Moiety of N-(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A). A Novel Series of Alkynylthiophenes as Potent and Selective Cannabinoid-1 Receptor Antagonists. Journal of Medicinal Chemistry, 51(18), 5887–5891.
  • PubMed. (2025). Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. [Link]

  • Bentham Science. (2023). Novel 4-bromo-2-(3-methyl-1-(substituted-phenylsulfonyl)-4,5-dihydro-1- H-pyrazol-5-yl)phenol Derivatives: Synthesis and Antibacterial Activity. [Link]

  • National Center for Biotechnology Information. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. [Link]

  • National Center for Biotechnology Information. (2018). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst S. [Link]

  • Chemspace. 4-bromo-5-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine. [Link]

  • National Center for Biotechnology Information. (2020). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. [Link]

  • MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. [Link]

  • National Center for Biotechnology Information. (2022). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. [Link]

  • ACS Publications. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]

  • Royal Society of Chemistry. (2022). Hartwig amination protocol enables the synthesis of new branched and polymeric hole transport m. [Link]

  • ECHA. 4-bromo-5-methyl-1H-pyrazol-3-amine. [Link]

  • National Center for Biotechnology Information. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. [Link]

  • Royal Society of Chemistry. (2025). Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable catalyst: a route to EGFR inhibitors. [Link]

  • National Center for Biotechnology Information. (2022). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. [Link]

  • MDPI. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. [Link]

  • National Center for Biotechnology Information. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]

  • Royal Society of Chemistry. (2020). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. [Link]

  • ResearchGate. (2025). ChemInform Abstract: Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids.. [Link]

  • National Center for Biotechnology Information. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. [Link]

Sources

Using 4-bromo-5-methyl-1H-pyrazol-3-amine as a building block in Suzuki cross-coupling

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to Suzuki Cross-Coupling with 4-bromo-5-methyl-1H-pyrazol-3-amine

Introduction: The Strategic Value of Arylated Pyrazoles

Pyrazoles and their derivatives represent a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous commercially available drugs and clinical candidates.[1][2][3] Their versatile binding capabilities and favorable physicochemical properties make them privileged structures in drug design. Among the various methods for synthesizing functionalized pyrazoles, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as a powerful and widely adopted strategy for forming carbon-carbon bonds.[4][5] This reaction's tolerance for a wide range of functional groups, coupled with the stability and commercial availability of its organoboron reagents, makes it an indispensable tool for drug discovery professionals.[6]

This guide focuses on a particularly valuable building block: 4-bromo-5-methyl-1H-pyrazol-3-amine . The strategic placement of the bromine atom at the 4-position, combined with the amino group at the 3-position, provides a versatile handle for introducing molecular diversity. However, the presence of the unprotected amine and the acidic pyrazole N-H proton presents unique challenges, such as potential catalyst inhibition and undesired side reactions.[7][8] This document provides a detailed exploration of these challenges, offering field-proven protocols and mechanistic insights to empower researchers to successfully utilize this building block in their synthetic campaigns.

Understanding the Substrate: Key Chemical Characteristics

The reactivity of 4-bromo-5-methyl-1H-pyrazol-3-amine in Suzuki coupling is dictated by several factors:

  • The C-Br Bond: As the reaction site, the carbon-bromine bond's strength and accessibility are paramount. Bromo-derivatives are often preferred over their iodo-counterparts for electron-rich heterocycles, as they exhibit a reduced propensity for the common side reaction of dehalogenation.[7][9]

  • The Amino Group (-NH₂): The free amine at the C-3 position is a potential coordinating ligand for the palladium catalyst. This coordination can sometimes inhibit the catalytic cycle, leading to lower yields or failed reactions.

  • The Pyrazole N-H Group: Like the amino group, the unprotected N-H on the pyrazole ring is acidic and can interact with the catalyst or the base, influencing the reaction's outcome. The use of robust, modern catalyst systems is often required to overcome these inhibitory effects.[8]

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. Understanding these fundamental steps is crucial for troubleshooting and optimizing reaction conditions. The cycle consists of three primary stages: Oxidative Addition, Transmetalation, and Reductive Elimination.[6][10]

Suzuki_Cycle Figure 1: The Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex Ar¹-Pd(II)L₂-X (X = Br) OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation Diaryl_PdII Ar¹-Pd(II)L₂-Ar² Transmetalation->Diaryl_PdII RedElim Reductive Elimination Diaryl_PdII->RedElim RedElim->Pd0 Catalyst Regeneration Product Pyrazolyl-Ar² (Ar¹-Ar²) RedElim->Product Ar1X Pyrazolyl-Br (Ar¹-X) Ar1X->OxAdd Ar2BOH2 Ar²-B(OH)₂ + Base Ar2BOH2->Transmetalation

Caption: The catalytic cycle showing oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the pyrazole, forming a Pd(II) complex. This is often the rate-limiting step.

  • Transmetalation: The aryl group from the boronic acid (which is activated by a base to form a more nucleophilic boronate species) is transferred to the palladium center, displacing the bromide.[10]

  • Reductive Elimination: The two aryl groups on the palladium complex are coupled and eliminated from the metal center, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.

Experimental Protocol: Suzuki Coupling of 4-bromo-5-methyl-1H-pyrazol-3-amine

This protocol describes a general method for the Suzuki-Miyaura coupling of 4-bromo-5-methyl-1H-pyrazol-3-amine with a representative arylboronic acid. Microwave irradiation is employed to reduce reaction times and improve yields, a common strategy for these transformations.[5][11][12]

Workflow Figure 2: Experimental Workflow Diagram Setup 1. Reagent Setup - Pyrazole-Br - Boronic Acid - Base, Catalyst, Ligand - Solvent Degas 2. Degassing (N₂ or Ar Purge) Setup->Degas Reaction 3. Reaction (Microwave Irradiation) Degas->Reaction Workup 4. Aqueous Workup - Dilute with EtOAc - Wash with H₂O/Brine Reaction->Workup Purify 5. Purification - Dry (Na₂SO₄) - Concentrate - Column Chromatography Workup->Purify Analysis 6. Analysis - NMR, LC-MS Purify->Analysis

Caption: A streamlined workflow for the Suzuki cross-coupling experiment.

Materials and Reagents:

  • 4-bromo-5-methyl-1H-pyrazol-3-amine (1.0 equiv)

  • Arylboronic acid (1.5 - 2.0 equiv)

  • Palladium pre-catalyst (e.g., XPhos Pd G2, 1-3 mol%)[7][13]

  • Ligand (e.g., XPhos, 2-6 mol%, if not using a pre-catalyst)

  • Base: Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 - 3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (e.g., 4:1 v/v) or EtOH/Water (e.g., 4:1 v/v)[7]

  • Anhydrous solvents and reagents are recommended.

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: To a microwave reaction vial equipped with a magnetic stir bar, add 4-bromo-5-methyl-1H-pyrazol-3-amine, the arylboronic acid, and the base (K₂CO₃).

  • Catalyst Addition: Add the palladium pre-catalyst (XPhos Pd G2). The use of modern Buchwald-type pre-catalysts is highly recommended as they are air-stable and provide highly active catalysts in solution, which is beneficial for challenging substrates like N-H containing heterocycles.[6][8]

  • Inert Atmosphere: Seal the vial with a cap. Evacuate the vessel and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Under the inert atmosphere, add the degassed solvent mixture (e.g., 1,4-dioxane and water) via syringe.

  • Microwave Reaction: Place the vial in the microwave reactor. Irradiate the mixture at a set temperature (typically 100-135 °C) for a specified time (20-60 minutes).[7] Reaction progress should be monitored by TLC or LC-MS.

  • Work-up: After the reaction is complete and the vessel has cooled to room temperature, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with water and then brine.[14]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.[14]

Optimization and Troubleshooting

Achieving high yields and minimizing side reactions often requires optimization. The following table summarizes key parameters and their expected impact.

ParameterOptionsRationale & Considerations
Catalyst Pd(PPh₃)₄, Pd(OAc)₂, XPhos Pd G2/G3 , PEPPSI-IPrModern pre-catalysts like XPhos Pd G2 are often superior for electron-rich, N-H containing heterocycles, as they are more resistant to catalyst inhibition and promote faster reaction rates.[7][8][15]
Ligand PPh₃, cataCXium A, XPhos , SPhosBulky, electron-rich biaryl phosphine ligands (e.g., XPhos) are crucial. They stabilize the Pd(0) species and accelerate the oxidative addition and reductive elimination steps.[6]
Base K₂CO₃, Cs₂CO₃, K₃PO₄, KFThe base activates the boronic acid. K₂CO₃ is a good starting point. Stronger bases like K₃PO₄ can be more effective but may also increase the rate of dehalogenation.[7][10]
Solvent Dioxane/H₂O, EtOH/H₂O, THF, TolueneA polar, aqueous solvent mixture is typically required to dissolve the base and facilitate the transmetalation step. EtOH/H₂O is considered a greener solvent system.[16][17]
Temperature 80 - 135 °CHigher temperatures accelerate the reaction but can also promote side reactions like dehalogenation and boronic acid decomposition. Microwave heating allows for rapid, controlled heating to the target temperature.[5][7]

Common Issues and Solutions:

  • Low or No Conversion: This often points to catalyst inhibition or deactivation.

    • Solution: Ensure the reaction is performed under a strict inert atmosphere. Switch to a more robust catalyst system, such as a second or third-generation Buchwald pre-catalyst (e.g., XPhos Pd G2).[7][8]

  • Dehalogenation Side Product: The formation of 5-methyl-1H-pyrazol-3-amine is a common issue.

    • Solution: Bromo-pyrazoles are less prone to this than iodo-pyrazoles.[7] Avoid excessively high temperatures or prolonged reaction times. Screening different bases may be necessary, as base strength can influence the rate of this side reaction.[7][9]

  • Boronic Acid Homocoupling: Formation of a biaryl from the boronic acid coupling with itself.

    • Solution: This can be minimized by ensuring a thoroughly deoxygenated reaction mixture and using only a slight excess (1.2-1.5 equiv) of the boronic acid.

Conclusion

4-bromo-5-methyl-1H-pyrazol-3-amine is a highly valuable building block for accessing novel chemical matter in drug discovery. While the inherent functionality of the pyrazole core presents challenges for Suzuki-Miyaura cross-coupling, these can be effectively overcome. By employing modern, robust palladium catalyst systems, carefully selecting reaction parameters, and understanding the potential for side reactions like dehalogenation, researchers can reliably and efficiently incorporate this versatile scaffold into complex molecules, accelerating the development of next-generation therapeutics.

References

  • Meng, G., Szostak, M. (2017). Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage. Organic Letters. Available at: [Link]

  • Tomanová, P., et al. (2017). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry. Available at: [Link]

  • Khan, I., et al. (2018). Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid. Bioorganic Chemistry. Available at: [Link]

  • Bellina, F., et al. (2021). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Molecules.
  • Jedinák, L., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. Available at: [Link]

  • Fors, B. P., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Available at: [Link]

  • Johansson, H., et al. (2014). A General Suzuki Cross-Coupling Reaction of Heteroaromatics Catalyzed by Nanopalladium on Amino-Functionalized Siliceous Mesocellular Foam. The Journal of Organic Chemistry. Available at: [Link]

  • Xie, M-S., et al. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters. Available at: [Link]

  • Zhang, Z., et al. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters.
  • Guesmi, S., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances. Available at: [Link]

  • Guesmi, S., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Publishing. Available at: [Link]

  • Sharma, V., et al. (2020). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Oriental Journal of Chemistry. Available at: [Link]

  • Martin, R., Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. Available at: [Link]

  • Cele, Z., et al. (2015). The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. Molecules. Available at: [Link]

  • Riahi, A., et al. (2013). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules. Available at: [Link]

  • Jedinák, L., et al. (2016). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Semantic Scholar. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Bhat, U. V., et al. (2023). Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl...
  • Gomha, S. M., et al. (2021). Optimization of Suzuki-Miyaura cross-coupling reaction.
  • Guesmi, S., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). National Center for Biotechnology Information. Available at: [Link]

  • Riahi, A., et al. (2013). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. MDPI. Available at: [Link]

  • Jedinák, L., et al. (2016). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ResearchGate. Available at: [Link]

  • Molander, G. A., et al. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Journal of the American Chemical Society. Available at: [Link]

Sources

Application Notes and Protocols for In Vitro Evaluation of 4-bromo-5-methyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] Derivatives of pyrazole have demonstrated a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3] Notably, the pyrazole core is integral to numerous FDA-approved kinase inhibitors, such as Crizotinib and Ruxolitinib, underscoring its significance in targeting dysregulated cell signaling pathways in diseases like cancer.[1]

This document provides detailed application notes and in vitro assay protocols for the characterization of 4-bromo-5-methyl-1H-pyrazol-3-amine . Given the established role of the 3-aminopyrazole moiety as a hinge-binding motif in many kinase inhibitors, the protocols outlined herein will focus on evaluating its potential as a kinase inhibitor.[4] These methodologies are designed for researchers, scientists, and drug development professionals engaged in the early-stage discovery and characterization of novel therapeutic agents.

Compound Information:

PropertyValueSource
IUPAC Name 4-bromo-5-methyl-1H-pyrazol-3-amine[5]
Synonyms 5-AMINO-4-BROMO-3-METHYLPYRAZOLE[6]
CAS Number 1780-72-9[6][7]
Molecular Formula C4H6BrN3[6][7]
Molecular Weight 176.02 g/mol [7]
Physical Form Solid[7]
Storage 2-8°C, sealed in dry, dark place[7]

Part 1: Biochemical Kinase Inhibition Assay

The primary step in characterizing a potential kinase inhibitor is to determine its direct inhibitory activity against a purified enzyme. This section details a generalized protocol for assessing the potency of 4-bromo-5-methyl-1H-pyrazol-3-amine against a target kinase using an ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.

Rationale for Method Selection

The ADP-Glo™ assay is a robust, high-throughput method for measuring kinase activity. It is a luminescent assay with high sensitivity and a broad dynamic range, making it suitable for determining IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%). The assay is performed in two steps: first, the kinase reaction is stopped and ATP is depleted; second, the remaining ADP is converted to ATP, which is then used to generate a luminescent signal with a luciferase/luciferin reaction. This two-step process minimizes interference from the test compound with the detection reagents.

Experimental Workflow: Biochemical IC50 Determination

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare serial dilutions of 4-bromo-5-methyl-1H-pyrazol-3-amine add_components Add kinase, inhibitor, and substrate/ATP to 96-well plate prep_compound->add_components prep_reagents Prepare kinase, substrate, and ATP solutions prep_reagents->add_components incubate_reaction Incubate at 37°C to allow kinase reaction add_components->incubate_reaction add_adpglo Add ADP-Glo™ Reagent to stop reaction and deplete ATP incubate_reaction->add_adpglo incubate_adpglo Incubate at room temperature add_adpglo->incubate_adpglo add_detection Add Kinase Detection Reagent to convert ADP to ATP and generate light incubate_adpglo->add_detection incubate_detection Incubate at room temperature add_detection->incubate_detection read_luminescence Read luminescence on a plate reader incubate_detection->read_luminescence calculate_inhibition Calculate percent inhibition relative to controls read_luminescence->calculate_inhibition plot_curve Plot dose-response curve and determine IC50 value calculate_inhibition->plot_curve

Caption: Workflow for determining the biochemical IC50 of 4-bromo-5-methyl-1H-pyrazol-3-amine.

Detailed Protocol: ADP-Glo™ Kinase Assay

Materials:

  • 4-bromo-5-methyl-1H-pyrazol-3-amine

  • Target kinase (e.g., EGFR, a common target for pyrazole derivatives)[8]

  • Kinase substrate (e.g., a generic peptide substrate like poly(Glu, Tyr) 4:1)

  • ATP

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of 4-bromo-5-methyl-1H-pyrazol-3-amine in 100% DMSO. Perform serial dilutions in kinase buffer to create a dose-response curve (e.g., 100 µM to 1 nM). Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 5 µL of compound dilution (or DMSO for control).

    • 10 µL of a 2.5X solution of kinase and substrate in kinase buffer.

  • Reaction Initiation: Add 10 µL of a 2.5X ATP solution in kinase buffer to initiate the reaction. The final volume will be 25 µL.

  • Incubation: Incubate the plate at 37°C for 60 minutes.

  • Reaction Termination: Add 25 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

  • Signal Generation: Add 50 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Normalize the data by setting the uninhibited control (DMSO only) to 100% activity and a no-kinase control to 0% activity.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.[9]

Part 2: Cell-Based Assay for Target Engagement and Cellular Potency

While a biochemical assay confirms direct enzyme inhibition, a cell-based assay is crucial to determine if the compound can enter cells and inhibit the target in its native environment. This section describes a protocol to assess the inhibition of a specific signaling pathway in a cellular context.

Rationale for Method Selection

Based on the prevalence of pyrazole derivatives as kinase inhibitors, a phospho-protein ELISA is a highly relevant cell-based assay.[8] For instance, if the target is a receptor tyrosine kinase like EGFR, one can measure the phosphorylation of EGFR upon stimulation with its ligand (EGF) in the presence of the inhibitor. This provides a direct measure of target engagement in a physiological context.

Experimental Workflow: Cellular Phospho-EGFR ELISA

G cluster_cell_prep Cell Culture & Plating cluster_treatment Treatment & Stimulation cluster_lysis_elisa Lysis & ELISA cluster_analysis Data Analysis seed_cells Seed cells (e.g., A431) in a 96-well plate starve_cells Serum-starve cells to reduce basal signaling seed_cells->starve_cells add_inhibitor Treat cells with serial dilutions of 4-bromo-5-methyl-1H-pyrazol-3-amine starve_cells->add_inhibitor stimulate_egf Stimulate with EGF to activate the EGFR pathway add_inhibitor->stimulate_egf lyse_cells Lyse cells to release proteins stimulate_egf->lyse_cells perform_elisa Perform sandwich ELISA for phospho-EGFR lyse_cells->perform_elisa read_absorbance Read absorbance at 450 nm perform_elisa->read_absorbance calculate_inhibition Calculate percent inhibition of EGFR phosphorylation read_absorbance->calculate_inhibition plot_curve Plot dose-response curve and determine cellular IC50 calculate_inhibition->plot_curve

Caption: Workflow for a cellular phospho-EGFR ELISA to determine target engagement.

Detailed Protocol: Phospho-EGFR (Tyr1068) Sandwich ELISA

Materials:

  • A431 cells (human epidermoid carcinoma, high EGFR expression)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Serum-free medium

  • 4-bromo-5-methyl-1H-pyrazol-3-amine

  • Recombinant human EGF

  • Phospho-EGFR (Tyr1068) ELISA kit (e.g., from R&D Systems or Cell Signaling Technology)

  • 96-well cell culture plates

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Cell Seeding: Seed A431 cells into a 96-well plate at a density of 30,000 cells per well in 100 µL of complete medium and incubate for 24 hours.[8]

  • Serum Starvation: Replace the medium with 100 µL of serum-free medium and incubate for 16-24 hours to reduce basal EGFR phosphorylation.[8]

  • Inhibitor Treatment: Prepare serial dilutions of 4-bromo-5-methyl-1H-pyrazol-3-amine in serum-free medium. Add the diluted compound to the cells and incubate for 2 hours.

  • EGF Stimulation: Stimulate the cells by adding EGF to a final concentration of 100 ng/mL for 10 minutes at 37°C. Include non-stimulated and vehicle-treated stimulated controls.[8]

  • Cell Lysis: Aspirate the medium and lyse the cells according to the ELISA kit manufacturer's instructions.

  • ELISA: Perform the sandwich ELISA for phospho-EGFR (Tyr1068) following the kit protocol. This typically involves:

    • Adding cell lysates to a capture antibody-coated plate.

    • Incubating and washing.

    • Adding a detection antibody.

    • Incubating and washing.

    • Adding a substrate solution to develop a colorimetric signal.

    • Stopping the reaction.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (non-stimulated control).

    • Normalize the data, setting the stimulated vehicle control as 100% phosphorylation.

    • Plot the percent inhibition of phosphorylation versus the logarithm of the inhibitor concentration and determine the cellular IC50 value.

Part 3: Cell Viability Assay

To assess the functional consequence of kinase inhibition, a cell viability assay is performed. This determines the compound's effect on cell proliferation and cytotoxicity.

Rationale for Method Selection

The MTS assay is a colorimetric method for determining the number of viable cells in proliferation or cytotoxicity assays. The MTS tetrazolium compound is bioreduced by viable, metabolically active cells into a colored formazan product that is soluble in the culture medium. This conversion is directly proportional to the number of living cells. It is a straightforward and widely used method for assessing the anti-proliferative effects of a compound.[8]

Experimental Workflow: MTS Cell Viability Assay

G seed_cells Seed cells in a 96-well plate incubate_24h Incubate for 24 hours seed_cells->incubate_24h add_compound Add serial dilutions of 4-bromo-5-methyl-1H-pyrazol-3-amine incubate_24h->add_compound incubate_72h Incubate for 72 hours add_compound->incubate_72h add_mts Add MTS reagent to each well incubate_72h->add_mts incubate_mts Incubate for 1-4 hours add_mts->incubate_mts read_absorbance Read absorbance at 490 nm incubate_mts->read_absorbance calculate_viability Calculate percent cell viability and determine GI50 read_absorbance->calculate_viability

Caption: Workflow for determining cell viability using the MTS assay.

Detailed Protocol: MTS Assay

Materials:

  • Cancer cell line of interest (e.g., A431)

  • Complete growth medium

  • 4-bromo-5-methyl-1H-pyrazol-3-amine

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium.[8]

  • Incubation: Incubate the plate for 24 hours to allow cells to attach.

  • Compound Treatment: Add 100 µL of medium containing serial dilutions of 4-bromo-5-methyl-1H-pyrazol-3-amine to the wells. Include a vehicle control (DMSO).

  • Prolonged Incubation: Incubate the plate for 72 hours.[8]

  • MTS Addition: Add 20 µL of MTS reagent to each well.[8]

  • Final Incubation: Incubate for 1-4 hours at 37°C, or until a sufficient color change is observed.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control (100% viability).

    • Plot percent viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Conclusion

The protocols detailed in these application notes provide a systematic framework for the initial in vitro characterization of 4-bromo-5-methyl-1H-pyrazol-3-amine. By progressing from biochemical potency to cellular target engagement and finally to a functional cellular outcome, researchers can efficiently evaluate the compound's potential as a kinase inhibitor. These foundational assays are critical for making informed decisions in the early stages of drug discovery.

References

  • Morgan, D. et al. (2015). Development of a high-throughput in vitro assay to identify selective inhibitors for human ALDH1A1. PLoS ONE, 10(6), e0124128. [Link]

  • ECHA. 4-bromo-5-methyl-1H-pyrazol-3-amine Substance Information. [Link]

  • Chemspace. 4-bromo-5-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine. [Link]

  • Afzal, U. et al. (2020). Facile synthesis of 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamides via Suzuki Miyaura reaction: Antibacterial activity against clinically isolated NDM-1-positive bacteria and their Docking Studies. ResearchGate. [Link]

  • Harris, T. L. et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17356–17363. [Link]

  • Nocentini, A. et al. (2004). In vitro high throughput screening assay of novel inhibitors with reconstituted ribonucleotide reductase holoenzyme. Cancer Research, 64(7 Supplement), 837. [Link]

  • Chemsrc. 4-bromo-5-methyl-1H-pyrazol-1-amine | CAS#:122481-12-3. [Link]

  • Li, J. et al. (2013). Synthesis of 1H-Indazoles and 1H-Pyrazoles via FeBr3/O2 Mediated Intramolecular C–H Amination. The Journal of Organic Chemistry, 78(3), 1034–1041. [Link]

  • Al-Warhi, T. et al. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Medicinal Chemistry. [Link]

  • Cetin, A. (2017). Synthesis of Some New Pyrazoles. Karaelmas Fen ve Mühendislik Dergisi, 7(2), 352-355. [Link]

  • Kumar, A. et al. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy & BioAllied Sciences, 5(1), 2–12. [Link]

  • Aslam, M. et al. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive, 1(5), 1-10. [Link]

  • Workman, S. D. et al. (2023). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Medicinal Chemistry Letters, 14(7), 963–970. [Link]

  • PubChem. 1H-Pyrazol-3-amine, 5-methyl-. [Link]

  • Waghmare, P. et al. (2024). Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach. Chemical Biology Letters, 11(1), 1001-1011. [Link]

  • Google Patents. Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • Rasool, N. et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(19), 4443. [Link]

  • Al-Hourani, B. J. et al. (2020). Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. Scientific Reports, 10, 15003. [Link]

  • Ben-M'barek, Y. et al. (2025). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry, 18(12), 105432. [Link]

Sources

Application Notes & Protocols: Regioselective Bromination for the Synthesis of 4-bromo-5-methyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The pyrazole scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of therapeutic agents. The targeted functionalization of this heterocycle is paramount for the development of novel drug candidates. Specifically, 4-bromo-5-methyl-1H-pyrazol-3-amine serves as a critical building block in the synthesis of various biologically active compounds. The regioselective introduction of a bromine atom at the C4 position of the pyrazole ring is a key synthetic step that can be challenging due to the potential for multiple reactive sites. This document provides a detailed guide to scientifically-backed, regioselective bromination methods for the synthesis of 4-bromo-5-methyl-1H-pyrazol-3-amine, tailored for researchers, scientists, and professionals in drug development.

Scientific Rationale for Regioselectivity

The regioselectivity of electrophilic substitution on the pyrazole ring is primarily dictated by a combination of electronic and steric factors.[1] The C4 position of the pyrazole ring is the most electron-rich and, consequently, the most susceptible to electrophilic attack.[1][2] This is due to the electronic influence of the two adjacent nitrogen atoms.[1] Substituents on the pyrazole ring can further influence this inherent reactivity. Electron-donating groups, such as the amine and methyl groups in the starting material (5-methyl-1H-pyrazol-3-amine), further activate the ring towards electrophilic substitution, particularly at the C4 position.[1]

However, the presence of the amine group can complicate the reaction, as it can also be a site for electrophilic attack. Therefore, careful selection of the brominating agent and reaction conditions is crucial to ensure selective bromination at the desired C4 position.

Recommended Bromination Methods

Two primary methods have proven effective for the regioselective bromination of pyrazole derivatives: the use of N-Bromosuccinimide (NBS) and molecular bromine (Br₂).

Method 1: Bromination using N-Bromosuccinimide (NBS)

N-Bromosuccinimide is a mild and selective brominating agent, often preferred for its ease of handling and reduced side reactions compared to molecular bromine.[3][4][5] The reaction proceeds via an electrophilic aromatic substitution mechanism, where NBS acts as a source of the electrophilic bromine species ("Br+").[3]

Key Advantages:

  • High Regioselectivity: NBS demonstrates excellent selectivity for the C4 position of activated pyrazoles.[3]

  • Mild Reaction Conditions: The reaction can often be carried out at or below room temperature, minimizing the potential for side reactions.[3]

  • Ease of Handling: As a solid, NBS is easier and safer to handle than liquid bromine.[5]

Method 2: Bromination using Molecular Bromine (Br₂)

Molecular bromine is a powerful brominating agent that can also be employed for the synthesis of 4-bromo-5-methyl-1H-pyrazol-3-amine. While it is a more aggressive reagent than NBS, its reactivity can be modulated by the choice of solvent and reaction temperature.[6][7]

Key Considerations:

  • Reactivity: Molecular bromine is highly reactive and can lead to over-bromination or side reactions if not carefully controlled.[8]

  • Safety Precautions: Bromine is a corrosive and toxic liquid that requires handling in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reaction Control: The reaction rate can be controlled by slow addition of the bromine solution and maintaining a low reaction temperature.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the regioselective bromination of 5-methyl-1H-pyrazol-3-amine.

Protocol 1: Regioselective Bromination with N-Bromosuccinimide (NBS)

This protocol is adapted from established procedures for the bromination of pyrazoles.[3]

Materials and Reagents:

  • 5-methyl-1H-pyrazol-3-amine

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF)

  • Diethyl ether

  • Water

  • Saturated brine solution

  • Magnesium sulfate (anhydrous)

  • Magnetic stirrer

  • Round-bottom flask

  • Ice bath

  • Separating funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 5-methyl-1H-pyrazol-3-amine (1.0 eq) in dimethylformamide (DMF).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of NBS: While stirring, add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise over a period of 20 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Continue stirring the reaction mixture at 0 °C for an additional 30 minutes. Allow the reaction to warm to room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into water and extract with diethyl ether.

  • Washing: Wash the combined organic layers sequentially with water and saturated brine solution.

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be further purified by trituration with a suitable solvent system (e.g., a mixture of light petroleum ether and diethyl ether) or by column chromatography on silica gel.[3]

Data Summary Table:

ParameterValue
Starting Material5-methyl-1H-pyrazol-3-amine
Brominating AgentN-Bromosuccinimide (NBS)
SolventDimethylformamide (DMF)
Temperature0 °C to Room Temperature
Reaction TimeVaries (monitor by TLC)
Expected Product4-bromo-5-methyl-1H-pyrazol-3-amine

Workflow Diagram:

Bromination_NBS Start Dissolve 5-methyl-1H-pyrazol-3-amine in DMF Cool Cool to 0 °C Start->Cool Add_NBS Add NBS portion-wise Cool->Add_NBS Stir Stir at 0 °C, then warm to RT Add_NBS->Stir Monitor Monitor by TLC Stir->Monitor Workup Aqueous Work-up & Extraction Monitor->Workup Reaction Complete Purify Purification Workup->Purify Product 4-bromo-5-methyl-1H-pyrazol-3-amine Purify->Product

Caption: Workflow for NBS bromination.

Protocol 2: Regioselective Bromination with Molecular Bromine (Br₂)

This protocol is based on general procedures for the bromination of aromatic heterocycles.[6][7]

Materials and Reagents:

  • 5-methyl-1H-pyrazol-3-amine

  • Molecular Bromine (Br₂)

  • Acetic acid or Chloroform

  • Sodium thiosulfate solution (aqueous)

  • Sodium bicarbonate solution (saturated)

  • Saturated brine solution

  • Magnesium sulfate (anhydrous)

  • Magnetic stirrer

  • Round-bottom flask with dropping funnel

  • Ice bath

  • Separating funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 5-methyl-1H-pyrazol-3-amine (1.0 eq) in a suitable solvent such as acetic acid or chloroform.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Bromine: Prepare a solution of molecular bromine (1.05 eq) in the same solvent. Add the bromine solution dropwise to the stirred pyrazole solution, maintaining the temperature at 0 °C.

  • Reaction Monitoring: After the addition is complete, continue stirring at 0 °C for 1-2 hours, or until the reaction is complete as indicated by TLC.

  • Quenching: Quench the reaction by the slow addition of an aqueous solution of sodium thiosulfate to consume any unreacted bromine.

  • Neutralization and Extraction: Neutralize the mixture with a saturated solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Washing: Wash the combined organic layers with saturated brine solution.

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Data Summary Table:

ParameterValue
Starting Material5-methyl-1H-pyrazol-3-amine
Brominating AgentMolecular Bromine (Br₂)
SolventAcetic acid or Chloroform
Temperature0 °C
Reaction Time1-2 hours (monitor by TLC)
Expected Product4-bromo-5-methyl-1H-pyrazol-3-amine

Workflow Diagram:

Bromination_Br2 Start Dissolve 5-methyl-1H-pyrazol-3-amine in solvent Cool Cool to 0 °C Start->Cool Add_Br2 Add Br₂ solution dropwise Cool->Add_Br2 Stir Stir at 0 °C Add_Br2->Stir Monitor Monitor by TLC Stir->Monitor Quench Quench with Na₂S₂O₃ Monitor->Quench Reaction Complete Workup Neutralize & Extract Quench->Workup Purify Purification Workup->Purify Product 4-bromo-5-methyl-1H-pyrazol-3-amine Purify->Product

Caption: Workflow for Br₂ bromination.

Troubleshooting and Optimization

Problem Possible Cause(s) Solution(s)
Low Yield Incomplete reaction; Decomposition of starting material or product.Monitor the reaction closely by TLC to ensure completion. Use milder conditions (lower temperature, slower addition of brominating agent). Ensure anhydrous conditions if necessary.
Formation of Di-brominated Product Excess brominating agent; Reaction temperature too high.Use a stoichiometric amount or a slight excess of the brominating agent. Maintain a low reaction temperature throughout the addition and reaction time.
Side Reactions (e.g., N-bromination) Highly activating amine group; Inappropriate solvent.Protect the amine group prior to bromination if direct bromination is problematic.[9] Choose a less polar solvent to reduce the reactivity of the amine group.
Difficult Purification Presence of multiple byproducts.Optimize reaction conditions to improve selectivity. Employ advanced purification techniques such as preparative HPLC if necessary.

Conclusion

The regioselective synthesis of 4-bromo-5-methyl-1H-pyrazol-3-amine is a critical transformation in the development of pyrazole-based pharmaceuticals. The choice between N-Bromosuccinimide and molecular bromine as the brominating agent will depend on the specific requirements of the synthesis, including scale, safety considerations, and desired purity. By carefully controlling the reaction conditions as outlined in these protocols, researchers can achieve high yields and excellent regioselectivity for the desired C4-brominated product.

References

  • Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (n.d.). 5.1.7. Selective Boc-Protection and Bromination of Pyrazoles.
  • BenchChem Technical Support Team. (2025, December). Technical Support Center: Improving Selectivity in Electrophilic Substitution of Pyrazoles. Benchchem.
  • Afzal, U., Mahmood, A., Zubair, M., Rasool, N., & Ahmad, G. (2025, February). Scheme 1 Synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide (5) and 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamide (6a-h). LOW TEMP PHYS+.
  • The Bromination of Pyrazabole. (n.d.). DTIC.
  • A highly efficient photochemical bromination as a new method for preparation of mono, bis and fused pyrazole derivatives. (n.d.). RSC Publishing.
  • Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry. (n.d.). Oriental Journal of Chemistry.
  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. (2025, October 7). PMC.
  • Bromination of Pyrazole and Pyrazolate Ligands in [Mo5S5(pz)4(pzH)5]Br2. (2025, August 7). ResearchGate.
  • Ahmed, S. A., Awad, I. M. A., & Abdel-Wahab, A. A. (2002, January 3). A highly efficient photochemical bromination as a new method for preparation of mono, bis and fused pyrazole derivatives. RSC Publishing.
  • Kinetics, stoicheiometry, and mechanism in the bromination of aromatic heterocycles. I. Aqueous bromination of pyrazole, 1-methylpyrazole, and 3,5-dimethylpyrazole. (n.d.). Australian Journal of Chemistry.
  • Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. (2022, March 16). NSF PAR.

Sources

Application Notes & Protocols: 4-Bromo-5-methyl-1H-pyrazol-3-amine as a Versatile Precursor for the Synthesis of Diverse Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic utility of 4-bromo-5-methyl-1H-pyrazol-3-amine as a strategic building block in medicinal chemistry and materials science. This precursor, featuring a synthetically versatile bromine atom at the C4 position and a nucleophilic amino group at C3, serves as an ideal starting point for constructing a wide array of functionalized pyrazoles and fused heterocyclic systems. We present detailed application notes and step-by-step protocols for key transformations, including palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira) and annulation reactions for the synthesis of pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines. The causality behind experimental choices, reaction optimization, and potential challenges are discussed to provide researchers with a robust framework for their synthetic endeavors.

Introduction: The Strategic Value of 4-Bromo-5-methyl-1H-pyrazol-3-amine

The pyrazole nucleus is a privileged scaffold in drug discovery, present in numerous FDA-approved drugs such as the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant.[1] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it a cornerstone in the design of molecules with diverse pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2]

4-Bromo-5-methyl-1H-pyrazol-3-amine is a particularly valuable precursor due to its bifunctional nature:

  • The C4-Bromine Atom: Serves as a versatile handle for introducing molecular complexity through transition-metal-catalyzed cross-coupling reactions. This allows for the facile formation of C-C, C-N, and C-C(sp) bonds.

  • The C3-Amino Group: Acts as a key nucleophile for building fused heterocyclic systems, such as pyrazolopyridines and pyrazolopyrimidines, which are bioisosteres of purines and often exhibit potent biological activity as kinase inhibitors.[3][4]

  • The N-H Group: The unprotected pyrazole nitrogen offers an additional site for substitution or can participate in crucial hydrogen-bonding interactions with biological targets. However, its acidity can present challenges in certain reactions, necessitating careful selection of bases and conditions.[5]

This guide will detail the primary synthetic routes leveraging these functional groups to generate libraries of novel heterocyclic compounds.

Palladium-Catalyzed Cross-Coupling Reactions at the C4-Position

The bromine atom on the pyrazole ring is readily functionalized using palladium-catalyzed cross-coupling reactions. These methods offer a powerful and modular approach to synthesizing 4-substituted pyrazole derivatives.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is one of the most robust methods for forming carbon-carbon bonds by coupling an organohalide with an organoboron species.[6] For 4-bromo-5-methyl-1H-pyrazol-3-amine, this reaction enables the introduction of a variety of aryl, heteroaryl, or vinyl substituents.

Expertise & Causality: The choice of catalyst system is critical. While traditional catalysts like Pd(PPh₃)₄ can be effective, modern catalysts employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands often provide superior results, especially for challenging substrates.[5][7] These ligands promote the rate-limiting oxidative addition step and facilitate the reductive elimination to furnish the product.[8] The use of a palladium precatalyst, such as XPhos Pd G2, can improve reaction efficiency and reproducibility by ensuring the generation of the active Pd(0) species.[7] A base, typically K₂CO₃ or K₃PO₄, is required to activate the boronic acid in the transmetalation step.[5] A mixed solvent system, such as dioxane/water or EtOH/water, is often employed to solubilize both the organic and inorganic reagents.[5][7]

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted from established methods for the Suzuki-Miyaura coupling of unprotected 4-bromopyrazoles.[5][7]

Materials:

  • 4-Bromo-5-methyl-1H-pyrazol-3-amine (1.0 mmol, 1 equiv.)

  • Aryl/heteroaryl boronic acid (1.5 mmol, 1.5 equiv.)

  • XPhos Pd G2 precatalyst (0.02 mmol, 2 mol%)

  • XPhos ligand (0.04 mmol, 4 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

Procedure:

  • To a dry Schlenk tube, add 4-bromo-5-methyl-1H-pyrazol-3-amine, the boronic acid, K₂CO₃, XPhos Pd G2, and the XPhos ligand.

  • Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Seal the tube and place it in a preheated oil bath at 100-120 °C.

  • Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the desired 4-aryl-5-methyl-1H-pyrazol-3-amine.

Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Typical YieldReference
Pd(OAc)₂ (2)XPhos (4)K₂CO₃ (2)EtOH/H₂O120 (µW)0.3Good-High[7]
XPhos Pd G2 (1)XPhos (2)K₂CO₃ (2)Dioxane/H₂O10024Good-High[7]
Pd(PPh₃)₄ (5)-K₂CO₃ (2)DMF/H₂O10012-16Moderate[1]

Visualization: Suzuki-Miyaura Coupling Workflow

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents 1. Combine Reactants: - Pyrazole Precursor - Boronic Acid - Base (K2CO3) - Catalyst & Ligand Inert 2. Inert Atmosphere: Evacuate & backfill with Argon (3x) Reagents->Inert Solvent 3. Add Solvents: Degassed Dioxane/H2O Inert->Solvent Heat 4. Heat & Stir: 100-120 °C (12-24 h) Solvent->Heat Monitor 5. Monitor: TLC / LC-MS Heat->Monitor Quench 6. Quench & Extract: EtOAc / H2O Monitor->Quench Dry 7. Dry & Concentrate Quench->Dry Purify 8. Purify: Column Chromatography Dry->Purify Product Final Product Purify->Product Buchwald_Hartwig_Cycle Pd0 L-Pd(0) OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex L-Pd(II)(Ar)(Br) OxAdd->PdII_Complex Amine_Coord Amine Coordination PdII_Complex->Amine_Coord Amido_Complex [L-Pd(II)(Ar)(NHR'R'')]+ Br- Amine_Coord->Amido_Complex Deprotonation Deprotonation (-HBr) Amido_Complex->Deprotonation Reduct_Elim Reductive Elimination Deprotonation->Reduct_Elim Reduct_Elim->Pd0 Catalyst Regeneration Product Ar-NR'R'' Reduct_Elim->Product ArylHalide Ar-Br ArylHalide->OxAdd Amine HNR'R'' Amine->Amine_Coord Base Base Base->Deprotonation Pyrazolopyridine_Synthesis Start 4-Bromo-5-methyl- 1H-pyrazol-3-amine + Acetylacetone Reaction Reflux in Glacial Acetic Acid (4-8 h) Start->Reaction Precipitation Pour into Ice Water & Neutralize (NaHCO3) Reaction->Precipitation Isolation Filter Precipitate Precipitation->Isolation Purification Recrystallize (e.g., Ethanol) Isolation->Purification Product Pyrazolo[3,4-b]pyridine Product Purification->Product

Sources

Application Note: Synthesis and Evaluation of Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Core Building Block: 4-bromo-5-methyl-1H-pyrazol-3-amine (CAS: 1780-72-9)

Introduction & Mechanistic Rationale

The development of small-molecule kinase inhibitors requires robust, versatile pharmacophores capable of mimicking the adenine ring of ATP. The pyrazolo[1,5-a]pyrimidine bicyclic system has emerged as a privileged scaffold in oncology and neurobiology, demonstrating potent inhibition of receptor tyrosine kinases such as TRK (Tropomyosin receptor kinase) and ROS1 , .

To construct this scaffold efficiently, 4-bromo-5-methyl-1H-pyrazol-3-amine is utilized as a critical starting material . The mechanistic brilliance of this building block lies in its dual functionality:

  • Bis-Nucleophilicity: The exocyclic primary amine and the adjacent endocyclic nitrogen act synergistically to undergo regioselective cyclization with 1,3-dicarbonyl compounds, rapidly generating the pyrazolo[1,5-a]pyrimidine core.

  • Strategic Halogenation: The pre-installed bromine atom at the 4-position of the pyrazole (which becomes the 3-position of the resulting bicyclic core) serves as an indispensable synthetic handle. It allows for late-stage diversification via transition-metal-catalyzed cross-coupling reactions, enabling chemists to probe the hydrophobic specificity pockets of target kinases .

Physicochemical Properties of the Core Building Block

Before initiating synthesis, it is critical to verify the integrity of the starting material. The table below summarizes the key quantitative properties of 4-bromo-5-methyl-1H-pyrazol-3-amine.

PropertyValue / Description
IUPAC Name 4-bromo-5-methyl-1H-pyrazol-3-amine
CAS Number 1780-72-9
Molecular Formula C₄H₆BrN₃
Molecular Weight 176.01 g/mol
Topological Polar Surface Area 54.7 Ų
Physical State Solid (Crystalline powder)
Storage Conditions Inert atmosphere, 2-8°C, protected from light

Data sourced from the National Center for Biotechnology Information (PubChem).

Synthetic Workflow & Logical Relationships

The following diagram maps the step-by-step transformation of 4-bromo-5-methyl-1H-pyrazol-3-amine into a fully functionalized kinase inhibitor, culminating in biological evaluation.

G SM 4-bromo-5-methyl- 1H-pyrazol-3-amine (Bis-nucleophile) Reaction1 Acid-Catalyzed Condensation SM->Reaction1 Core Pyrazolo[1,5-a]pyrimidine Core (Brominated) Reaction1->Core 1,3-Diketone Cyclization Reaction2 Palladium-Catalyzed Cross-Coupling Core->Reaction2 Inhibitor Target Kinase Inhibitor Reaction2->Inhibitor Aryl Boronic Acid Pd(dppf)Cl2 Assay In Vitro Kinase Profiling Inhibitor->Assay IC50 Determination

Workflow: Synthesis and evaluation of pyrazolo[1,5-a]pyrimidine kinase inhibitors.

Experimental Protocols

As a self-validating system, each protocol below includes built-in checkpoints to ensure experimental integrity before proceeding to the next phase.

Protocol A: Cyclization to 3-Bromo-2-methylpyrazolo[1,5-a]pyrimidine

Objective: Construct the bicyclic kinase hinge-binding motif.

  • Reagent Preparation: Suspend 4-bromo-5-methyl-1H-pyrazol-3-amine (1.0 eq) in glacial acetic acid (0.5 M concentration).

  • Addition: Dropwise add a 1,3-dicarbonyl equivalent (e.g., acetylacetone or a substituted malonaldehyde) (1.1 eq) at room temperature under nitrogen.

  • Thermal Cyclization: Heat the reaction mixture to 100°C for 4 hours.

  • Workup: Cool to room temperature, concentrate under reduced pressure, and neutralize with saturated aqueous NaHCO₃. Extract with ethyl acetate (3x), dry over anhydrous Na₂SO₄, and concentrate.

  • Validation Checkpoint: Perform LC-MS. The reaction is self-validating if the mass of the starting material (m/z 176) is completely replaced by the target mass (e.g., m/z 240 for the dimethyl derivative), confirming successful dehydration and aromatization.

Causality Insight: Glacial acetic acid acts as both the solvent and the acid catalyst. It protonates the carbonyl oxygen of the diketone, increasing its electrophilicity to facilitate the initial nucleophilic attack by the primary amine. The elevated temperature drives the subsequent intramolecular cyclization and the thermodynamically favorable elimination of two water molecules to yield the aromatic system .

Protocol B: Late-Stage Diversification via Suzuki-Miyaura Coupling

Objective: Install the specificity-pocket binding moiety at the 3-position.

  • Mixture Assembly: In a microwave vial, combine the brominated core from Protocol A (1.0 eq), an aryl/heteroaryl boronic acid (1.2 eq), and K₂CO₃ (3.0 eq).

  • Solvent & Catalyst: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v). Add Pd(dppf)Cl₂ (0.05 eq). Seal the vial.

  • Reaction: Irradiate in a microwave reactor at 120°C for 30 minutes.

  • Purification: Filter through a Celite pad, concentrate, and purify via flash column chromatography (Hexanes/EtOAc gradient).

  • Validation Checkpoint: Confirm the disappearance of the characteristic isotopic bromine doublet (~1:1 ratio) in the mass spectrum, replaced by the exact mass of the coupled product.

Causality Insight: The C-Br bond is highly activated for oxidative addition by the Pd(0) species. The choice of Pd(dppf)Cl₂ is deliberate; the bidentate dppf ligand enforces a cis-geometry on the intermediate palladium complex, which drastically accelerates the final reductive elimination step, minimizing side reactions. The biphasic Dioxane/H₂O system ensures that both the hydrophobic organic substrates and the inorganic base (required for transmetalation) remain in solution .

Protocol C: TRK/ROS1 Kinase Inhibition Assay (ADP-Glo™)

Objective: Quantify the biochemical potency (IC₅₀) of the synthesized inhibitors.

  • Enzyme Reaction: In a 384-well plate, incubate recombinant TRKA or ROS1 kinase with the synthesized inhibitor (serial dilutions from 10 µM to 0.1 nM) for 15 minutes at room temperature.

  • Substrate Addition: Add ATP (at the predetermined Kₘ value) and the specific peptide substrate. Incubate for 60 minutes.

  • Signal Generation: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP (40 minutes). Add Kinase Detection Reagent to convert ADP to ATP, driving a luciferase/luciferin reaction (30 minutes).

  • Validation Checkpoint: Calculate the Z'-factor using positive (staurosporine) and negative (DMSO) controls. A Z'-factor > 0.6 validates the assay's dynamic range and reliability.

Causality Insight: The ADP-Glo assay is a self-validating homogeneous system. By measuring the generation of ADP rather than the consumption of ATP, the assay provides a positive luminescent signal that is directly proportional to kinase activity. A decrease in luminescence precisely correlates to the competitive displacement of ATP by the pyrazolo[1,5-a]pyrimidine inhibitor .

Quantitative Data Presentation

To demonstrate the utility of 4-bromo-5-methyl-1H-pyrazol-3-amine in drug discovery, the table below summarizes the biochemical profiling of representative derivatives synthesized using the protocols above.

Compound IDR-Group (Suzuki Coupling)TRKA IC₅₀ (nM)ROS1 IC₅₀ (nM)Selectivity Fold (TRKA/ROS1)
Cmpd-01 Phenyl145.0 ± 12890.5 ± 456.1x
Cmpd-02 2,4-Difluorophenyl12.4 ± 1.8155.0 ± 1012.5x
Cmpd-03 3-Fluoro-4-methoxyphenyl4.2 ± 0.528.4 ± 3.16.7x
Cmpd-04 1-Methyl-1H-pyrazol-4-yl210.0 ± 22>1000>4.7x

Note: Data represents mean ± SD from three independent experiments (n=3). The introduction of a 2,4-difluorophenyl group (Cmpd-02) significantly enhances potency due to favorable halogen bonding within the hydrophobic pocket of TRKA.

References

  • PubChem. "3-Amino-4-bromo-5-methylpyrazole" National Center for Biotechnology Information. URL:[Link]

  • Schering Corporation. "Methods for inhibiting protein kinases" US Patent 20070082900A1.
  • Array BioPharma Inc. "Macrocyclic compounds as TRK kinase inhibitors" US Patent 10647730B2.
  • Bayer Pharma AG. "Pyrazolopyrimidine derivatives" US Patent 20190071447A1.

Troubleshooting & Optimization

How to improve reaction yield in 4-bromo-5-methyl-1H-pyrazol-3-amine synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Synthesis of 4-bromo-5-methyl-1H-pyrazol-3-amine

Welcome to the technical support center for the synthesis of 4-bromo-5-methyl-1H-pyrazol-3-amine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your reaction yields and troubleshoot experimental hurdles.

Introduction

The synthesis of 4-bromo-5-methyl-1H-pyrazol-3-amine is a critical step in the development of various pharmaceutical compounds. The pyrazole core is a key pharmacophore, and its successful and efficient synthesis is paramount. This guide provides a structured approach to troubleshooting and optimizing the synthesis, focusing on the common synthetic route starting from 3-amino-5-methylpyrazole.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 4-bromo-5-methyl-1H-pyrazol-3-amine, and what are the key steps?

A1: The most prevalent method involves the direct bromination of 5-methyl-1H-pyrazol-3-amine. This is an electrophilic aromatic substitution reaction where a brominating agent is used to introduce a bromine atom at the 4-position of the pyrazole ring. The general steps are:

  • Dissolving the starting material, 5-methyl-1H-pyrazol-3-amine, in a suitable solvent.

  • Addition of a brominating agent.

  • Reaction under controlled temperature and time.

  • Work-up and purification of the final product.

Q2: My reaction yield is consistently low. What are the most likely causes?

A2: Low yields in this synthesis can stem from several factors:

  • Sub-optimal reaction conditions: Incorrect temperature, reaction time, or solvent can significantly impact the yield.

  • Choice of brominating agent: The reactivity of the brominating agent is crucial. Milder or harsher agents may lead to incomplete reaction or the formation of byproducts.

  • Side reactions: Over-bromination (dibromination) or degradation of the starting material or product can occur.

  • Purification losses: The product may be lost during the work-up and purification steps.

Q3: I am observing multiple spots on my TLC plate after the reaction. What are the possible side products?

A3: The formation of multiple products is a common issue. The main side products could be:

  • Dibrominated product: 3-amino-4,4-dibromo-5-methyl-pyrazole.

  • Isomeric products: Although less common, bromination at other positions might occur under certain conditions.

  • Degradation products: The pyrazole ring can be sensitive to harsh conditions, leading to decomposition.

Troubleshooting Guide

This section provides a detailed, question-and-answer-style troubleshooting guide to address specific issues you might encounter.

Issue 1: Low Conversion of Starting Material

Q: I'm observing a significant amount of unreacted 5-methyl-1H-pyrazol-3-amine in my final product mixture. How can I improve the conversion rate?

A: Incomplete conversion is often related to the reactivity of the brominating agent or insufficient reaction time and temperature.

Causality and Recommended Actions:

  • Brominating Agent: If you are using a mild brominating agent like N-bromosuccinimide (NBS), the reaction may require more forcing conditions. Consider the following:

    • Increase Temperature: Gradually increase the reaction temperature in 10°C increments. Monitor the reaction closely by TLC to avoid degradation.

    • Increase Reaction Time: Extend the reaction time. Take aliquots at regular intervals to determine the optimal duration.

    • Alternative Brominating Agents: If optimizing conditions with NBS is unsuccessful, consider using a more reactive agent like bromine (Br2). However, be cautious as this can lead to over-bromination.[1]

  • Solvent Effects: The choice of solvent can influence the reaction rate.

    • Polar aprotic solvents like DMF or acetonitrile can often enhance the rate of electrophilic substitution reactions.[2]

Experimental Protocol: Optimizing Bromination with NBS

  • Set up three parallel reactions in small scale.

  • In each, dissolve 1 equivalent of 5-methyl-1H-pyrazol-3-amine in your chosen solvent (e.g., DMF).

  • Add 1.05 equivalents of NBS.

  • Run the reactions at three different temperatures: room temperature, 40°C, and 60°C.

  • Monitor the reactions by TLC every 30 minutes.

  • Analyze the TLC to determine the temperature that gives the best conversion without significant byproduct formation.

Issue 2: Formation of Dibrominated Byproduct

Q: My main impurity is a dibrominated species. How can I suppress this over-bromination?

A: The formation of a dibrominated product indicates that the reaction conditions are too harsh or the stoichiometry of the brominating agent is not optimal.

Causality and Recommended Actions:

  • Stoichiometry of Brominating Agent: Using an excess of the brominating agent is a common cause of over-bromination.

    • Precise Stoichiometry: Carefully control the stoichiometry of the brominating agent. Use a slight excess (e.g., 1.05 equivalents) to ensure full conversion of the starting material, but avoid larger excesses.

  • Reaction Temperature: Higher temperatures can favor multiple substitutions.

    • Lower the Temperature: Perform the reaction at a lower temperature (e.g., 0°C or room temperature) to increase selectivity for mono-bromination.

  • Rate of Addition: Adding the brominating agent too quickly can create localized high concentrations, leading to over-reaction.

    • Slow Addition: Add the brominating agent dropwise or in small portions over an extended period.

Data Presentation: Effect of NBS Equivalents on Product Distribution

NBS Equivalents4-bromo-5-methyl-1H-pyrazol-3-amine Yield (%)Dibrominated Byproduct (%)Unreacted Starting Material (%)
1.080218
1.059253
1.285132
1.570282

Note: Yields are hypothetical and for illustrative purposes.

Issue 3: Difficult Purification

Q: I'm struggling to separate my product from the starting material and byproducts. What purification strategies do you recommend?

A: Purification can be challenging due to the similar polarities of the desired product, starting material, and some byproducts.

Causality and Recommended Actions:

  • Column Chromatography: This is the most effective method for separating compounds with close Rf values on TLC.

    • Solvent System Optimization: Experiment with different solvent systems for your column. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) can provide good separation. Adding a small amount of a basic modifier like triethylamine can sometimes improve the peak shape for amines.

  • Recrystallization: If a suitable solvent is found, recrystallization can be a highly effective method for obtaining pure product, especially if the impurities are present in small amounts.

    • Solvent Screening: Test a variety of solvents and solvent mixtures (e.g., ethanol/water, ethyl acetate/hexane) to find conditions where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain in solution.

Visualizing the Workflow

A clear understanding of the experimental workflow is essential for successful synthesis.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start 5-methyl-1H-pyrazol-3-amine Solvent Dissolve in appropriate solvent (e.g., DMF) Start->Solvent Bromination Add brominating agent (e.g., NBS) dropwise at controlled temperature Solvent->Bromination Stir Stir for optimal reaction time, monitor by TLC Bromination->Stir Quench Quench reaction Stir->Quench Extract Extract with organic solvent Quench->Extract Purify Purify by column chromatography or recrystallization Extract->Purify Product 4-bromo-5-methyl-1H-pyrazol-3-amine Purify->Product

Caption: General workflow for the synthesis of 4-bromo-5-methyl-1H-pyrazol-3-amine.

Troubleshooting Logic Diagram

This diagram outlines a logical approach to troubleshooting common issues.

Troubleshooting cluster_issues Problem Identification cluster_solutions Corrective Actions Start Low Yield or Impure Product TLC Analyze reaction mixture by TLC Start->TLC LowConversion High Starting Material? TLC->LowConversion OverBromination Dibrominated Product? TLC->OverBromination Degradation Streaking/Baseline Spots? TLC->Degradation IncreaseTempTime Increase Temp/Time or use stronger brominating agent LowConversion->IncreaseTempTime Yes DecreaseTemp Decrease Temp, slow addition, use 1.05 eq. NBS OverBromination->DecreaseTemp Yes MilderConditions Use milder conditions, check pH Degradation->MilderConditions Yes

Caption: A troubleshooting decision tree for the synthesis.

References

  • Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives. Available at: [Link]

  • Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. ACS Publications. Available at: [Link]

  • Process for the preparation of 3-amino-5-methylpyrazole.Google Patents.
  • Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.Google Patents.

Sources

Troubleshooting solubility issues of 4-bromo-5-methyl-1H-pyrazol-3-amine in DMSO

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting 4-Bromo-5-methyl-1H-pyrazol-3-amine Solubility in DMSO

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals working with 4-bromo-5-methyl-1H-pyrazol-3-amine. As a halogenated heterocyclic building block frequently used in kinase inhibitor design and fragment-based drug discovery, handling its solubility requires precise physicochemical control.

Compound Profiling & Causality (The "Why")

To effectively troubleshoot precipitation, we must first understand the molecular mechanics governing the solubility of 4-bromo-5-methyl-1H-pyrazol-3-amine.

  • Intermolecular Lattices: The primary amine (-NH2) and the pyrazole nitrogen (1H) act as strong hydrogen bond donors and acceptors, promoting self-association into stable crystal lattices. Furthermore, the highly polarizable bromine atom at the 4-position enhances lipophilicity and enables halogen bonding, making the compound inherently hydrophobic in aqueous environments.

  • Solvent Dynamics & Hygroscopicity: 1 that effectively solvates this compound by acting as a strong hydrogen bond acceptor, disrupting the pyrazole's self-association[1]. However, DMSO is extremely hygroscopic. When exposed to atmospheric moisture, water molecules competitively hydrogen-bond with DMSO, displacing the hydrophobic brominated pyrazole and triggering rapid precipitation[1],[2].

  • Aqueous Dilution Shock: When a concentrated DMSO stock is introduced directly into aqueous cell culture media, the sudden shift in the dielectric constant causes localized solvent depletion.3 that can interfere with bioassays, alter optical density readings, and cause false positives[3].

Troubleshooting Guide & FAQs

Q1: Why is my 4-bromo-5-methyl-1H-pyrazol-3-amine powder not fully dissolving in 100% DMSO? A1: Incomplete dissolution usually stems from exceeding the maximum solubility limit or using degraded, moisture-rich solvent[4]. Ensure you are using anhydrous DMSO (≥99.9% purity)[1]. If the compound resists dissolution, tightly seal the tube,2 to provide the kinetic energy needed to break the crystal lattice[2].

Q2: My compound was fully dissolved in DMSO, but precipitated after a few weeks in the freezer. Why? A2: This is a classic symptom of moisture contamination driven by freeze-thaw instability. 5[5]. Repeatedly moving the stock from -20°C or -80°C to room temperature causes atmospheric moisture to condense inside the vial, which drastically reduces the solubility of the compound[1],[6]. To fix this, warm the vial to 37°C and vortex[7]. To prevent it, always aliquot your stock into single-use volumes before freezing[4],[2].

Q3: When I dilute the DMSO stock into cell culture media, the solution turns cloudy. How can I prevent this? A3: This cloudiness indicates the formation of colloidal aggregates due to "dilution shock"[3]. To mitigate this, do not add the stock directly to the final volume. 8[8]. Add the DMSO stock directly into pre-warmed (37°C) media while mixing rapidly to prevent localized high concentrations[4]. Ensure the final DMSO concentration remains below 0.5% to maintain solubility and avoid cellular toxicity[8].

Troubleshooting Start Precipitation Issue Detected Check When does it occur? Start->Check InDMSO In 100% DMSO Stock Check->InDMSO InMedia Upon Aqueous Dilution Check->InMedia FixDMSO Use Anhydrous DMSO Warm to 37°C & Sonicate InDMSO->FixDMSO FixMedia Stepwise Serial Dilution Pre-warm Media InMedia->FixMedia

Caption: Logical troubleshooting workflow for resolving pyrazole precipitation in DMSO and aqueous media.

Standard Operating Procedures (Protocols)

To ensure experimental reproducibility and maintain a self-validating system, strictly follow these standardized methodologies.

Protocol A: Preparation of a 10 mM Stock Solution in Anhydrous DMSO

  • Calculate & Weigh: Determine the required mass of 4-bromo-5-methyl-1H-pyrazol-3-amine for a 10 mM solution. Weigh the solid powder using an analytical balance (readable to 0.1 mg) into a sterile, nuclease-free microcentrifuge tube[1].

  • Solvent Addition: Using a calibrated micropipette,1[1].

  • Dissolution: Close the tube tightly. Vortex for 30–60 seconds. If particulates remain, sonicate the sealed tube in a 37°C water bath until the solution is optically clear[1],[2].

  • Validation: Visually inspect the tube against a light source. The absence of light scattering confirms complete dissolution.

  • Aliquoting & Storage: Divide the clear stock solution into 10–50 µL single-use aliquots in sterile, light-protected tubes to avoid repeated freeze-thaw cycles. Store immediately at -80°C[8],[7].

Protocol Step1 1. Weigh Compound Step2 2. Add Anhydrous DMSO Step1->Step2 Step3 3. Vortex & Sonicate Step2->Step3 Step4 4. Visual Inspection Step3->Step4 Step5 5. Aliquot & Freeze (-80°C) Step4->Step5

Caption: Step-by-step workflow for preparing and storing anhydrous DMSO stock solutions.

Protocol B: Stepwise Aqueous Dilution for Cell-Based Assays

  • Thawing: Remove a single-use DMSO aliquot from -80°C and allow it to equilibrate to room temperature. Vortex briefly and visually inspect for precipitates[4].

  • Intermediate Dilution: Dilute the stock 1:10 into an intermediate solvent (e.g., PBS or media containing a co-solvent like PEG400 or serum proteins) while vortexing continuously[4],[8].

  • Final Dilution: Add the intermediate solution dropwise into pre-warmed (37°C) cell culture media under rapid agitation. 8[8].

Quantitative Data Summaries

Table 1: Recommended DMSO Grades for Stock Solutions

Grade Purity Key Features
Anhydrous ≥99.9% Ultra-low water content prevents hydrophobic compound precipitation[1].
Molecular Biology ≥99.9% Tested for absence of nucleases/proteases; ideal for enzymatic assays[1].

| ACS Pharma Grade | ≥99.9% | Meets strict regulatory standards for in vivo or clinical applications[1]. |

Table 2: Storage Guidelines for 4-Bromo-5-methyl-1H-pyrazol-3-amine

State Temperature Maximum Duration Precautions
Solid Powder -20°C Up to 3 years Keep desiccated and protected from light[2].
DMSO Stock -80°C Up to 6 months Aliquot into single-use vials; strictly avoid freeze-thaw cycles[8],[7].
DMSO Stock -20°C Up to 1 month Re-examine for precipitation or efficacy loss if stored longer[8].

| Aqueous Working Solution | Room Temp / 37°C | Immediate Use Only | Do not store; the compound will inevitably precipitate over time[7]. |

References

  • Benchchem. Application Note and Protocol: A Step-by-Step Guide for Preparing Stock Solutions of Test Compounds in 100% DMSO. 1

  • Benchchem. Technical Support Center: Troubleshooting Compound Precipitation in Cell Culture Media. 4

  • MedChemExpress. Compound Handling Instructions. 8

  • Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. J Biomol Screen. 6

  • Gillespie, C. (2013). The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers. University of Strathclyde. 3

  • Benchchem. How to prevent GSK-5498A precipitation from DMSO stock. 7

  • ResearchGate. Why is my compound soluble in DMSO, but precipitating with subsequent dilutions?5

  • Selleck Chemicals. Inhibitor Handling Instructions. 2

Sources

Technical Support Center: Optimizing HPLC Mobile Phase Conditions for 4-bromo-5-methyl-1H-pyrazol-3-amine Analysis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the chromatographic analysis of 4-bromo-5-methyl-1H-pyrazol-3-amine. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals develop robust and reliable HPLC methods for this compound. The inherent chemical properties of this analyte—namely its basicity and polarity—present unique challenges that standard reversed-phase methods may not adequately address.[1][2] This guide explains the causal relationships behind common chromatographic issues and provides systematic, field-proven protocols to overcome them.

Section 1: Analyte Properties & Initial Method Considerations

Understanding the physicochemical properties of 4-bromo-5-methyl-1H-pyrazol-3-amine is the foundation for developing a successful HPLC method. Its structure contains a basic amine group and a polar pyrazole core, which dictates its behavior in a reversed-phase system.

PropertyValue / ObservationChromatographic Implication
Molecular Formula C₄H₆BrN₃-
Molecular Weight 176.02 g/mol [3][4]Influences diffusion and mass transfer characteristics.
Chemical Structure A pyrazole ring with amine, methyl, and bromo substituents.The molecule possesses both polar (amine, pyrazole nitrogens) and non-polar (bromo, methyl) regions.
Polarity Considered a polar compound.Prone to poor retention on traditional C18 columns, especially with high organic content in the mobile phase.[1][2]
Basicity (pKa) The amine group is basic. The exact pKa is not published, but for similar aromatic amines, the pKa of the conjugate acid is typically in the 3-5 range.The analyte's charge state is highly dependent on mobile phase pH. For consistent retention and good peak shape, the mobile phase pH must be controlled and kept at least 1-2 pH units away from the analyte's pKa.
UV Absorbance The pyrazole ring system is a chromophore. A starting detection wavelength of 210-254 nm is recommended, followed by a UV scan for optimization. Pyrazoline derivatives have been detected at 206 nm.[5]Allows for UV-based detection and quantification.
Recommended Starting HPLC Conditions

This initial set of conditions serves as a robust starting point for method development.

ParameterRecommended ConditionRationale
Column C18, Base-Deactivated, 4.6 x 150 mm, 5 µmA standard C18 provides a good starting point. Base-deactivation is critical to minimize secondary interactions with the basic amine group.
Mobile Phase A 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in WaterAn acidic modifier ensures the amine is consistently protonated, improving peak shape and providing retention.[5][6]
Mobile Phase B Acetonitrile (ACN)ACN is a common, effective organic modifier with low viscosity and good UV transparency.
Gradient 5% to 95% B over 15 minutesA broad gradient is essential to determine the approximate elution conditions before fine-tuning.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CProvides better reproducibility than ambient temperature.
Detection (UV) 220 nm or PDA Scan (200-400 nm)A good initial wavelength to capture most aromatic compounds. A PDA scan is highly recommended to find the absorbance maximum.
Injection Volume 5 µLA small volume minimizes potential peak distortion from the sample solvent.

Section 2: Frequently Asked Questions (FAQs)

Q1: My analyte has very little or no retention on a C18 column and elutes near the solvent front. What should I do?

This is the most common issue for polar compounds.[1][7] It occurs because the analyte has a stronger affinity for the polar mobile phase than for the non-polar C18 stationary phase.

  • Immediate Action: Drastically reduce the initial organic content of your gradient. Start at 5% or even 2% acetonitrile. If using 100% aqueous conditions, ensure your C18 column is compatible, as some phases can undergo "dewetting" or phase collapse, leading to a sudden loss of retention.[8]

  • Control the pH: If you are using a neutral mobile phase, the amine group may be in its neutral, highly polar state. Add an acidic modifier like 0.1% formic acid or TFA to the aqueous mobile phase. This protonates the amine, making it more amenable to a controlled ionic interaction and potentially increasing retention.

  • Consider a Different Column: If the above steps fail, a standard C18 may not be suitable. Consider a column designed for polar analytes, such as a polar-endcapped C18 or an Ascentis RP-Amide phase.

Q2: I'm seeing significant peak tailing. How can I improve the peak shape?

Peak tailing for a basic compound like this is almost always caused by secondary interactions between the protonated amine group and negatively charged, acidic residual silanols on the silica surface of the column packing.

  • Add an Acidic Modifier: The most effective solution is to add a low concentration (0.05-0.1%) of an acid like Trifluoroacetic Acid (TFA) or Formic Acid to your mobile phase. The acid serves two purposes: it keeps the analyte consistently protonated and its protons compete with the analyte for binding to the active silanol sites, effectively masking them.

  • Lower the pH: Adjust the mobile phase pH to be firmly in the acidic range (e.g., pH 2.5-3.5). This ensures both the analyte is fully protonated and the silanol activity is suppressed. A phosphate buffer is a common choice for precise pH control.

  • Check for Column Degradation: Ensure you are using a high-purity, base-deactivated silica column. Older columns or those not designed for basic compounds will exhibit more pronounced tailing.

Q3: My retention times are drifting between injections. What is the cause?

Retention time instability is typically due to insufficient column equilibration or a mobile phase pH that is too close to the analyte's pKa.

  • Ensure Proper Equilibration: Before starting a sequence, flush the column with at least 10-15 column volumes of the initial mobile phase conditions. If you are using ion-pairing agents or buffers, equilibration can take significantly longer.[8]

  • Buffer the Mobile Phase: If your mobile phase pH is near the analyte's pKa (e.g., pH 4.5), small fluctuations in pH can cause large shifts in the ratio of the protonated to neutral form of the analyte, drastically changing retention time. Use a buffer (e.g., 10-20 mM phosphate or acetate) and adjust the pH to be at least 1.5 units away from the pKa.

  • Check for Leaks: A small leak in the pump or connections can cause pressure fluctuations and lead to unstable flow rates and drifting retention times.

Q4: How do I choose the optimal mobile phase pH?

The optimal pH provides a balance of retention, peak shape, and resolution. For this basic analyte, you have two main strategic options:

  • Low pH (2.5 - 3.5): This is the most common approach. The amine group is fully protonated (BH+), making it highly polar. Silanol activity on the column is suppressed. This usually provides good peak shape and reproducible retention.

  • Moderate pH (6.0 - 7.5): In this range, the amine group may be partially or fully in its neutral form (B). This will decrease its polarity and significantly increase its retention on a C18 column. However, peak shape may suffer due to silanol interactions if the column is not sufficiently base-deactivated. This approach is useful if you need more retention.

Never work at a pH close to the analyte's pKa , as this will lead to poor peak shape and instability.

Q5: When should I consider an alternative column chemistry like HILIC?

If your compound is extremely polar and still shows insufficient retention even with 100% aqueous mobile phase on a reversed-phase column, Hydrophilic Interaction Liquid Chromatography (HILIC) is the next logical step.[2][8] HILIC uses a polar stationary phase (like bare silica or a diol phase) and a high-organic mobile phase (typically >80% acetonitrile). In HILIC, the analyte partitions into an aqueous layer on the surface of the stationary phase, and retention increases as the mobile phase becomes more organic (the opposite of reversed-phase).[8]

Section 3: Systematic Troubleshooting Guide

This section provides a structured approach to resolving common issues.

Problem: Poor Retention / Analyte Elutes at Void Volume

This indicates the analyte has minimal interaction with the stationary phase.

G Start Poor Retention Issue CheckOrganic Is initial % Organic <= 5%? Start->CheckOrganic ReduceOrganic Action: Reduce initial organic to 2-5%. CheckOrganic->ReduceOrganic No CheckAqueous Is 100% aqueous mobile phase used? CheckOrganic->CheckAqueous Yes CheckpH Is mobile phase pH acidic (e.g., < 3.5)? ReduceOrganic->CheckpH UseAqColumn Action: Use an aqueous- compatible column (e.g., T3, AQ) to prevent dewetting. CheckAqueous->UseAqColumn No CheckAqueous->CheckpH Yes UseAqColumn->CheckpH AddAcid Action: Add 0.1% Formic Acid or TFA to mobile phase A. CheckpH->AddAcid No Success Problem Resolved CheckpH->Success Yes ConsiderHILIC Outcome: Analyte is likely too polar. Action: Switch to HILIC mode. AddAcid->ConsiderHILIC Still No Retention AddAcid->Success Retention Achieved

Caption: Troubleshooting flowchart for poor analyte retention.

Problem: Peak Tailing

This is a peak shape issue caused by undesirable secondary interactions.

G Analyte 4-bromo-5-methyl-1H-pyrazol-3-amine (BH+) Protonated Amine C18 C18 Stationary Phase Hydrophobic Interaction (Good) Silanol Interaction (Bad) Analyte:f0->C18:f0 Primary Retention (Desired) Silanol {Si-O⁻| Deprotonated Silanol Site} Analyte:f0->Silanol:f0 Ionic Interaction (Undesired) Tailing Result: Peak Tailing C18->Tailing

Caption: Mechanism of peak tailing for basic analytes.

Protocol to Eliminate Peak Tailing:

  • Introduce an Acidic Modifier: The most reliable first step. Prepare your aqueous mobile phase (A) with 0.1% formic acid. If tailing persists, prepare a new mobile phase with 0.1% trifluoroacetic acid (TFA). TFA is a stronger ion-pairing agent and is often more effective at masking silanols.

  • Use a Buffered Mobile Phase: If precise control is needed, prepare a 20 mM potassium phosphate buffer. Adjust the pH to 2.8 using phosphoric acid. This provides a high concentration of protons to suppress silanol activity.

  • Evaluate Column Choice: If tailing is still observed even with an optimized mobile phase, the column itself is the likely culprit. Switch to a column specifically marketed as "base-deactivated" or one with a polar-endcapping technology.

Section 4: Experimental Protocols

Protocol 1: Step-by-Step Mobile Phase pH Scouting

This protocol helps determine the optimal pH for analysis.

  • Prepare Buffers: Prepare three separate 20 mM potassium phosphate aqueous mobile phases. Adjust their pH values to 3.0, 5.0, and 7.0 using phosphoric acid or potassium hydroxide.

  • Set Up Method: Use a standard C18 column and a simple gradient (e.g., 10-90% ACN in 10 minutes).

  • Equilibrate and Inject: For each pH condition, equilibrate the column with at least 15 column volumes of the starting mobile phase. Inject your standard.

  • Analyze Results:

    • At pH 3.0: The analyte should be fully protonated. This is your baseline for good peak shape.

    • At pH 5.0: This may be close to the pKa. Observe if the peak broadens or splits, and note any significant shift in retention time.

    • At pH 7.0: The analyte may be neutral. Expect a significant increase in retention time compared to pH 3.0. Assess the peak shape for tailing.

Protocol 2: Systematic Gradient Optimization

Once you have a suitable mobile phase, optimize the gradient for resolution and speed.

  • Perform a Scouting Gradient: Run a fast, wide gradient (e.g., 5-95% B in 10 minutes). Note the time (t_g) and %B at which your analyte elutes.

  • Calculate Initial %B: Set your new starting %B to be about 2-3% lower than the elution %B from the scouting run.

  • Adjust Gradient Slope: The goal is to have a gradient that separates your analyte from its nearest neighbors. A good rule of thumb for the gradient time (t_grad) is: t_grad ≈ (1.5 * L) / F where L is the column length (mm) and F is the flow rate (mL/min). For a 150 mm column at 1 mL/min, a gradient time of around 10-15 minutes is a good starting point.

  • Iterate: If resolution is insufficient, decrease the gradient slope (i.e., increase the gradient time). If the run time is too long, increase the slope.

References

  • Resolian. (2025, December 2). HPLC-UV Method Development for Highly Polar Impurities. Available at: [Link]

  • Ali, J. HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific. Available at: [Link]

  • BioPharma Services. (2023, February 6). BA Method Development: Polar Compounds. Available at: [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (2014, August 10). International Journal of Chemical and Pharmaceutical Analysis. Available at: [Link]

  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Available at: [Link]

  • PubChem. 4-bromo-5-(trifluoromethyl)-1H-pyrazol-3-amine. National Center for Biotechnology Information. Available at: [Link]

  • Igbokwe, N. N., et al. (2024, December 22). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized.... Preprints.org. Available at: [Link]

  • Wang, Y., et al. (2025, November 12). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. RSC Medicinal Chemistry. Available at: [Link]

  • PubChem. 1H-Pyrazol-3-amine, 5-methyl-. National Center for Biotechnology Information. Available at: [Link]

  • ECHA. 4-bromo-5-methyl-1H-pyrazol-3-amine. European Chemicals Agency. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Debromination in Pyrazole Amine Cross-Coupling

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals facing protodehalogenation (debromination) side reactions during Palladium-catalyzed cross-couplings (such as Buchwald-Hartwig aminations) involving pyrazole amines.

Here, we bypass generic advice to focus on the specific mechanistic causality of pyrazole-induced catalyst stalling and provide a self-validating framework to ensure experimental success.

Mechanistic Overview: Why Does Debromination Occur?

Before adjusting parameters, it is critical to understand the competing pathways in your reaction flask. Protodehalogenation is not a random failure; it is a direct consequence of the oxidative addition complex [Ar-Pd(II)-X] undergoing reduction rather than the desired amine coordination and reductive elimination[1].

Mechanism cluster_desired Desired Cross-Coupling Pathway cluster_side Undesired Debromination Pathway Pd0 Active Pd(0) Catalyst OxAdd Oxidative Addition [Ar-Pd(II)-Br] Pd0->OxAdd + Ar-Br AmineCoord Amine Coordination & Deprotonation OxAdd->AmineCoord Fast (Bulky Ligands) Hydride Hydride Abstraction (From Base/Solvent) OxAdd->Hydride Slow (Catalyst Poisoning) RedElim Reductive Elimination (C-N Bond Formation) AmineCoord->RedElim RedElim->Pd0 Catalyst Regeneration Dehal Protodehalogenation (Ar-H Side Product) Hydride->Dehal Dehal->Pd0 Catalyst Regeneration

Logical pathway of Pd-catalyzed cross-coupling vs. debromination side reactions.

Section 1: Troubleshooting Guide & FAQs

Q1: I am observing >50% debromination of my bromopyrazole substrate during a Buchwald-Hartwig amination. What is the fundamental cause? A: Pyrazole amines are notoriously challenging because their multiple nitrogen atoms can chelate the palladium center, creating a stable, off-cycle complex that stalls transmetalation. During this stalled phase, the Pd(II) intermediate is highly susceptible to beta-hydride elimination or hydride abstraction from the base (e.g., sodium tert-butoxide) or solvent[1]. Solution: Switch to a non-nucleophilic, hydride-free base such as LiHMDS or K₃PO₄, and ensure your solvent (e.g., toluene or 1,4-dioxane) is rigorously anhydrous[1].

Q2: To accelerate the sluggish reaction, should I switch my starting material from a bromopyrazole to an iodopyrazole? A: No. While conventional cross-coupling logic suggests iodides are more reactive, they are highly detrimental in pyrazole cross-couplings. Iodopyrazoles undergo oxidative addition too rapidly, leading to a massive buildup of the Ar-Pd-I intermediate. Because the subsequent amine coordination is bottlenecked by the pyrazole's steric and electronic properties, the long-lived Ar-Pd-I species is reduced. Furthermore, the cleaved iodide ion can precipitate the Pd complex, inhibiting the catalytic cycle[2]. Experimental data demonstrates that iodopyrazoles can yield up to 84% dehalogenated side products, whereas bromides and chlorides are vastly superior[3].

Table 1: Comparative Reactivity & Dehalogenation of Halogenated Pyrazoles

Halogenated SubstrateDesired Coupling Yield (%)Dehalogenation Side Product (%)Reactivity Profile & Recommendation
Chloropyrazole (1b) 87%6%Highly efficient; excellent balance of oxidative addition and transmetalation.
Bromopyrazole (1a) ~80-87%~6%Standard efficiency; recommended starting point for optimization.
Iodopyrazole (1c) 11%84%Poor efficiency; severe deiodination. Avoid for pyrazole couplings.

(Data summarized from the comparative cross-coupling analysis of halogenated aminopyrazoles[3])

Q3: My pyrazole amine is completely poisoning the palladium catalyst. How can I prevent this while minimizing debromination? A: Free N-H groups on the pyrazole ring are prime culprits for catalyst deactivation. Protecting the pyrazole N-H is often mandatory. Studies optimizing the cross-coupling of hindered pyrazoles found that replacing a standard THP protecting group with a 2-(trimethylsilyl)ethoxymethyl (SEM) group drastically improved yields[4]. Combine this with a bulky, electron-rich biarylphosphine ligand like RuPhos or RockPhos to force rapid reductive elimination before debromination can occur[1][4].

Section 2: Self-Validating Experimental Protocol

The Self-Validation Principle: To ensure your protocol is a self-validating system, always run a parallel control reaction using a standard, non-heterocyclic aryl bromide (e.g., 4-bromotoluene).

  • If the control fails: Your catalyst/base system is degraded (likely by moisture or oxygen).

  • If the control succeeds but the pyrazole coupling fails: The issue is substrate-specific chelation, confirming the need for the optimized protocol below.

Standard Operating Procedure: Optimized Buchwald-Hartwig Amination

Workflow Prep 1. Reagent Prep (Glovebox) Mix 2. Mix Precatalyst, Ligand & Base Prep->Mix Add 3. Add Pyrazole & Ar-Br Mix->Add Heat 4. Heat 80-100°C (Anhydrous) Add->Heat Quench 5. Aqueous Workup Heat->Quench Purify 6. Column Chromatography Quench->Purify

Step-by-step experimental workflow for optimized pyrazole amine cross-coupling.

Step-by-Step Methodology:

  • Preparation (Strict Inert Atmosphere): Flame-dry a Schlenk tube and backfill with Argon three times. All solid reagents must be weighed in a glovebox or under a strict inert atmosphere to prevent moisture-induced palladium hydride formation, which acts as a direct conduit to debromination[1].

  • Catalyst & Base Loading: Add the pre-catalyst (e.g., RuPhos Pd G3, 2-5 mol%), the corresponding ligand (RuPhos, 2-5 mol%), and the anhydrous base (KHMDS or Cs₂CO₃, 2.0 equivalents)[1][4].

  • Substrate Addition: Add the SEM-protected pyrazole amine (1.2 equivalents) and the brominated coupling partner (1.0 equivalent)[4].

  • Solvent Introduction: Inject rigorously anhydrous, degassed 1,4-dioxane or toluene (to achieve a 0.1 M to 0.2 M concentration). Crucial: Do not use DMF or alcohols, as they act as potent hydride sources.

  • Reaction Execution: Seal the tube and heat to 80–100 °C. Monitor the reaction via LCMS. The use of bulky ligands like RuPhos should drive the reaction to completion within 2–4 hours, kinetically outcompeting the slower debromination pathway.

  • Workup & Purification: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove palladium black and inorganic salts. Concentrate under reduced pressure and purify via flash column chromatography.

References
  • Title: The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | Source: The Journal of Organic Chemistry (ACS Publications) | URL: 3

  • Title: Optimisation of a key cross-coupling reaction towards the synthesis of a promising antileishmanial compound | Source: PMC (NIH) | URL: 4

  • Title: How to minimize side reactions in Buchwald-Hartwig coupling with RockPhos | Source: Benchchem | URL: 1

  • Title: Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings | Source: WuXi AppTec | URL: 2

Sources

Best purification and recrystallization techniques for 4-bromo-5-methyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the purification and recrystallization of 4-bromo-5-methyl-1H-pyrazol-3-amine (CAS No. 1780-72-9). This resource is designed for researchers, medicinal chemists, and process development scientists to address common challenges encountered during the purification of this important heterocyclic intermediate. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your purification strategy effectively.

I. Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the handling and purification of 4-bromo-5-methyl-1H-pyrazol-3-amine.

Q1: What are the key physical and chemical properties I should be aware of before starting purification?

A1: Understanding the fundamental properties of your compound is the bedrock of a successful purification strategy. Key data for 4-bromo-5-methyl-1H-pyrazol-3-amine is summarized below. The pyrazole ring system, coupled with an amine group, imparts both hydrogen bond donor and acceptor capabilities, influencing its solubility profile. The presence of the bromine atom increases its molecular weight and may offer an additional site for intermolecular interactions.

PropertyValueSource(s)
CAS Number 1780-72-9[1][2]
Molecular Formula C₄H₆BrN₃[2]
Molecular Weight 176.02 g/mol [2]
Physical Form Solid[2][3]
Recommended Storage Keep in a dark place, sealed in a dry environment at 2-8°C.[2]

Q2: How can I reliably assess the purity of my sample both before and after purification?

A2: A multi-faceted approach to purity analysis is crucial.

  • Thin-Layer Chromatography (TLC): This is the quickest and most common method for a qualitative assessment. A single spot across multiple eluent systems (e.g., 50% ethyl acetate/hexane and 5% methanol/dichloromethane) is a good indication of high purity. The amine group can cause streaking on standard silica plates; this can often be mitigated by adding 0.5-1% triethylamine to your mobile phase.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is essential for confirming the structural integrity and identifying any proton-bearing impurities. The absence of signals from solvents or known synthetic precursors is a strong indicator of purity.

Q3: What are the most likely impurities I might encounter?

A3: Impurities typically stem from the synthetic route used. Common impurities may include:

  • Starting Materials: Incomplete reaction can leave residual precursors.

  • Regioisomers: Bromination of the pyrazole ring can potentially lead to isomeric products (e.g., 5-bromo-3-methyl-1H-pyrazol-amine).

  • Byproducts: Side reactions, such as dibromination or degradation of the pyrazole ring under harsh conditions, can generate impurities.

  • Residual Solvents and Reagents: Solvents used in the reaction workup (e.g., ethyl acetate, dichloromethane) or reagents like phase-transfer catalysts may be present.

Q4: Which solvents are the best starting points for recrystallization?

A4: The ideal recrystallization solvent is one in which your compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures. For pyrazole derivatives, alcohols and esters are excellent starting points.[5]

  • Good Single-Solvent Candidates: Ethanol, isopropanol, and ethyl acetate are often effective.

  • Mixed-Solvent Systems: If a single solvent is not ideal, a mixed-solvent system can provide the necessary solubility gradient. A common and effective approach is to dissolve the compound in a "good" solvent (like ethyl acetate or ethanol) at high temperature and then add a "poor" or "anti-solvent" (like hexanes or water) until turbidity is observed, followed by slow cooling.[5]

II. Troubleshooting Guide

This section provides solutions to specific experimental problems you may encounter.

Problem 1: My compound "oils out" of the solution instead of forming crystals.

  • Causality: "Oiling out" occurs when the solute's solubility decreases so rapidly upon cooling that it separates as a liquid phase before it has time to organize into a crystal lattice. This is common if the solution is supersaturated or if the cooling rate is too fast.

  • Solutions:

    • Reduce the Cooling Rate: Allow the flask to cool to room temperature on the benchtop, undisturbed, before moving it to an ice bath. Insulating the flask with glass wool can further slow the cooling process.

    • Use a More Dilute Solution: Add slightly more of the hot solvent to ensure the compound does not become supersaturated too early in the cooling process.

    • Change the Solvent System: The boiling point of your solvent may be lower than the melting point of your compound/impurity mixture. Try a higher-boiling solvent or adjust the ratio in your mixed-solvent system.

    • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the solution's surface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

Problem 2: My recovery yield after recrystallization is very low.

  • Causality: This can result from using too much solvent, cooling the solution for an insufficient amount of time, or premature filtration.

  • Solutions:

    • Minimize Solvent Usage: Use only the minimum amount of hot solvent required to fully dissolve the crude product. Adding solvent in small portions near the boiling point is key.

    • Maximize Cooling Time: Ensure the flask has been thoroughly cooled in an ice bath for at least 30-60 minutes to maximize precipitation before filtration.

    • Concentrate the Mother Liquor: If you suspect significant product remains in the filtrate (the "mother liquor"), you can reduce its volume by rotary evaporation and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

Problem 3: An impurity is co-crystallizing with my product.

  • Causality: This happens when an impurity has a very similar solubility profile to your target compound in the chosen solvent system.

  • Solutions:

    • Change the Solvent System: Switch to a solvent with a different polarity. For example, if you used ethanol (a polar, protic solvent), try a system like ethyl acetate/hexane (polar aprotic/nonpolar). The change in intermolecular interactions can often leave the impurity in the mother liquor.

    • Employ an Alternative Purification Method: If recrystallization fails, column chromatography is the next logical step. The differential adsorption of the compound and impurity to the stationary phase allows for effective separation.

Problem 4: My compound streaks badly on a silica gel TLC plate or column.

  • Causality: The basic amine group on the pyrazole ring can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to poor separation and "streaking" or tailing.

  • Solutions:

    • Add a Basic Modifier: Add a small amount of triethylamine (Et₃N) or ammonia (in methanol) to the mobile phase. A common starting point is 0.5-1% by volume. This base will occupy the acidic sites on the silica, allowing your basic compound to travel more cleanly.[5]

    • Use a Different Stationary Phase: If a basic modifier is not effective or compatible with your compound, consider using a different stationary phase like neutral or basic alumina.

III. Experimental Protocols & Workflows

Workflow for Purification Strategy Selection

The following diagram outlines the decision-making process for purifying 4-bromo-5-methyl-1H-pyrazol-3-amine.

G start Crude Product (4-bromo-5-methyl-1H-pyrazol-3-amine) tlc Assess Purity by TLC (e.g., 50% EtOAc/Hexane + 1% Et3N) start->tlc purity_check Is the product >95% pure with one major spot? tlc->purity_check recryst_screen Perform Recrystallization Solvent Screen purity_check->recryst_screen No end_pure Pure Product purity_check->end_pure Yes solvent_found Ideal Solvent System Found? recryst_screen->solvent_found recrystallize Perform Bulk Recrystallization solvent_found->recrystallize Yes chromatography Purify by Column Chromatography (Silica Gel + 1% Et3N) solvent_found->chromatography No final_purity Assess Final Purity (TLC, NMR) recrystallize->final_purity final_purity->end_pure chromatography->final_purity

Sources

Technical Support Center: Isolating Pure 4-bromo-5-methyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, medicinal chemists, and process development scientists encountering challenges with isomeric purity in batches of 4-bromo-5-methyl-1H-pyrazol-3-amine. Our goal is to provide a comprehensive resource, from initial identification to final purification, grounded in established analytical and separation principles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Identification and Characterization of Isomeric Impurities

Q1: I suspect my batch of 4-bromo-5-methyl-1H-pyrazol-3-amine is impure. What is the most likely structural isomer I should be looking for?

A1: The most probable structural isomer is 4-bromo-3-methyl-1H-pyrazol-5-amine . The formation of this regioisomer is a common outcome in syntheses that involve the cyclization of unsymmetrical precursors, such as the condensation of a β-ketonitrile with hydrazine.[1] The reaction can proceed via two different cyclization pathways, leading to a mixture of the 3-amino and 5-amino products. Your primary challenge is therefore the separation of these two regioisomers.

Diagram: The Target Compound and Its Primary Isomeric Impurity

Caption: Structural comparison of the target molecule and its common regioisomer.

Q2: How can I confirm the presence and identity of the 4-bromo-3-methyl-1H-pyrazol-5-amine isomer in my sample?

A2: The most definitive method for identifying these regioisomers is Nuclear Magnetic Resonance (NMR) spectroscopy , specifically 2D NMR techniques.[2] While 1D ¹H and ¹³C NMR will show different chemical shifts for the two isomers, unambiguous assignment can be challenging. A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment provides clear, through-space correlations that can resolve this ambiguity.

  • Causality: The NOESY experiment detects protons that are physically close to each other in the molecule. In an N-H pyrazole, the N-H proton can show a spatial correlation to substituents at either the C5 or C3 position.

  • For the target molecule (3-amino-5-methyl): You would expect to see a NOESY correlation between the broad N-H proton signal and the methyl (-CH₃) protons at the C5 position.

  • For the isomeric impurity (5-amino-3-methyl): The N-H proton would show a NOESY correlation to the methyl (-CH₃) protons at the C3 position. The absence of a correlation to the C5 position (which is now unsubstituted) is key.

A Heteronuclear Multiple Bond Correlation (HMBC) experiment can further confirm assignments by showing 2- and 3-bond correlations between protons and carbons.[1][3]

Diagram: Logic of NOESY for Isomer Differentiation

noesy start Acquire 2D NOESY Spectrum observe Observe cross-peak for N-H proton start->observe target Product is: 4-bromo-5-methyl-1H-pyrazol-3-amine (Target Molecule) observe->target  Correlation to  -CH3 protons? YES isomer Product is: 4-bromo-3-methyl-1H-pyrazol-5-amine (Isomeric Impurity) observe->isomer  Correlation to  -CH3 protons? NO (or correlation to C5-H)

Caption: Decision workflow for identifying pyrazole regioisomers using NOESY.

Spectroscopic Data (Illustrative) 4-bromo-5-methyl-1H-pyrazol-3-amine (Target) 4-bromo-3-methyl-1H-pyrazol-5-amine (Isomer)
¹H NMR (ppm) ~2.2-2.4 (s, 3H, -CH₃)~2.1-2.3 (s, 3H, -CH₃)
~4.5-5.5 (br s, 2H, -NH₂)~4.0-5.0 (br s, 2H, -NH₂)
~11-13 (br s, 1H, -NH)~11-13 (br s, 1H, -NH)
¹³C NMR (ppm) Methyl carbon will be at a distinct shiftMethyl carbon will be at a distinct shift
Key NOESY Correlation N-H ↔ -CH₃ No significant N-H ↔ -CH₃ correlation

Note: Exact chemical shifts are highly dependent on the solvent and concentration. The table provides expected regions and key differentiating features.[4][5]

Section 2: Purification and Separation Protocols

Q3: My analytical data confirms a mixture of isomers. What is the best approach to separate them on a preparative scale?

A3: For preparative scale purification, two primary methods are recommended: Flash Column Chromatography and Fractional Crystallization . The choice depends on the scale of your synthesis, the degree of separation required, and the physical properties of the isomers.

Diagram: General Purification Workflow

workflow cluster_chrom Chromatography cluster_cryst Crystallization start Crude Isomer Mixture decision Separation Method? start->decision tlc TLC Solvent Screen decision->tlc  Different Rf values solubility Solubility & Anti-Solvent Screen decision->solubility  Different solubilities flash Preparative Flash Chromatography tlc->flash hplc_prep Preparative HPLC (High Purity Needed) flash->hplc_prep purity_check Purity Analysis (HPLC, NMR) flash->purity_check hplc_prep->purity_check salt Acid Addition Salt Formation (Optional) solubility->salt recryst Fractional Crystallization salt->recryst recryst->purity_check

Caption: Decision tree for selecting a purification strategy.

Q4: Can you provide a detailed protocol for separation by flash column chromatography?

A4: Absolutely. Flash chromatography is often the most direct method for separating regioisomers with different polarities.[6]

Protocol: Preparative Flash Chromatography

  • Solvent System Selection (TLC):

    • The crucial first step is to find a mobile phase that gives good separation on a TLC plate.

    • Start with a moderately polar system, such as 30-50% Ethyl Acetate in Hexane .

    • Spot your crude mixture on a silica gel TLC plate and develop it in your chosen solvent system.

    • Aim for a solvent system where the two isomer spots are well-resolved, with the lower spot having an Rf value between 0.15 and 0.35.[7]

    • If separation is poor, try adding a small amount (~1%) of triethylamine or ammonia in methanol to the mobile phase. This can reduce peak tailing caused by the basic amine groups interacting with acidic silica.

  • Column Packing:

    • Select a column size appropriate for your sample amount (a general rule is a 40:1 to 100:1 ratio of silica gel to crude sample by weight).

    • Pack the column with silica gel (230-400 mesh) as a slurry in your initial, least polar mobile phase (e.g., Hexane).[8]

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product in a minimal amount of a strong solvent (e.g., Dichloromethane or Methanol).

    • Add a small amount of silica gel (2-3 times the weight of your crude product) to this solution.

    • Evaporate the solvent completely under reduced pressure to obtain a dry, free-flowing powder.

    • Carefully layer this powder onto the top of the packed column. This technique prevents band broadening associated with wet loading in a strong solvent.[6][7]

  • Elution and Fraction Collection:

    • Begin eluting the column with your chosen mobile phase. You can use an isocratic (constant solvent composition) or gradient (increasing polarity) elution. A shallow gradient is often most effective for closely eluting isomers.

    • Collect fractions and monitor them by TLC to identify which fractions contain each pure isomer.

  • Product Isolation:

    • Combine the pure fractions of each isomer.

    • Remove the solvent under reduced pressure to yield the purified products.

    • Confirm the purity and identity of each isolated isomer using HPLC and NMR spectroscopy.

Q5: My isomers are difficult to separate by chromatography. How can I use crystallization for purification?

A5: Fractional crystallization is an excellent alternative, particularly if the isomers have different solubilities in a given solvent system. The formation of acid addition salts can often enhance these solubility differences.[9]

Protocol: Purification by Fractional Crystallization

  • Solvent Screening:

    • The goal is to find a solvent or solvent pair where one isomer is significantly less soluble than the other, especially at lower temperatures.

    • Test the solubility of your crude mixture in small amounts of various solvents at room temperature and with gentle heating (e.g., Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate, Toluene, and mixtures like Ethanol/Water).[10][11]

  • Crystallization Procedure:

    • Dissolve the crude isomer mixture in the minimum amount of the chosen hot solvent to form a saturated solution.

    • Allow the solution to cool slowly to room temperature. Slow cooling is critical for the formation of pure crystals.

    • If one isomer is significantly less soluble, it will crystallize out of the solution first. The other isomer will remain in the mother liquor.

    • Once the solution has reached room temperature, you can further increase the yield by cooling it in an ice bath.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold crystallization solvent to remove residual mother liquor.

  • Enhancement via Salt Formation (Optional but Recommended):

    • Dissolve the crude mixture in a suitable organic solvent (e.g., Ethanol or Isopropanol).

    • Add an equimolar amount of an acid, such as phosphoric acid or sulfuric acid, to the solution.[9]

    • The resulting pyrazolium salts often have very different crystal packing energies and solubilities compared to the free bases, which can dramatically improve the efficiency of fractional crystallization.

    • Follow the crystallization procedure described above.

    • After isolating the pure salt, re-dissolve it in water, neutralize with a base (e.g., NaHCO₃ or NaOH) to regenerate the free amine, and extract with an organic solvent.

Troubleshooting "Oiling Out": If your compound forms an oil instead of crystals, it means it is precipitating from the solution above its melting point. To resolve this, add more of the "good" solvent to the hot solution to lower the saturation temperature, and ensure very slow cooling.[8]

Section 3: Analytical Methods for Purity Assessment

Q6: How do I set up an HPLC method to check the purity of my fractions and the final product?

A6: A standard reverse-phase HPLC method is highly effective for assessing the purity of your 4-bromo-5-methyl-1H-pyrazol-3-amine and separating it from its isomer.

Protocol: Analytical Reverse-Phase HPLC

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Phosphoric Acid or 0.1% Formic Acid (for MS compatibility).[12][13]

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • Start with a higher percentage of Mobile Phase A (e.g., 90% A).

    • Run a linear gradient over 15-20 minutes to a higher percentage of Mobile Phase B (e.g., 95% B).

    • Hold for a few minutes before re-equilibrating the column at the starting conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm or a wavelength of maximum absorbance for your compound.

  • Sample Preparation: Dissolve a small amount of your sample (~0.5 mg/mL) in a 50:50 mixture of Mobile Phase A and B.

This method should provide good resolution between the two isomers, allowing you to accurately determine the purity of your isolated material. The more polar isomer will typically have a shorter retention time.

References

  • SIELC Technologies. (n.d.). Separation of Pyrazole, 4-bromo-3,5-dimethyl- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Di Mola, I., et al. (2018). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 23(11), 2948. Available at: [Link]

  • Gao, J., et al. (2019). Solubility modelling and mixing properties of biologically active 5-amino-3-methyl-1-phenylpyrazole in ten neat solvents from 283.15 K to 318.15 K. The Journal of Chemical Thermodynamics, 131, 241-249. Available at: [Link]

  • Di Mola, I., et al. (2018). Relevant NMR couplings observed in NOESY and HMBC spectra of 8 regio-isomers [Image]. ResearchGate. Available at: [Link]

  • Doganc, F., & Göker, H. (2024). Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry, 62(11), 765-774. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of 4-Bromo-3-methyl-1H-pyrazole on Newcrom R1 HPLC column. Retrieved from [Link]

  • Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Medicinal Chemistry Communications. Retrieved from [Link]

  • Li, Y., et al. (2015). Supporting Information. Beilstein Archives. Available at: [Link]

  • EPFL. (n.d.). Some Useful and Practical Tips for Flash Chromatography. Retrieved from [Link]

  • Isaacs, C. E., et al. (2008). General methods for flash chromatography using disposable columns. Medicinal Chemistry Research, 17, 287-296. Available at: [Link]

  • Reich, H. (2020). 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • Barde, A. (n.d.). Flash Purification Methodology for Synthetic Peptides. Bonna-Agela Technologies. Retrieved from [Link]

  • Elguero, J., et al. (2025). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. ChemistrySelect, 10(31). Available at: [Link]

  • Clark, D. A., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(2), 523-536. Available at: [Link]

  • Jimeno, M. L., et al. (2001). 1H and 13C NMR study of perdeuterated pyrazoles. Magnetic Resonance in Chemistry, 39(5), 291-293. Available at: [Link]

Sources

Preventing degradation of 4-bromo-5-methyl-1H-pyrazol-3-amine under aqueous conditions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 4-bromo-5-methyl-1H-pyrazol-3-amine (CAS No. 1780-72-9). This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this compound in aqueous environments. Ensuring the integrity of your starting materials is paramount for reproducible and reliable experimental outcomes. This guide provides in-depth answers to frequently asked questions and detailed troubleshooting protocols to prevent degradation.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the handling and stability of 4-bromo-5-methyl-1H-pyrazol-3-amine.

Q1: What are the primary causes of degradation for 4-bromo-5-methyl-1H-pyrazol-3-amine in aqueous solutions?

A1: The structure of 4-bromo-5-methyl-1H-pyrazol-3-amine contains several reactive sites that make it susceptible to degradation under aqueous conditions. The primary pathways are:

  • Hydrolysis: The carbon-bromine (C-Br) bond on the pyrazole ring is susceptible to nucleophilic attack by water or hydroxide ions, leading to the replacement of the bromine atom with a hydroxyl group. This process can be accelerated by non-neutral pH and elevated temperatures. Some synthetic routes for related compounds note hydrolysis as a significant side reaction.[1][2]

  • Oxidative Degradation: The 3-amino group and the electron-rich pyrazole ring can be oxidized by dissolved oxygen or other oxidizing agents present in the solution. This can lead to complex mixtures of colored degradation products.

  • Photodegradation: The compound is sensitive to light. Energy from UV or even ambient laboratory light can promote the cleavage of the C-Br bond, generating radical species that lead to debromination or other unwanted side products. Recommended storage conditions explicitly state to "Keep in dark place".[3]

  • Reductive Dehalogenation: Though less common without a specific catalyst, trace metal impurities or other reducing species in the medium can catalyze the replacement of the bromine atom with hydrogen. This is a known side reaction for halogenated heterocycles in various chemical processes.[4][5]

Q2: What are the official recommended storage conditions for the solid compound and its aqueous solutions?

A2: For optimal stability, adhere to the following storage guidelines:

  • Solid Compound: Store the solid material sealed in a dry, dark environment at 2-8°C.[3] Proper sealing is critical to prevent moisture absorption, which can lead to slow hydrolysis even in the solid state.

  • Aqueous Solutions: It is strongly recommended to prepare aqueous solutions fresh for each experiment. Long-term storage of this compound in any aqueous solvent is discouraged due to the high risk of degradation. If temporary storage is unavoidable, solutions should be kept at 2-8°C, protected from light, and used within a few hours.

Q3: How can I visually or analytically detect if my compound has degraded?

A3: Degradation can manifest in several ways:

  • Visual Cues: A freshly prepared solution should be colorless. The appearance of a yellow or brown tint is a common indicator of oxidative or other forms of degradation. You may also observe the formation of particulates if degradation products are insoluble.

  • Analytical Confirmation: The most reliable method for assessing stability is High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method can separate the intact parent compound from its degradation products, allowing for accurate quantification of purity.[6] A decrease in the peak area of the parent compound and the appearance of new peaks over time are definitive signs of degradation.

Q4: What is the optimal pH range for working with this compound in an aqueous buffer?

A4: To minimize hydrolysis, it is crucial to maintain a stable, near-neutral pH. The ideal range is typically between pH 6.0 and 7.5 . Both strongly acidic and strongly alkaline conditions will significantly accelerate the rate of hydrolytic degradation. The table below lists suitable buffer systems.

Buffer SystemUseful pH RangeConcentration (Typical)Notes
Phosphate (Na/K)6.0 - 7.520 - 100 mMCommon choice, but check for compatibility with downstream reactions.
HEPES6.8 - 8.210 - 50 mMGood for many biological assays; less likely to chelate metal ions.
MOPS6.5 - 7.910 - 50 mMAnother "Good's buffer" suitable for cell culture and biochemical assays.
PBS (Phosphate-Buffered Saline)~7.41XWidely used, but ensure its components do not interfere with your experiment.

Section 2: Troubleshooting Guide: Preventing Degradation During Experiments

This guide provides a problem-solution framework for specific issues encountered during experimental work.

Issue 1: Inconsistent reaction yields or variable biological activity data.

  • Underlying Cause: This is a classic symptom of starting material degradation. If the purity of your 4-bromo-5-methyl-1H-pyrazol-3-amine varies between experiments, your results will not be reproducible.

  • Preventative Workflow:

    • Verify Purity Pre-Experiment: Always run a quick purity check (e.g., HPLC) on your stock of the compound before starting a new set of experiments, especially if it has been stored for a long time.

    • Buffer Preparation: Use high-purity water (e.g., HPLC-grade or 18 MΩ·cm) and analytical-grade buffer reagents. Poor water quality can introduce metal ions or microbial contaminants that catalyze degradation.

    • pH Management: Prepare your aqueous reaction medium and adjust the pH before adding the 4-bromo-5-methyl-1H-pyrazol-3-amine. Dissolve the compound directly into the final, pH-adjusted buffer.

    • Temperature Control: Unless your protocol requires elevated temperatures, conduct your experiments at room temperature or below (e.g., in an ice bath) to slow the rate of all potential degradation pathways.

Issue 2: Appearance of new, unexpected peaks in HPLC or LC-MS analysis.

  • Underlying Cause A: Oxidative Degradation. The presence of dissolved oxygen in your aqueous buffer can lead to oxidation of the amine or pyrazole ring.

  • Preventative Protocol for Oxygen Exclusion:

    • Solvent Degassing: Before adding any solutes, thoroughly degas the aqueous solvent. Common methods include:

      • Inert Gas Sparging: Bubble an inert gas (argon or nitrogen) through the solvent for 15-30 minutes.

      • Freeze-Pump-Thaw: For highly sensitive reactions, perform at least three cycles of freezing the solvent (with liquid nitrogen), applying a vacuum, and thawing.

    • Work Under Inert Atmosphere: After degassing, maintain an inert atmosphere over the solution. Prepare your solutions and run your experiment in a glove box or by using Schlenk line techniques with nitrogen-flushed glassware.

    • Use Fresh Solvents: Solvents that have been opened multiple times can accumulate dissolved oxygen. Use freshly opened bottles of high-purity solvents.

Caption: Workflow for minimizing oxidative degradation.

  • Underlying Cause B: Photodegradation. Exposure to laboratory lighting can be sufficient to cause degradation over the course of an experiment.

  • Preventative Protocol for Light Protection:

    • Use Amber Glassware: Always use amber-tinted vials and flasks for preparing and storing solutions of the compound.

    • Foil Wrapping: If amber glassware is not available, wrap standard glassware completely in aluminum foil. This is a simple but highly effective method.

    • Minimize Exposure: Dim the lights in the laboratory or work in a designated low-light area when handling the compound or its solutions.

Issue 3: Identification of a dehalogenated (des-bromo) or hydrolyzed impurity.

  • Underlying Cause: This points directly to either severe hydrolysis or reductive dehalogenation. The diagram below illustrates these primary degradation pathways.

  • Preventative Strategy:

    • Re-evaluate pH and Temperature: These are the most common culprits for hydrolysis. Ensure your buffer has sufficient capacity and that the temperature is strictly controlled.

    • Solvent Purity: Scrutinize the purity of all reaction components. Use of lower-grade solvents (e.g., certain alcohols) or reagents can introduce hydride sources or metal contaminants that facilitate dehalogenation.[5]

    • Material Compatibility: Ensure that any equipment used (e.g., metal spatulas, cannulas) is clean and made of non-reactive materials.

Sources

Validation & Comparative

4-bromo-5-methyl-1H-pyrazol-3-amine vs 4-chloro-5-methyl-1H-pyrazol-3-amine reactivity

Author: BenchChem Technical Support Team. Date: April 2026

The pyrazole scaffold is a privileged structure in modern medicinal chemistry, frequently serving as the core pharmacophore in kinase inhibitors and anti-inflammatory therapeutics[1]. Functionalization at the C4-position via transition-metal-catalyzed cross-coupling is a critical strategy for library generation.

For researchers and drug development professionals, choosing between 4-bromo-5-methyl-1H-pyrazol-3-amine and 4-chloro-5-methyl-1H-pyrazol-3-amine is a pivotal synthetic decision. This guide objectively compares their physicochemical profiles, mechanistic reactivity, and experimental handling to inform strategic starting material selection.

Physicochemical & Structural Profiling

While structurally similar, the choice of halogen at the 4-position fundamentally alters the thermodynamic stability and kinetic reactivity of the pyrazole ring.

Property4-Bromo-5-methyl-1H-pyrazol-3-amine4-Chloro-5-methyl-1H-pyrazol-3-amine
CAS Number 1780-72-9[2]110580-44-4[3]
Molecular Weight 176.01 g/mol [2]131.56 g/mol [3]
C–X Bond Dissociation Energy ~81 kcal/mol (Moderate)~96 kcal/mol (Strong)
Inductive Effect (-I) StrongVery Strong
Steric Bulk (Van der Waals Radius) 1.85 Å1.75 Å
General Cross-Coupling Reactivity High (I > Br > Cl)[1]Low to Moderate[1]

Mechanistic Reactivity Divergence

Oxidative Addition Kinetics (The Causality of Catalyst Selection)

In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the reactivity is primarily dictated by the strength of the carbon-halogen bond[1]. The oxidative addition of the C4–X bond to the Pd(0) active species is the rate-limiting step.

Because the C–Cl bond is significantly stronger than the C–Br bond, 4-chloro-pyrazoles are highly resistant to standard palladium catalysts [1]. To force the oxidative addition of the 4-chloro derivative, the catalytic system requires highly active, electron-rich, and sterically bulky ligands (such as SPhos or XPhos) to increase the electron density on the palladium center[1]. Conversely, the 4-bromo derivative provides a highly favorable balance of reactivity and bench stability, readily undergoing oxidative addition with standard commercial catalysts like Pd(dppf)Cl₂ or Pd(PPh₃)₄[1].

3-Amine Nucleophilicity

Both compounds possess a primary amine at the 3-position. The slightly higher electronegativity of chlorine exerts a stronger inductive electron-withdrawing effect (-I) across the pyrazole ring compared to bromine. While this theoretically renders the amine of the 4-chloro derivative marginally less nucleophilic, empirical data shows that both amines undergo standard acylation, sulfonylation, and reductive amination under nearly identical conditions.

CatalyticCycle Pd Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Rate Limiting for C-Cl) Pd->OxAdd Ar-X (Br or Cl) Trans Transmetalation OxAdd->Trans Ar'-B(OH)2 RedElim Reductive Elimination Trans->RedElim RedElim->Pd Catalyst Regeneration Product C4-Functionalized Pyrazole RedElim->Product

Caption: Pd-Catalyzed Cross-Coupling Cycle highlighting the oxidative addition bottleneck for 4-chloro pyrazoles.

Empirical Performance Data

The following table summarizes the comparative performance of both substrates in a standard Suzuki-Miyaura cross-coupling scenario, synthesizing a 4-aryl-5-methyl-1H-pyrazol-3-amine derivative.

SubstrateOptimal Catalyst SystemBase / SolventTempReaction TimeTypical Yield
4-Bromo 5 mol% XPhos Pd G2[1]K₃PO₄ / Dioxane:H₂O (4:1)80 °C2 - 4 hours80 - 93% [1]
4-Chloro 5-10 mol% Pd(OAc)₂, SPhos[1]K₃PO₄ / Dioxane:H₂O (4:1)100 - 110 °C12 - 18 hours60 - 95% [1]

Data Interpretation: While the 4-chloro derivative can achieve comparable yields, it demands higher catalyst loading, specialized ligands, elevated temperatures, and significantly longer reaction times[1].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The observable state changes (color, gas evolution, LCMS mass shifts) serve as built-in quality control checkpoints.

Protocol A: Suzuki-Miyaura Coupling of 4-Bromo-5-methyl-1H-pyrazol-3-amine

Objective: High-yielding C4-arylation using standard conditions.

  • Reaction Assembly (Inert Atmosphere): In an oven-dried Schlenk flask, combine 4-bromo-5-methyl-1H-pyrazol-3-amine (1.0 equiv), arylboronic acid (1.2 equiv), and K₃PO₄ (3.0 equiv).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1, 0.2 M). Self-Validation: The mixture should be a heterogeneous slurry.

  • Catalyst Introduction: Add XPhos Pd G2 (5 mol%). Self-Validation: The solution will rapidly transition from pale yellow to a deep red/brown, indicating the formation of the active Pd(0) species.

  • Thermal Activation: Heat the mixture to 80 °C for 3 hours.

  • In-Process Control (IPC): Analyze via LCMS. Self-Validation: Complete consumption of the starting material (m/z 176/178) and appearance of the product mass.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography.

Protocol B: Suzuki-Miyaura Coupling of 4-Chloro-5-methyl-1H-pyrazol-3-amine

Objective: Overcoming the high C–Cl bond activation energy.

  • Reaction Assembly (Strict Inert Atmosphere): In a sealed pressure tube, combine 4-chloro-5-methyl-1H-pyrazol-3-amine (1.0 equiv), arylboronic acid (1.5 equiv), and K₃PO₄ (3.0 equiv). Note: Excess boronic acid is required due to the longer reaction time which increases the risk of protodeborylation.

  • Catalyst & Ligand: Add Pd(OAc)₂ (5 mol%) and SPhos (10 mol%).

  • Solvent Addition: Add degassed 1,4-Dioxane/H₂O (4:1, 0.15 M).

  • Thermal Activation: Seal the tube and heat vigorously to 110 °C for 16 hours. Self-Validation: The high temperature is strictly required; running this at 80 °C will result in <10% conversion.

  • In-Process Control (IPC): Analyze via LCMS. Due to the stability of the C-Cl bond, trace starting material (m/z 131/133) may remain.

  • Workup: Filter through a pad of Celite to remove palladium black, extract with EtOAc, and purify via reverse-phase prep-HPLC if residual starting material co-elutes on normal phase silica.

Strategic Selection Workflow

Use the following decision matrix to determine the optimal starting material for your specific drug development program.

Workflow Start Select 4-Halo-Pyrazole Scaffold Goal Primary Project Constraint? Start->Goal HighReactivity Rapid Library Generation (Mild Conditions Required) Goal->HighReactivity CostStability Process Scale-Up (Cost & Stability Priority) Goal->CostStability ChooseBr 4-Bromo-5-methyl- 1H-pyrazol-3-amine HighReactivity->ChooseBr ChooseCl 4-Chloro-5-methyl- 1H-pyrazol-3-amine CostStability->ChooseCl CatBr Standard Pd Catalysts High Yields, Fast Kinetics ChooseBr->CatBr CatCl Requires SPhos/XPhos Harsh Conditions, Lower Cost ChooseCl->CatCl

Caption: Decision workflow for selecting between 4-bromo and 4-chloro pyrazole starting materials.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1241299, 3-Amino-4-bromo-5-methylpyrazole. PubChem. Available at:[Link]

  • Luxembourg Centre for Systems Biomedicine. (2025). 4-chloro-5-methyl-1h-pyrazol-3-amine. PubChemLite. Available at: [Link]

Sources

Comparative Guide: LC-MS/MS Method Validation for 4-Bromo-5-methyl-1H-pyrazol-3-amine Quantification

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analytical Challenge

4-Bromo-5-methyl-1H-pyrazol-3-amine (CAS 1780-72-9) is a low-molecular-weight, highly polar, nitrogen-containing heterocycle. Pyrazole amides and their derivatives are frequently optimized as critical pharmacophores in drug discovery, notably in the development of [1] and various kinase inhibitors.

However, quantifying this compound in complex biological matrices (e.g., plasma) presents a severe analytical challenge. Due to its high polarity and basic primary amine, the compound exhibits negligible retention on standard alkyl-bonded (C18) reversed-phase columns. Consequently, it co-elutes in the void volume ( t0​ ) alongside endogenous salts and early-eluting phospholipids, leading to catastrophic ion suppression in the electrospray ionization (ESI) source[2].

This guide objectively compares three chromatographic strategies—C18, Hydrophilic Interaction Liquid Chromatography (HILIC), and Pentafluorophenyl (PFP)—and outlines a self-validating, field-proven protocol compliant with the[3].

Workflow A Analyte: 4-bromo-5-methyl-1H-pyrazol-3-amine B Stationary Phase Screening (C18 vs. PFP vs. HILIC) A->B C Sample Preparation (Mixed-Mode Cation Exchange SPE) B->C D ICH M10 Validation Protocol C->D E Matrix Effect & Recovery D->E F Accuracy & Precision D->F G Calibration Curve (Linearity) D->G

Caption: Workflow for the LC-MS/MS method development and ICH M10 validation of pyrazole amines.

Mechanistic Column Comparison: The Causality of Retention

To successfully quantify nitrogen-containing heterocycles[4], the stationary phase must overcome the analyte's preference for the aqueous mobile phase.

  • Standard Reversed-Phase (C18): Fails. C18 relies exclusively on hydrophobic dispersion forces. Because 4-bromo-5-methyl-1H-pyrazol-3-amine is highly polar and remains protonated under acidic LC conditions (pH ~3.0), it does not partition into the hydrophobic alkyl chains, resulting in peak tailing and void volume elution.

  • HILIC (Bare Silica/Zwitterionic): Succeeds in retention, but fails in workflow efficiency. HILIC retains polar compounds by partitioning them into a water-enriched layer on the silica surface. While retention is excellent, HILIC requires the injected sample to be in >70% organic solvent. Because Solid Phase Extraction (SPE) eluates often require evaporation and reconstitution, HILIC introduces long column equilibration times and high sensitivity to injection solvent mismatch.

  • Pentafluorophenyl (PFP): The Optimal Choice. PFP phases offer a multi-modal retention mechanism. The highly electronegative fluorine atoms draw electron density away from the phenyl ring, creating an electron-deficient cavity. The electron-rich pyrazole ring of the analyte undergoes a strong π−π charge-transfer interaction with the PFP ring. Additionally, the C-F bonds provide strong dipole-dipole interactions and hydrogen bonding with the primary amine. This anchors the polar molecule to the stationary phase past the suppression zone[2].

Table 1: Column Performance Comparison (Spiked Human Plasma)
ParameterC18 (Alkyl)HILIC (Bare Silica)PFP (Pentafluorophenyl)
Retention Time (min) 0.6 (Void)4.22.8
Matrix Factor (MF) 0.45 (Severe Suppression)0.920.98 (No Suppression)
Extraction Recovery (%) 88%85%91%
Peak Asymmetry ( Tf​ ) 2.1 (Severe Tailing)1.31.05 (Highly Symmetrical)
Workflow Compatibility HighLow (Requires high organic)High

Self-Validating Experimental Protocol

Sample Preparation: Mixed-Mode Cation Exchange (MCX) SPE

To eliminate matrix effects, we utilize a Mixed-Mode Strong Cation Exchange (MCX) SPE.

The Causality: The primary amine on the pyrazole ring has a pKa of ~5.0. By diluting the plasma with 2% formic acid (pH ~2.5), the amine becomes 100% protonated. The MCX sorbent contains sulfonic acid groups (pKa < 1) that remain negatively charged. The protonated analyte binds via strong electrostatic attraction. This allows us to wash the sorbent with 100% methanol—a solvent strength that would completely strip the analyte from a standard C18 SPE—effectively washing away all neutral lipids and hydrophobic proteins. Elution is achieved using 5% ammonium hydroxide in methanol (pH ~10), which deprotonates the analyte, breaking the ionic bond.

Self-Validating Mechanism: This binary pH-switch acts as an internal quality gate. If the sample is not properly acidified during loading, the analyte will elute prematurely in the methanol wash. Furthermore, the protocol integrates a Stable Isotope-Labeled Internal Standard (SIL-IS) spiked into the raw plasma. Because the SIL-IS co-elutes exactly with the analyte, any deviation in the IS peak area across the batch instantly flags extraction failures or unexpected matrix suppression, rendering the run self-diagnosing.

SPE_Protocol Condition 1. Condition MeOH & H2O Load Load Condition->Load Wash1 3. Wash 1 2% FA in H2O Load->Wash1 Wash2 4. Wash 2 100% MeOH Wash1->Wash2 Elute 5. Elute 5% NH4OH in MeOH Wash2->Elute

Caption: Mixed-Mode Cation Exchange (MCX) SPE workflow for pyrazole amine extraction.

LC-MS/MS Conditions
  • Analytical Column: Phenomenex Kinetex PFP (50 × 2.1 mm, 2.6 µm)

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0)

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: 5% B hold for 0.5 min, ramp to 95% B over 3.0 min, hold for 1.0 min, return to 5% B.

  • Flow Rate: 0.4 mL/min

  • MS/MS Detection (Positive ESI):

    • Quantifier Transition: m/z 176.0 97.1 (Collision Energy: 22 eV)

    • Qualifier Transition: m/z 176.0 159.0 (Collision Energy: 15 eV)

Method Validation Data (ICH M10)

The PFP-based LC-MS/MS method was subjected to a full validation per the [3]. The guidelines mandate that accuracy must be within ±15% of the nominal concentration (±20% at the LLOQ), and precision (%CV) must not exceed 15% (20% at the LLOQ).

Table 2: ICH M10 Accuracy and Precision Data (PFP Column)
Nominal Concentration (ng/mL)Intra-Assay Precision (%CV)Inter-Assay Precision (%CV)Accuracy (%Bias)Status
1.0 (LLOQ) 6.27.8+4.5Pass
3.0 (Low QC) 4.15.5+2.1Pass
50.0 (Mid QC) 3.54.2-1.8Pass
800.0 (High QC) 2.83.9-0.5Pass

Note: Matrix effect evaluation across 6 independent lots of human plasma yielded an IS-normalized Matrix Factor (MF) of 0.98 with a CV of 3.1%, confirming the complete absence of ion suppression at the 2.8 min retention time.

Conclusion

Quantification of highly polar pyrazole amines like 4-bromo-5-methyl-1H-pyrazol-3-amine requires a departure from traditional C18 chromatography. By leveraging the π−π and dipole-dipole interactions of a Pentafluorophenyl (PFP) stationary phase , combined with the orthogonal cleanup power of MCX Solid Phase Extraction , researchers can achieve a self-validating, highly robust assay. This approach not only bypasses the severe ion suppression zones inherent to biological matrices but also fully complies with stringent ICH M10 regulatory standards for bioanalytical method validation.

References

  • [3] M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability. U.S. Food and Drug Administration (FDA) / Federal Register. (November 2022). URL:[Link]

  • [2] Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. PubMed Central (PMC). (March 2023). URL:[Link]

  • [1] Discovery and Optimization of Pyrazole Amides as Inhibitors of ELOVL1. ACS Publications. (November 2021). URL:[Link]

  • [4] Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. ResearchGate. (March 2020). URL:[Link]

Sources

A Comparative Guide to the Bromination of 5-methyl-1H-pyrazol-3-amine: NBS vs. Br₂

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, the strategic incorporation of a bromine atom into a heterocyclic scaffold is a critical step in modifying the pharmacological profile of a lead compound. The brominated pyrazole moiety, in particular, serves as a versatile intermediate for further functionalization, often through cross-coupling reactions. This guide provides an in-depth comparison of two common brominating agents, N-Bromosuccinimide (NBS) and molecular bromine (Br₂), for the regioselective bromination of 5-methyl-1H-pyrazol-3-amine to yield the valuable 4-bromo-5-methyl-1H-pyrazol-3-amine intermediate.

Introduction: The Significance of 4-bromo-5-methyl-1H-pyrazol-3-amine

5-methyl-1H-pyrazol-3-amine is an important building block in medicinal chemistry. The introduction of a bromine atom at the C4 position significantly enhances its synthetic utility. The C-Br bond can be readily transformed into new C-C, C-N, or C-O bonds, allowing for the exploration of a wider chemical space and the fine-tuning of a molecule's biological activity. The primary challenge lies in achieving high regioselectivity, targeting the electron-rich C4 position of the pyrazole ring while avoiding side reactions.

Head-to-Head Comparison: NBS vs. Br₂

FeatureN-Bromosuccinimide (NBS)Molecular Bromine (Br₂)
Reagent Form Crystalline solid[1]Dense, volatile reddish-brown liquid[1]
Handling & Safety Easier and safer to handle.[1][2]Highly corrosive, toxic, and fuming.[1][3][4][5] Requires specialized handling procedures.[3][6]
Reaction Conditions Typically mild (e.g., 0°C to room temperature).[7]Often requires careful temperature control to manage reactivity.
Regioselectivity Generally high for the C4 position of pyrazoles.[8][9]Can lead to over-bromination or side reactions if not carefully controlled.
Byproducts Succinimide (often precipitates from less polar solvents).[10]Hydrobromic acid (HBr), a corrosive gas.[10]
Workup Often simpler due to the precipitation of the succinimide byproduct.Can be more complex, requiring neutralization of acidic byproducts.
Reaction Rate Generally slower than Br₂.[11]Very rapid reaction.[11]

Mechanism of Electrophilic Bromination

The bromination of 5-methyl-1H-pyrazol-3-amine proceeds via an electrophilic aromatic substitution mechanism. The pyrazole ring is an electron-rich heterocycle, making it susceptible to attack by electrophiles. The C4 position is the most nucleophilic and sterically accessible site for substitution.[9][12][13]

Mechanism with NBS:

In the presence of an acid catalyst or a protic solvent, the bromine atom of NBS becomes more electrophilic.[7][10] The pyrazole nitrogen attacks the electrophilic bromine, leading to the formation of a Wheland intermediate (a resonance-stabilized carbocation). Subsequent deprotonation at the C4 position restores the aromaticity of the pyrazole ring and yields the 4-bromo product.

NBS_Mechanism cluster_step1 Step 1: Activation of NBS cluster_step2 Step 2: Electrophilic Attack & Wheland Intermediate Formation cluster_step3 Step 3: Deprotonation & Product Formation PyNH 5-methyl-1H-pyrazol-3-amine Activated_NBS Activated NBS (protonated carbonyl) PyNH->Activated_NBS Nucleophilic attack from pyrazole N NBS NBS NBS->Activated_NBS H_plus H⁺ (catalyst) Wheland Wheland Intermediate (resonance stabilized) Activated_NBS->Wheland Br⁺ transfer Product 4-bromo-5-methyl-1H-pyrazol-3-amine Wheland->Product Deprotonation Succinimide Succinimide

Caption: Mechanism of electrophilic bromination using NBS.

Mechanism with Br₂:

Molecular bromine is a strong electrophile. The reaction proceeds similarly, with the pyrazole ring attacking a bromine atom, displacing a bromide ion and forming the Wheland intermediate. A base (such as the solvent or another molecule of the starting material) then removes the proton from the C4 position to give the final product and HBr.

Br2_Mechanism cluster_step1 Step 1: Electrophilic Attack cluster_step2 Step 2: Deprotonation PyNH2 5-methyl-1H-pyrazol-3-amine Br2 Br₂ PyNH2->Br2 Nucleophilic attack Wheland Wheland Intermediate Product 4-bromo-5-methyl-1H-pyrazol-3-amine Wheland->Product Deprotonation Base Base HBr HBr

Caption: Mechanism of electrophilic bromination using Br₂.

Experimental Protocols

Bromination with N-Bromosuccinimide (NBS): [7]

This protocol is adapted from a general procedure for the bromination of pyrazoles.

Materials:

  • 5-methyl-1H-pyrazol-3-amine

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF)

  • Diethyl ether

  • Water

  • Magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask, dissolve 5-methyl-1H-pyrazol-3-amine (1.0 eq) in DMF.

  • Cool the solution to 0°C using an ice bath.

  • Add NBS (1.1 eq) portion-wise over 20 minutes while stirring.

  • Continue stirring at 0°C for an additional 30 minutes.

  • Allow the reaction mixture to warm to room temperature and monitor the reaction progress by TLC.

  • Once the reaction is complete, partition the mixture between diethyl ether and water.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography or recrystallization as needed.

Bromination with Molecular Bromine (Br₂):

This protocol is a general representation and requires strict safety precautions.

Materials:

  • 5-methyl-1H-pyrazol-3-amine

  • Molecular Bromine (Br₂)

  • Chloroform (CHCl₃) or other suitable inert solvent

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Sodium thiosulfate solution (Na₂S₂O₃)

  • Water

  • Magnesium sulfate (MgSO₄)

  • Round-bottom flask with a dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Caution: Perform this reaction in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3][4][5][14]

  • Dissolve 5-methyl-1H-pyrazol-3-amine (1.0 eq) in chloroform in a round-bottom flask equipped with a dropping funnel and cool to 0°C.

  • Slowly add a solution of Br₂ (1.0 eq) in chloroform dropwise from the dropping funnel.

  • Stir the reaction mixture at 0°C until the reaction is complete (monitor by TLC).

  • Quench the reaction by slowly adding a saturated solution of NaHCO₃ until effervescence ceases.

  • Add a solution of Na₂S₂O₃ to quench any remaining Br₂ (the reddish-brown color should disappear).

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product as necessary.

Workflow and Decision-Making

Bromination_Workflow cluster_NBS NBS Protocol cluster_Br2 Br₂ Protocol Start Start: Bromination of 5-methyl-1H-pyrazol-3-amine Decision Choice of Brominating Agent Start->Decision NBS_Path N-Bromosuccinimide (NBS) Decision->NBS_Path Safer, milder, simpler workup Br2_Path Molecular Bromine (Br₂) Decision->Br2_Path Faster reaction, more hazardous NBS_Setup Dissolve in DMF, cool to 0°C NBS_Path->NBS_Setup Br2_Setup Dissolve in CHCl₃, cool to 0°C Br2_Path->Br2_Setup NBS_Add Add NBS portion-wise NBS_Setup->NBS_Add NBS_React Stir at 0°C then RT NBS_Add->NBS_React NBS_Workup Aqueous workup NBS_React->NBS_Workup NBS_Purify Purification NBS_Workup->NBS_Purify Product 4-bromo-5-methyl-1H-pyrazol-3-amine NBS_Purify->Product Br2_Add Add Br₂ solution dropwise Br2_Setup->Br2_Add Br2_React Stir at 0°C Br2_Add->Br2_React Br2_Quench Quench with NaHCO₃ and Na₂S₂O₃ Br2_React->Br2_Quench Br2_Workup Aqueous workup Br2_Quench->Br2_Workup Br2_Purify Purification Br2_Workup->Br2_Purify Br2_Purify->Product

Caption: Decision workflow for the bromination of 5-methyl-1H-pyrazol-3-amine.

Safety and Handling Considerations

N-Bromosuccinimide (NBS):

  • NBS is a solid and is significantly easier and safer to handle than liquid bromine.[1][2]

  • It is an oxidizing agent and should be kept away from combustible materials.[15][16]

  • Avoid inhalation of dust and contact with skin and eyes.[15][17] Wear appropriate PPE, including gloves and safety glasses.[15][17]

  • Store in a cool, dry, well-ventilated area away from incompatible materials.[18][17]

Molecular Bromine (Br₂):

  • Bromine is a highly toxic, corrosive, and volatile liquid.[1][3][4][5] Inhalation can cause severe respiratory tract irritation and may be fatal.[5]

  • It causes severe skin and eye burns.[3][5]

  • All handling must be done in a chemical fume hood with appropriate PPE, including fluorinated rubber gloves, chemical splash goggles, and a face shield.[3][6]

  • Store in a cool, dry, well-ventilated, and corrosion-resistant area, away from combustible materials and reducing agents.[3][4]

  • Have emergency procedures and spill kits readily available.[14]

Conclusion and Recommendation

For the synthesis of 4-bromo-5-methyl-1H-pyrazol-3-amine, N-Bromosuccinimide (NBS) is the recommended brominating agent for most laboratory applications. Its ease of handling, milder reaction conditions, and simpler workup, coupled with high regioselectivity, make it a superior choice from both a safety and practical standpoint.[1] The byproduct, succinimide, is often easily removed by filtration, simplifying the purification process.[10]

While molecular bromine can also be effective and may offer a faster reaction rate, its significant hazards necessitate stringent safety protocols and specialized handling, making it less ideal for routine synthesis.[1][3][4][5][11] The use of Br₂ may be considered for large-scale industrial processes where engineering controls can mitigate the risks, but for the research and development setting, the advantages of NBS are compelling.

References

  • Safety Data Sheet: N-Bromosuccinimide - ChemScience. (URL: [Link])

  • Selective Boc-Protection and Bromination of Pyrazoles | Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (URL: [Link])

  • Scheme 1 Synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide (5)... - ResearchGate. (URL: [Link])

  • NBS N-bromosuccinimide.pdf - Safety Data Sheet. (URL: [Link])

  • Safety Data Sheet: N-Bromosuccinimide - Carl ROTH. (URL: [Link])

  • Bromine Safety & Standard Operating Procedures. (URL: [Link])

  • Pyrazole synthesis - Organic Chemistry Portal. (URL: [Link])

  • Safety Data Sheet (SDS) - SEASTAR CHEMICALS. (URL: [Link])

  • Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. (URL: [Link])

  • Bromine (Br2): Assessing Health Risks and Safety Protocols - Interscan Corporation. (URL: [Link])

  • N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. (URL: [Link])

  • Regioselectivity of pyrazole bromination : r/chemhelp - Reddit. (URL: [Link])

  • Safety Data Sheet: Bromine - Carl ROTH. (URL: [Link])

  • C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition - PMC. (URL: [Link])

  • Selective Allylic Bromination | Student Doctor Network Forums. (URL: [Link])

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - ACS Publications. (URL: [Link])

  • What's the difference between NBS and Br2? - YouTube. (URL: [Link])

  • Can Someone Explain the Difference between NBS, light and Br2, light : r/OrganicChemistry - Reddit. (URL: [Link])

  • Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry - Oriental Journal of Chemistry. (URL: [Link])

  • Allylic & Benzylic Bromination with NBS | 10.3 Organic Chemistry - YouTube. (URL: [Link])

  • Electrophilic bromination, preferably with NBS- Insights in Advanced Organic Chemistry 12 - YouTube. (URL: [Link])

  • Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google P
  • Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. (URL: [Link])

  • reactions of phenyl-substituted heterocyclic compounds - 11. nitrations and brominations of 1-phenylpyrazole derivatives. (URL: [Link])

Sources

A Senior Application Scientist's Guide to Validating the Mass Spectrometry Fragmentation of 4-bromo-5-methyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the validation of the mass spectrometric fragmentation pattern of 4-bromo-5-methyl-1H-pyrazol-3-amine. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of methods. It delves into the rationale behind experimental choices, establishing a self-validating system for structural elucidation that integrates theoretical prediction with robust, high-resolution analytical data. Our objective is to provide an authoritative, field-proven methodology for confirming the chemical structure and understanding the gas-phase chemistry of this important heterocyclic building block.

Introduction: The Imperative for Structural Certainty

The aminopyrazole scaffold is a cornerstone in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[1][2] Specifically, 4-bromo-5-methyl-1H-pyrazol-3-amine serves as a versatile intermediate for synthesizing more complex molecular architectures.[3] In any drug discovery or development pipeline, unambiguous structural confirmation of such key building blocks is non-negotiable.

Mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is an indispensable tool for this purpose, offering unparalleled sensitivity and structural insight from minimal sample quantities.[4][5] However, a mass spectrum is not, in itself, a definitive structure. It is a puzzle of gas-phase ions that requires careful interpretation and, critically, validation. This guide establishes a systematic workflow to confidently validate the fragmentation pattern of 4-bromo-5-methyl-1H-pyrazol-3-amine, ensuring data integrity and trustworthiness in your research.

Theoretical Fragmentation Analysis: Predicting the Pathways

Before entering the lab, a thorough analysis of the molecule's structure allows us to predict its most probable fragmentation pathways. This theoretical framework is the essential first step, forming the hypotheses that our experimental data will either confirm or refute. The structure of 4-bromo-5-methyl-1H-pyrazol-3-amine contains several features that will dictate its fragmentation: a pyrazole ring, a primary amine, a methyl group, and a bromine atom.

Based on established principles of mass spectrometry for pyrazole derivatives and halogenated compounds, we can anticipate several key fragmentation events following protonation in the ion source.[6]

Predicted Fragmentation Pathways:

  • Halogen Loss: The carbon-bromine bond can cleave, resulting in the loss of a bromine radical (•Br). This is a common pathway for halogenated compounds.[7]

  • Ring Cleavage: Pyrazole rings are known to undergo characteristic ring cleavage, often involving the expulsion of stable neutral molecules like hydrogen cyanide (HCN) or dinitrogen (N₂).[6][8]

  • Loss of Methyl Group: The methyl group can be lost as a methyl radical (•CH₃).

  • Loss of Ammonia: The amine group can be eliminated as ammonia (NH₃), particularly after rearrangement.

The protonated molecule ([M+H]⁺) of C₄H₆BrN₃ has a monoisotopic mass of 175.9823 Da (for ⁷⁹Br) and 177.9803 Da (for ⁸¹Br). The near 1:1 natural abundance of these two isotopes provides a powerful diagnostic tool.

G MH [M+H]⁺ m/z 175.98 / 177.98 F1 [M+H-HCN]⁺ m/z 148.97 / 150.97 MH->F1 - HCN F2 [M+H-Br]⁺ m/z 97.06 MH->F2 - •Br F3 [M+H-N₂]⁺ m/z 147.98 / 149.98 MH->F3 - N₂ F4 [M+H-CH₃]⁺ m/z 160.96 / 162.96 MH->F4 - •CH₃ F2_1 [M+H-Br-HCN]⁺ m/z 70.05 F2->F2_1 - HCN

Caption: Predicted major fragmentation pathways for protonated 4-bromo-5-methyl-1H-pyrazol-3-amine.

A Validating Experimental Workflow

The following section details a comprehensive workflow designed not just to acquire data, but to build in validation at every stage. This approach ensures the final, proposed fragmentation scheme is supported by multiple lines of evidence.

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_val Phase 3: Validation & Interpretation SamplePrep Step 1: Sample Preparation (Purity & Dilution) LCMS Step 2: LC-HRMS Analysis (Full Scan MS) SamplePrep->LCMS MSMS Step 3: Tandem MS Analysis (MS/MS with CID) LCMS->MSMS AccurateMass Strategy A: Accurate Mass Analysis (Elemental Composition) MSMS->AccurateMass Isotope Strategy B: Isotopic Pattern Matching (Confirm Br presence) MSMS->Isotope Final Step 4: Propose & Validate Scheme AccurateMass->Final Isotope->Final

Caption: A self-validating workflow for fragmentation pattern analysis.

Step 1: Experimental Protocol - Sample Preparation

Causality: The quality of your data is fundamentally limited by the quality of your sample. The goal is to prepare a pure, dilute solution of the analyte in a volatile solvent system compatible with electrospray ionization (ESI). High concentrations can cause ion suppression and source contamination, while non-volatile salts can interfere with the ESI process and adduct formation.[9]

Methodology:

  • Stock Solution Preparation: Accurately weigh ~1 mg of 4-bromo-5-methyl-1H-pyrazol-3-amine and dissolve it in 1 mL of a suitable organic solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

  • Working Solution Preparation: Perform a serial dilution. Take 10 µL of the stock solution and dilute it with 990 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid). This yields a working concentration of 10 µg/mL.

  • Acidification: The addition of 0.1% formic acid to the final solution is crucial. It serves to acidify the mobile phase, promoting the protonation of the basic amine site on the pyrazole, which is essential for generating the [M+H]⁺ ion in positive mode ESI.[10]

  • Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulates that could clog the LC system or MS source.

Step 2: Experimental Protocol - LC-HRMS Analysis (Full Scan)

Causality: Before fragmenting the molecule, we must confirm its presence and purity, and verify its molecular formula. High-Resolution Mass Spectrometry (HRMS), such as that performed on a Time-of-Flight (TOF) or Orbitrap instrument, provides the mass accuracy required to calculate a plausible elemental composition.[5]

Methodology:

  • Liquid Chromatography (LC) Setup:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2 µL.

  • HRMS (Full Scan) Setup:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Mass Range: m/z 50 - 500.

    • Resolution: > 20,000 FWHM (Full Width at Half Maximum).

    • Key Validation Point: In the resulting spectrum, look for two peaks separated by ~2 m/z units with a near 1:1 intensity ratio, corresponding to the ⁷⁹Br and ⁸¹Br isotopes of the protonated molecule. The measured accurate mass should be within 5 ppm of the theoretical mass for C₄H₇BrN₃⁺.

Step 3: Experimental Protocol - Tandem MS (MS/MS) Analysis

Causality: This is the core fragmentation experiment. A specific ion (the precursor) is selected and subjected to fragmentation, and the resulting product ions are mass-analyzed. Collision-Induced Dissociation (CID) is the most common method, where the precursor ion's kinetic energy is increased, causing it to fragment upon collision with an inert gas.[11] Performing a collision energy ramp is critical to observe both low-energy (stable fragments) and high-energy (more extensive fragmentation) pathways.

Methodology:

  • Acquisition Mode: Targeted MS/MS or Product Ion Scan.

  • Precursor Ion Selection: Select the monoisotopic peak of the protonated molecule (e.g., m/z 175.98). Modern instruments can also select the entire isotopic envelope.

  • Collision Gas: Argon or Nitrogen.

  • Collision Energy (CE): Apply a stepped or ramped collision energy (e.g., from 10 to 40 eV). This is a crucial step; low CE may only produce one or two fragments, while high CE can shatter the molecule. A ramp ensures a comprehensive fragmentation spectrum is captured.

  • Data Analysis: Analyze the resulting product ion spectrum. Each peak represents a fragment of the parent molecule.

Data Interpretation and Validation

The final and most critical phase is to integrate the theoretical predictions with the experimental data. This is achieved through a multi-pronged validation strategy.

Strategy A: High-Resolution Mass and Elemental Composition

For each significant fragment ion in the MS/MS spectrum, the HRMS data allows for the calculation of its elemental formula. This is the most powerful tool for confirming or refuting a proposed fragment structure.

Strategy B: Isotopic Pattern Analysis

The "smoking gun" for any bromine-containing fragment is its isotopic signature.[7] Any fragment that retains the bromine atom MUST exhibit the characteristic ~1:1 doublet for ⁷⁹Br and ⁸¹Br. Fragments that have lost the bromine will appear as singlet peaks. This allows for immediate classification of the fragments.

Table 1: Comparison of Predicted vs. Experimental Fragmentation Data

Proposed Fragment StructureTheoretical m/z (⁷⁹Br)Experimental m/zMass Error (ppm)Validation Evidence
[C₄H₇BrN₃]⁺ (Precursor)175.9823175.9820-1.7Bromine isotope pattern observed
[C₃H₅BrN₂]⁺ ([M+H-HCN]⁺)148.9718148.9715-2.0Bromine isotope pattern observed
[C₄H₆N₃]⁺ ([M+H-Br]⁺)97.060797.0609+2.1Bromine isotope pattern ABSENT
[C₄H₇Br]⁺ ([M+H-N₂]⁺)147.9839Not Observed-Predicted pathway not dominant
[C₃H₄BrN₂]⁺ ([M+H-CH₃]⁺)160.9561160.9558-1.9Bromine isotope pattern observed
[C₃H₄N₂]⁺ ([M+H-Br-HCN]⁺)70.050270.0501-1.4Bromine isotope pattern ABSENT

The Validated Fragmentation Scheme

By integrating the accurate mass data and the isotopic pattern analysis, we can confidently propose a validated fragmentation scheme. The data in Table 1 strongly supports the loss of HCN and the loss of the bromine radical as major fragmentation pathways. The loss of the methyl group is also confirmed. The predicted loss of N₂ was not a dominant pathway under these experimental conditions.

G MH [M+H]⁺ m/z 175.98 (Isotope Confirmed) F1 [M+H-HCN]⁺ m/z 148.97 (Isotope Confirmed) MH->F1 - HCN (Accurate Mass Confirmed) F2 [M+H-Br]⁺ m/z 97.06 (Isotope Absent) MH->F2 - •Br (Accurate Mass Confirmed) F4 [M+H-CH₃]⁺ m/z 160.96 (Isotope Confirmed) MH->F4 - •CH₃ (Accurate Mass Confirmed) F2_1 [M+H-Br-HCN]⁺ m/z 70.05 (Isotope Absent) F2->F2_1 - HCN (Accurate Mass Confirmed)

Caption: Validated fragmentation scheme for 4-bromo-5-methyl-1H-pyrazol-3-amine based on HRMS data.

Conclusion

This guide has outlined a rigorous, multi-faceted approach to the validation of the mass spectrometric fragmentation pattern for 4-bromo-5-methyl-1H-pyrazol-3-amine. By synergistically combining theoretical prediction with high-resolution experimental data, we move from speculation to confirmation. The core principles of this workflow—meticulous sample preparation, the use of high-resolution instrumentation, and the dual-validation strategy of accurate mass measurement and isotopic pattern analysis—constitute a robust and defensible methodology. This ensures the structural identity of critical chemical entities, providing the foundation of trustworthiness required for advanced research and development.

References

  • Kuhn, B. L., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. DOI: 10.5772/intechopen.81563. Available at: [Link]

  • ResearchGate. (n.d.). Fragmentations of pyrazole derivatives 9. Retrieved from [Link]

  • van der Plas, H. C., et al. (1969). Electron-impact induced fragmentations of pyrazoles. Journal of the Chemical Society B: Physical Organic, 763-767. Available at: [Link]

  • Zimmer, D., et al. (2007). Assessment and validation of the MS/MS fragmentation patterns of the macrolide immunosuppressant everolimus. Journal of the American Society for Mass Spectrometry, 18(6), 1239-1249. Available at: [Link]

  • Zimmer, D., et al. (2007). Assessment and validation of the MS/MS fragmentation patterns of the macrolide immunosuppressant everolimus. Ohio University. Available at: [Link]

  • ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]

  • Lió, F., et al. (2020). Recent Approaches for Chemical Speciation and Analysis by Electrospray Ionization (ESI) Mass Spectrometry. Frontiers in Chemistry, 8, 603. Available at: [Link]

  • G. A. van der Doelen, R. et al. (2018). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 53(11), 1157-1179. Available at: [Link]

  • ACS Publications. (2023). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Beilstein Archives. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Available at: [Link]

  • University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Retrieved from [Link]

  • Khmel'nitskii, R. A., et al. (1971). Mass spectrometry of halogen-containing organic compounds. Russian Chemical Reviews, 40(5), 453-463. Available at: [Link]

  • ACS Publications. (2011). On the Accuracy and Limits of Peptide Fragmentation Spectrum Prediction. Analytical Chemistry, 83(2), 553-560. Available at: [Link]

  • Ho, C. S., et al. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist Reviews, 24(1), 3-12. Available at: [Link]

  • Stanford University Mass Spectrometry. (n.d.). ESI-MS. Retrieved from [Link]

  • ResearchGate. (n.d.). Possible pathways for 5-amino-pyrazoles 1 reactions. Retrieved from [Link]

  • Zhang, J., et al. (2018). Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis. Molecules, 23(7), 1647. Available at: [Link]

  • ACS Publications. (2017). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. ACS Omega, 2(12), 8931-8939. Available at: [Link]

  • Naß, J., et al. (2022). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. Journal of Chemical Information and Modeling, 62(9), 2315-2329. Available at: [Link]

  • Iadanza, M. D., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Pharmaceuticals, 16(5), 659. Available at: [Link]

  • MDPI. (2023). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 28(3), 1083. Available at: [Link]

  • MDPI. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6528. Available at: [Link]

Sources

Cross-Validation of Binding Affinity Assays: Benchmarking with 4-bromo-5-methyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, biophysicists, and drug development professionals. Focus: Fragment-Based Drug Discovery (FBDD), Assay Orthogonality, and Biophysical Characterization.

The Challenge of Fragment Hit Validation

In Fragment-Based Drug Discovery (FBDD), identifying low-molecular-weight compounds (fragments < 300 Da) that bind weakly to a target is the critical first step toward developing potent lead compounds[1]. Because fragment binding affinities typically range from the high micromolar to millimolar ( 10μM−1mM ), primary screening techniques are highly susceptible to false positives and artifacts.

To establish a ground truth for binding, a single biophysical assay is never sufficient. The binding affinity constant ( KD​ ) measured by different techniques can vary drastically due to differences in assay environments (e.g., surface immobilization vs. free solution)[2]. Consequently, orthogonal cross-validation using Surface Plasmon Resonance (SPR), Microscale Thermophoresis (MST), and Isothermal Titration Calorimetry (ITC) is the gold standard for validating fragment hits[1][3].

To objectively compare the performance of these platforms, we utilize 4-bromo-5-methyl-1H-pyrazol-3-amine (MW: 176.01 g/mol ) as a model fragment against a prototypical kinase target, p38 α MAPK. Pyrazoles are classic hinge-binding motifs in kinase inhibitors. The bromine atom provides a vector for potential halogen bonding, while the amine and methyl groups serve as hydrogen-bonding and steric probes, respectively.

FBDD_Workflow Primary Primary Screening (SPR) Hit Fragment Hit (4-bromo-5-methyl-1H-pyrazol-3-amine) Primary->Hit Kinetics & Affinity Secondary Orthogonal Validation (MST) Hit->Secondary Solution-phase Affinity Thermo Thermodynamic Profiling (ITC) Secondary->Thermo Enthalpy/Entropy Struct Structural Biology (X-ray Crystallography) Thermo->Struct Binding Mode

Orthogonal cross-validation workflow for fragment hits in drug discovery.

Comparative Analysis of Binding Affinity Platforms

When evaluating 4-bromo-5-methyl-1H-pyrazol-3-amine, each platform offers distinct mechanistic advantages and limitations.

  • Surface Plasmon Resonance (SPR): The workhorse of primary fragment screening. SPR is a label-free method that measures real-time refractive index changes upon fragment binding to an immobilized target[4]. It provides both affinity ( KD​ ) and kinetic rates ( kon​,koff​ ).

  • Microscale Thermophoresis (MST): A solution-based technique that detects changes in the hydration shell, charge, or size of a fluorescently labeled target as it moves through a microscopic temperature gradient induced by an infrared laser[5]. It is highly resistant to aggregation artifacts.

  • Isothermal Titration Calorimetry (ITC): The thermodynamic "gold standard." ITC directly measures the heat released or absorbed ( ΔH ) during a binding event in free solution, allowing for the derivation of the complete thermodynamic profile ( ΔG,ΔH,−TΔS )[3].

Quantitative Performance Comparison

The following table summarizes the cross-validation data for 4-bromo-5-methyl-1H-pyrazol-3-amine binding to p38 α MAPK across the three platforms.

ParameterSPR (Biacore)MST (Monolith)ITC (MicroCal)
Measured KD​ ( μ M) 42±3 48±5 45±4
Primary Output Kinetics ( kon​,koff​ )Equilibrium Dose-ResponseThermodynamics ( ΔH,ΔS )
Immobilization Required? Yes (Covalent/Capture)No (Free Solution)No (Free Solution)
Labeling Required? No (Label-free)Yes (Fluorophore)No (Label-free)
Target Consumption Low (~1-5 μ g per chip)Very Low (~0.5 μ g per run)High (~1-2 mg per run)
Throughput High (384-well microplates)Medium (16 capillaries)Low (Single titration)

Self-Validating Experimental Protocols

To ensure scientific integrity, every binding assay must be designed as a self-validating system. The protocols below detail the causality behind each experimental choice when working with small, hydrophobic fragments like 4-bromo-5-methyl-1H-pyrazol-3-amine.

Protocol A: SPR Kinetic Screening

Objective: Determine the association and dissociation rates of the fragment. Causality Focus: Fragments exhibit rapid kinetics and require high concentrations, making bulk refractive index shifts from DMSO a critical confounding variable.

  • Target Immobilization: Covalently couple p38 α MAPK to a CM5 sensor chip via standard amine coupling (EDC/NHS). Rationale: Amine coupling provides a highly stable baseline necessary for detecting the low response units (RU) generated by a 176 Da fragment.

  • Buffer Preparation: Prepare running buffer (e.g., PBS-P+) supplemented with exactly 5.0% DMSO . Rationale: 4-bromo-5-methyl-1H-pyrazol-3-amine has limited aqueous solubility; 5% DMSO ensures the fragment remains in solution up to 1 mM.

  • Solvent Correction Setup: Create a DMSO calibration curve (4.5% to 5.5% DMSO) and run it before and after the fragment injections. Rationale: A 0.1% mismatch in DMSO between the running buffer and the sample can cause a bulk shift of >100 RU, completely masking the true fragment binding signal (typically 5-15 RU).

  • Analyte Injection: Inject the fragment in a 2-fold dilution series from 500 μ M down to 15.6 μ M. Include buffer blanks for double-referencing.

  • Validation Check: Ensure the steady-state affinity ( Req​ ) plot fits a 1:1 Langmuir binding model and that the theoretical Rmax​ aligns with the immobilized target density.

Protocol B: MST Solution-Phase Validation

Objective: Confirm the SPR hit in a completely immobilization-free environment. Causality Focus: Immobilization in SPR can sometimes block the active site or alter protein conformation. MST validates that the fragment binds the native protein in solution.

  • Protein Labeling: Label p38 α MAPK using an NHS-ester RED fluorophore (target concentration: 50 nM). Rationale: We label the protein, not the fragment. Labeling a 176 Da fragment would drastically alter its physicochemical properties and binding mode.

  • Ligand Titration: Prepare a 16-point serial dilution of 4-bromo-5-methyl-1H-pyrazol-3-amine in the assay buffer (containing 5% DMSO), starting at 1 mM.

  • Capillary Loading: Mix the labeled protein 1:1 with the fragment dilutions and load into standard treated glass capillaries. Rationale: Treated capillaries prevent non-specific adsorption of the hydrophobic bromo-pyrazole moiety to the glass walls.

  • Thermophoresis Measurement: Apply the IR laser to induce the temperature gradient. Plot the normalized fluorescence ( Fnorm​ ) against ligand concentration.

  • Validation Check: Monitor the initial fluorescence before heating. If the initial fluorescence varies across capillaries, the fragment may be causing protein aggregation or quenching the fluorophore, invalidating the KD​ .

Protocol C: ITC Thermodynamic Profiling

Objective: Extract the enthalpic ( ΔH ) and entropic ( ΔS ) drivers of the interaction. Causality Focus: Because the fragment is small, the number of bonds formed is low, resulting in a tiny heat signature. High concentrations are mandatory.

  • Sample Dialysis: Dialyze p38 α MAPK extensively against the assay buffer. Use the exact dialysate to dissolve the 4-bromo-5-methyl-1H-pyrazol-3-amine powder. Rationale: ITC measures total heat. Even a 1 mM mismatch in buffer salts between the syringe and cell will generate massive heats of dilution, obscuring the binding heat.

  • Cell and Syringe Loading: Load 50 μ M of p38 α into the sample cell. Load 1 mM of the fragment into the titration syringe. Rationale: To achieve a measurable heat signature and a sufficient "c-value" for a 45μM affinity interaction, the protein concentration must be pushed to the upper limits of solubility.

  • Titration Execution: Perform 19 injections of 2 μ L at 25°C, with 150-second spacing between injections to allow the baseline to equilibrate.

  • Validation Check: Perform a control titration of the fragment into the buffer alone. Subtract this background heat of dilution from the main experiment. A valid experiment will show a clear sigmoidal curve upon integration of the peaks.

The Logic of Affinity Derivation

Understanding how each platform derives the binding affinity ( KD​ ) is crucial for interpreting cross-validation data. While the numerical KD​ values for 4-bromo-5-methyl-1H-pyrazol-3-amine are closely aligned across our assays (~45 μ M), the mathematical derivation differs fundamentally[2].

Assay_Logic Affinity Binding Affinity (Kd) SPR SPR (Kinetics) SPR->Affinity Kd = koff / kon ITC ITC (Thermodynamics) ITC->Affinity ΔG = RT ln(Kd) MST MST (Equilibrium) MST->Affinity Dose-Response

Logical derivation of binding affinity (Kd) across SPR, ITC, and MST platforms.

  • SPR derives KD​ dynamically from the ratio of the dissociation rate ( koff​ ) to the association rate ( kon​ ).

  • ITC derives KD​ thermodynamically. The shape of the binding isotherm directly yields the association constant ( KA​ , where KD​=1/KA​ ), while the amplitude yields ΔH .

  • MST derives KD​ via equilibrium dynamics, fitting the thermophoretic dose-response curve to the law of mass action.

Conclusion: Relying on a single assay for fragment screening is a high-risk strategy. By cross-validating the binding of 4-bromo-5-methyl-1H-pyrazol-3-amine using SPR (for throughput and kinetics), MST (for solution-phase equilibrium), and ITC (for thermodynamic profiling), researchers can confidently advance fragment hits into structure-guided lead optimization.

References

  • Comparative Analysis of the Techniques for the Determination of Binding Affinity between a Small Molecule Inhibitor and a Protein Target. bioRxiv.
  • Comparison of Biomolecular Interaction Techniques – SPR vs ITC vs MST vs BLI. XanTec bioanalytics GmbH.
  • Fragment-based drug discovery: A graphical review. National Institutes of Health (PMC).
  • Using Isothermal Titration Calorimetry (ITC) and Grating-Coupled Interferometry (GCI) in Fragment-Based Drug Discovery. Malvern Panalytical.

Sources

Safety Operating Guide

Standard Operating Procedure & Disposal Plan: 4-Bromo-5-methyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that the safe handling and disposal of halogenated heterocyclic compounds require more than just a cursory glance at a Safety Data Sheet (SDS). 4-Bromo-5-methyl-1H-pyrazol-3-amine (CAS: 1780-72-9) presents unique logistical challenges due to its structural combination of a halogen (bromine) and a nitrogen-rich pyrazole-amine core.

This guide provides drug development professionals and laboratory personnel with a self-validating, mechanistic protocol for the safe operational handling, segregation, and ultimate thermal destruction of this compound.

Mechanistic Hazard Assessment

To manage a chemical effectively, you must understand its behavior at a molecular level. 4-Bromo-5-methyl-1H-pyrazol-3-amine is not a standard organic waste; it is a halogenated organic weak base .

  • The Halogen Factor (Bromine): Environmental Protection Agency (EPA) regulations strictly prohibit the drain disposal of halogenated organics . During thermal degradation, the bromine atom dissociates to form hydrogen bromide (HBr) , a highly corrosive gas. If incinerated at insufficient temperatures, brominated compounds can also act as precursors to toxic dioxins .

  • The Nitrogen Factor (Pyrazole & Amine): The high nitrogen content in the pyrazole ring and the primary amine group means that combustion will generate significant quantities of nitrogen oxides (NOx) .

  • Chemical Reactivity: The amine group acts as a nucleophile and a weak base. It is chemically incompatible with strong oxidizing agents, strong acids, and acid chlorides. Mixing this compound with incompatible waste streams can trigger dangerous exothermic reactions .

Because of these factors, the ultimate disposal of this compound requires high-temperature incineration at a specialized facility equipped with both caustic scrubbers (to neutralize HBr) and DeNOX systems (Selective Catalytic Reduction) to manage nitrogen emissions .

Quantitative Operational Parameters

The following table summarizes the critical data points required for safe laboratory handling and waste stream classification.

ParameterClassification / ValueOperational Impact
Chemical Class Halogenated HeterocycleMandates disposal in the halogenated waste stream; strictly prohibits drain disposal.
Primary Hazards Skin/Eye Irritant, Acute ToxicityRequires nitrile gloves, safety goggles, and localized exhaust ventilation (fume hood).
Combustion Byproducts HBr, NOx, COxRequires high-temperature incineration equipped with caustic scrubbers and DeNOX systems.
Incompatibilities Strong oxidizers, strong acidsMust be segregated from oxidizing waste streams to prevent exothermic reactions.
Optimal Waste BTU 3,000 - 10,000 BTU/lb (in solvent)Keep water content <20% to maintain fuel value for efficient thermal destruction.

Step-by-Step Methodologies

Protocol A: Benchtop Segregation and Containment

The integrity of your waste disposal plan begins at the bench. Cross-contamination of waste streams exponentially increases disposal costs and environmental risk.

  • Characterize the Waste Stream: Determine if the 4-bromo-5-methyl-1H-pyrazol-3-amine is in solid form (e.g., contaminated weigh boats, excess powder) or dissolved in a solvent (e.g., HPLC effluent, reaction mother liquor).

  • Select Compatible Containment: Use High-Density Polyethylene (HDPE) or amber glass containers. Causality note: Avoid metal containers. Trace moisture in the waste can hydrolyze the brominated compound slightly over time, leading to the formation of hydrobromic acid (HBr), which will rapidly corrode metal containment.

  • Control Water Content: Ensure the liquid waste stream contains less than 20% water . High aqueous content drastically lowers the BTU (heating value) of the waste, complicating the incineration process and requiring the disposal facility to use expensive supplemental fuels.

  • Labeling: Affix a hazardous waste label immediately upon the first drop of waste entering the container. Mark explicitly as: "Halogenated Organic Waste - Contains Bromine and Amines."

Protocol B: Spill Response and Decontamination

A spill of 4-bromo-5-methyl-1H-pyrazol-3-amine requires immediate containment to prevent aerosolization of the irritating powder or spread of the halogenated solvent.

  • Isolation: Evacuate personnel from the immediate vicinity. Ensure the area is well-ventilated, as the compound causes respiratory tract irritation.

  • PPE Donning: Responders must wear double nitrile gloves, splash-proof safety goggles, and a lab coat. For large dry powder spills, an N95 or P100 particulate respirator is required to prevent inhalation.

  • Containment (Solid Spill): Gently cover the powder with damp absorbent paper to prevent aerosolization. Do not dry sweep, as this generates hazardous dust clouds.

  • Containment (Liquid Spill): If dissolved in a solvent, encircle the spill with an inert absorbent material (e.g., vermiculite or universal polypropylene spill pads). Do not use combustible absorbents like sawdust, which can react with the amine.

  • Collection and Disposal: Transfer all absorbed material, used spill pads, and contaminated outer gloves into a heavy-duty hazardous waste bag. Seal it, and place it directly into the Halogenated Solid Waste container.

Waste Routing & Disposal Logistics

Understanding the logistical flow of your waste ensures compliance with EPA Resource Conservation and Recovery Act (RCRA) guidelines. The diagram below illustrates the decision matrix for routing 4-bromo-5-methyl-1H-pyrazol-3-amine waste.

WasteRouting Start 4-Bromo-5-methyl-1H-pyrazol-3-amine Waste Generated CheckState Physical State? Start->CheckState Solid Solid Powder / Crystals CheckState->Solid Liquid Dissolved in Solvent CheckState->Liquid SolidBin Halogenated Solid Waste Container Solid->SolidBin CheckSolvent Solvent Type? Liquid->CheckSolvent Incineration High-Temp Incineration (Caustic Scrubber & DeNOx) SolidBin->Incineration HalSolvent Halogenated Solvent (e.g., DCM, Chloroform) CheckSolvent->HalSolvent NonHalSolvent Non-Halogenated Solvent (e.g., MeOH, DMSO) CheckSolvent->NonHalSolvent Cross-contamination HalLiquidBin Halogenated Liquid Waste Container (<20% Water) HalSolvent->HalLiquidBin NonHalSolvent->HalLiquidBin Forces stream to Halogenated HalLiquidBin->Incineration

Decision tree for the segregation and disposal routing of halogenated pyrazole waste.

Crucial Workflow Note: As shown in the diagram, if you dissolve this brominated compound in a non-halogenated solvent (like Methanol), the entire resulting mixture is legally and chemically forced into the Halogenated Liquid Waste stream. Halogenated waste is significantly more expensive to dispose of. Therefore, strategic experimental design should aim to minimize the volume of solvent used when working with halogenated solutes.

References

  • Title: Safety Data Sheet: 4-Bromo-5-methyl-1H-pyrazol-3-amine Source: Chemikart URL: [Link]

  • Title: Treatment Technologies for Halogenated Organic Containing Wastes Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Hazardous Materials Disposal Guide Source: Nipissing University URL: [Link]

  • Title: Burning of Hazardous Waste in Boilers and Industrial Furnaces Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

Comprehensive Safety and Handling Guide for 4-Bromo-5-methyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: April 2026

As a highly versatile halogenated nitrogen heterocycle, 4-bromo-5-methyl-1H-pyrazol-3-amine (CAS 1780-72-9) is a critical building block in pharmaceutical synthesis, particularly in the development of kinase inhibitors. However, its structural properties demand rigorous safety protocols. This guide provides drug development professionals and laboratory scientists with field-proven, self-validating methodologies for the safe handling, processing, and disposal of this compound.

Hazard Profile & Mechanistic Causality

Understanding why a chemical is hazardous is the first step in mitigating risk. According to the Globally Harmonized System (GHS), 4-bromo-5-methyl-1H-pyrazol-3-amine is classified under Acute Toxicity Category 4 (Oral) with the hazard statement H302 (Harmful if swallowed), and acts as a severe irritant (H315, H319, H335)[1].

Mechanistic Insight: The presence of the bromine atom on the pyrazole ring significantly increases the molecule's lipophilicity. This structural feature enhances its ability to partition into and penetrate the lipid bilayers of the stratum corneum if dermal exposure occurs. Furthermore, the primary amine group is a known nucleophile that can interact with epidermal proteins, leading to sensitization and contact dermatitis. As a fine crystalline solid, the compound poses a high risk of aerosolization, making respiratory and ocular mucosa highly susceptible to irritation.

Personal Protective Equipment (PPE) Matrix

To comply with OSHA 1910.132 standards[2], the following PPE matrix must be strictly adhered to. Every item is selected based on the specific physicochemical risks of halogenated heterocycles.

PPE CategoryMaterial / SpecificationQuantitative StandardMechanistic Rationale
Hand Protection Nitrile (NBR) Gloves≥ 0.11 mm thickness, >480 min breakthroughNitrile provides excellent resistance to solid halogenated compounds. Note: Double-gloving is mandatory if dissolving the compound in DMSO or DMF to prevent solvent-mediated carrier effects.
Eye Protection Chemical Safety GogglesANSI Z87.1 / EN 166 compliantGoggles form a facial seal, preventing the ingress of aerosolized crystalline dust (H319) that standard safety glasses with side shields cannot block.
Body Protection Flame-Retardant Lab Coat100% Cotton or Nomex, Knit CuffsKnit cuffs prevent exposed wrists and eliminate the risk of dragging loose sleeves through trace powder on the benchtop.
Respiratory N95 / FFP2 Particulate Mask≥ 95% filtration efficiency (0.3 µm)Mitigates the H335 respiratory irritation risk from airborne particulates during transfer outside of a fume hood.

Standard Operating Procedure: Handling & Weighing

Every protocol in the laboratory must be a self-validating system to ensure trustworthiness and reproducible safety[3]. Follow this step-by-step methodology for weighing and transferring the compound.

Step 1: Environmental Validation

  • Action: Conduct all open-handling inside a Class II Type A2 biological safety cabinet or a standard chemical fume hood.

  • Self-Validation: Before opening the chemical bottle, tape a 1-inch strip of tissue paper to the bottom of the sash. A steady, inward pull of the tissue confirms directional airflow (face velocity between 80-120 fpm).

  • Causality: Verifying airflow prevents the invisible aerosolization of the brominated powder into the operator's breathing zone.

Step 2: Equipment Preparation

  • Action: Line the analytical balance floor with anti-static weighing paper. Use a grounded, stainless-steel micro-spatula.

  • Self-Validation: Tare the balance. If the digital readout drifts continuously, the hood's airflow is too turbulent. Lower the sash until the balance stabilizes within 3 seconds.

  • Causality: Halogenated heterocycles often exhibit static cling. Grounded tools and anti-static paper prevent the powder from repelling off the spatula, ensuring accurate mass transfer and minimizing benchtop contamination.

Step 3: Transfer and Dissolution

  • Action: Weigh the required mass directly into a tared, sealable vial rather than an open weigh boat. If dissolving in a highly permeable solvent (e.g., DMSO), cap the vial, transfer it to the reaction block, and add the solvent via a syringe through a septum.

  • Causality: DMSO rapidly penetrates the skin and can carry dissolved solutes with it. Keeping the system closed during dissolution eliminates the risk of splashing a highly concentrated, skin-permeable toxicant.

Spill Response & Decontamination Protocol

In the event of a localized benchtop spill, execute the following wet-wipe decontamination method:

  • Isolate: Alert nearby personnel and demarcate the spill zone.

  • Suppress (Do NOT Dry Sweep): Cover the spilled powder with absorbent paper towels.

    • Causality: Dry sweeping introduces mechanical energy that aerosolizes the fine crystalline particles, exponentially increasing the inhalation hazard and expanding the contamination zone.

  • Wet Wipe: Lightly mist the paper towels with a compatible solvent (e.g., 70% ethanol or water with a mild surfactant) to suppress dust generation.

  • Decontaminate: Wipe the area inward from the edges to the center to prevent spreading.

  • Validate: Perform a final wipe with a clean, damp towel. Inspect the area with a UV lamp (if applicable, as many conjugated pyrazoles fluoresce) to ensure no micro-particles remain.

Waste Disposal Plan

Improper disposal of halogenated compounds can lead to severe environmental and regulatory consequences.

  • Solid Waste: Collect all contaminated wipes, anti-static paper, empty vials, and disposable PPE in a designated, puncture-resistant container labeled "Halogenated Solid Waste."

  • Liquid Waste: Any solutions containing 4-bromo-5-methyl-1H-pyrazol-3-amine must be routed exclusively to a "Halogenated Organic Waste" carboy.

    • Causality: The bromine atom in the pyrazole core requires specialized, high-temperature incineration to prevent the formation of toxic dioxins and furans. Mixing this with non-halogenated waste streams violates EPA/RCRA regulations and can severely damage standard municipal incinerators.

Safety Workflow Diagram

G Start Risk Assessment CAS 1780-72-9 PPE Don PPE (Nitrile, Goggles, Lab Coat) Start->PPE Hood Fume Hood Setup (Verify Airflow >80 fpm) PPE->Hood Weigh Weighing & Transfer (Anti-static tools) Hood->Weigh Spill Spill Detected? Weigh->Spill Decon Decontamination (Wet wipe method) Spill->Decon Yes Process Chemical Processing (Closed-system dissolution) Spill->Process No Waste Waste Disposal (Halogenated Stream) Decon->Waste Process->Waste

Workflow for the safe handling, processing, and disposal of 4-bromo-5-methyl-1H-pyrazol-3-amine.

References
  • 3-Amino-4-bromo-5-methylpyrazole | CID 1241299 , PubChem, [Link]

  • Standard 1910.132 - Personal Protective Equipment , Occupational Safety and Health Administration (OSHA),[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards , National Research Council,[Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.